Ethyl heptafluorobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHJRIQPDBCRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059882 | |
| Record name | Ethyl perfluorobutanoate | |
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Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl heptafluorobutyrate | |
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CAS No. |
356-27-4 | |
| Record name | Ethyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
| Source | CAS Common Chemistry | |
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| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | |
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| Record name | Ethyl heptafluorobutyrate | |
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| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | |
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| Record name | Ethyl perfluorobutanoate | |
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| Record name | Ethyl heptafluorobutyrate | |
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| Record name | Ethyl heptafluorobutyrate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Heptafluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl heptafluorobutyrate (C₆H₅F₇O₂) is a fluorinated ester that has garnered significant interest across various scientific disciplines, including materials science, analytical chemistry, and pharmacology. Its unique properties, imparted by the highly electronegative fluorine atoms, distinguish it from its non-fluorinated counterparts. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols and structured data for ease of reference.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and scientific literature to provide a reliable reference for laboratory and research applications.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | Ethyl perfluorobutyrate, Heptafluorobutyric acid ethyl ester | [1][2] |
| CAS Number | 356-27-4 | [1][2] |
| Molecular Formula | C₆H₅F₇O₂ | [2] |
| Molecular Weight | 242.09 g/mol | [2] |
| Purity | >97.0% (GC) | [1] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 96 °C (at 760 mmHg) | [1][2] |
| Density | 1.40 g/cm³ (at 20°C) | [1][2] |
| Refractive Index (n²⁰/D) | 1.30 | [1][2] |
| Flash Point | 14 °C (closed cup) | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in ether | [1] |
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of heptafluorobutyric acid with ethanol, using a strong acid catalyst such as sulfuric acid.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from heptafluorobutyric acid and ethanol.
Materials:
-
Heptafluorobutyric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine heptafluorobutyric acid and a molar excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by gas chromatography.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain pure this compound. Collect the fraction boiling at approximately 96 °C.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of this compound using a Thiele tube.
Materials:
-
This compound sample
-
Thiele tube filled with mineral oil
-
Thermometer (-10 to 110 °C)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or microburner
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube to a ring stand and insert the thermometer and test tube assembly into the oil, making sure the oil level is above the side arm.
-
Gently heat the side arm of the Thiele tube with a burner.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Determination of Density (Pycnometer Method)
Objective: To determine the density of this compound using a pycnometer.
Materials:
-
This compound sample
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty on the analytical balance (m_empty).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 20°C until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m_water).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the this compound sample and equilibrate it to 20°C in the water bath.
-
Dry the outside of the pycnometer and weigh it (m_sample).
-
The density of the sample is calculated using the formula: Density = [(m_sample - m_empty) / (m_water - m_empty)] * Density_of_water_at_20°C
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the refractive index of this compound.
Materials:
-
This compound sample
-
Abbe refractometer
-
Constant temperature water circulator (set to 20°C)
-
Dropper
-
Lens paper and ethanol for cleaning
Procedure:
-
Turn on the Abbe refractometer and the constant temperature water circulator. Allow the prisms to equilibrate to 20°C.
-
Clean the surfaces of the measuring and illuminating prisms with lens paper and a small amount of ethanol. Allow them to dry completely.
-
Using a clean dropper, place a few drops of the this compound sample onto the surface of the measuring prism.
-
Close the prisms firmly.
-
Adjust the light source and the mirror to obtain maximum illumination of the field of view.
-
Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.
-
If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and achromatic.
-
Read the refractive index value from the scale.
Determination of Flash Point (Pensky-Martens Closed-Cup Method)
Objective: To determine the flash point of this compound.
Materials:
-
This compound sample
-
Pensky-Martens closed-cup flash point tester
-
Ignition source (gas flame or electric igniter)
-
Thermometer
Procedure:
-
Ensure the Pensky-Martens apparatus is clean and dry.
-
Fill the test cup with the this compound sample up to the filling mark.
-
Place the lid on the cup, ensuring it is properly seated.
-
Insert the thermometer into its designated port.
-
Begin heating the sample at a slow, constant rate while continuously stirring.
-
As the temperature approaches the expected flash point, periodically apply the ignition source by dipping it into the vapor space of the cup through the shutter mechanism.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
-
Record the temperature at which the flash occurs.
Conclusion
This technical guide provides essential data and detailed methodologies for working with this compound. The unique properties of this fluorinated ester make it a valuable compound in various research and development applications. The provided experimental protocols offer a foundation for the accurate characterization and synthesis of this important chemical. Researchers and drug development professionals are encouraged to use this guide as a comprehensive resource for their work with this compound.
References
An In-depth Technical Guide to Ethyl Heptafluorobutyrate: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl heptafluorobutyrate, a fluorinated ester with significant applications in analytical chemistry and chemical synthesis. The document details its molecular structure, physicochemical properties, and key applications, with a focus on its role as a derivatizing agent in gas chromatography.
Molecular Structure and Identification
This compound, with the IUPAC name ethyl 2,2,3,3,4,4,4-heptafluorobutanoate, is a seven-carbon ester. The presence of seven fluorine atoms significantly influences its chemical and physical properties.
Caption: 2D representation of the molecular structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in designing experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₇O₂ | [1][2][3] |
| Molecular Weight | 242.09 g/mol | [1][2][3] |
| CAS Number | 356-27-4 | [1][2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 94 to 96 °C | [2] |
| Density | 1.396 g/mL at 25 °C | [5] |
| Flash Point | 14 °C | [2] |
| Refractive Index | n20/D 1.302 | [5] |
Synthesis of this compound
This compound is typically synthesized via the esterification of heptafluorobutyric acid with ethanol, often in the presence of an acid catalyst. A general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of this compound via esterification.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptafluorobutyric acid and a molar excess of ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the crude this compound is purified by distillation to yield the final product.
Application in Gas Chromatography: Derivatization Agent
This compound is utilized as a derivatizing agent in gas chromatography (GC), particularly for the analysis of compounds containing active hydrogen atoms, such as alcohols and amines. Derivatization enhances the volatility and thermal stability of these analytes, leading to improved chromatographic separation and detection.
Caption: Workflow for the use of this compound as a derivatizing agent in GC.
Experimental Protocol: GC Derivatization of an Alcohol
-
Sample Preparation: Dissolve a known amount of the alcohol analyte in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) in a reaction vial.
-
Reagent Addition: Add a molar excess of this compound to the vial. A catalyst, such as a strong base (e.g., pyridine, triethylamine), may be added to facilitate the reaction.
-
Reaction: Seal the vial and heat it at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. The mixture may be diluted with the solvent to an appropriate concentration for GC analysis.
-
GC Analysis: Inject an aliquot of the derivatized sample into the gas chromatograph. The separation is typically performed on a non-polar or medium-polarity capillary column. The detector of choice will depend on the analyte and the desired sensitivity; a Flame Ionization Detector (FID) is commonly used, while an Electron Capture Detector (ECD) can provide high sensitivity for the fluorinated derivative.
Applications in Drug Development
The unique properties of fluorinated compounds are increasingly leveraged in drug discovery and development. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound can serve as a building block in the synthesis of more complex fluorinated molecules with potential therapeutic applications. Its use as an intermediate allows for the incorporation of the heptafluorobutyryl moiety into a lead compound, which can enhance its pharmacokinetic and pharmacodynamic properties.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | C6H5F7O2 | CID 9644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for Ethyl Heptafluorobutyrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl heptafluorobutyrate, a fluorinated ester, is a compound of interest in various chemical and pharmaceutical applications. Its unique properties, imparted by the heptafluorobutyl group, necessitate a thorough understanding of its structural and electronic characteristics. Spectroscopic analysis is a cornerstone of this characterization, providing detailed insights into the molecular framework and functional groups. This technical guide presents a summary of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data in publicly accessible databases, this guide will focus on predicted values and general principles, supplemented with detailed experimental protocols for obtaining such data.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~158 (t) | C =O |
| ~118 (qt) | -C F₂-CF₂-CF₃ |
| ~110 (tq) | -CF₂-C F₂-CF₃ |
| ~108 (t) | -CF₂-CF₂-C F₃ |
| ~64 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -81 | Triplet (t) | -CF₂-CF₂-CF₃ |
| ~ -120 | Quartet (q) | -CF₂ -CF₂-CF₃ |
| ~ -127 | Singlet (s) | -CF₂-CF₂ -CF₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (sp³) |
| ~1770 | Strong | C=O stretch (ester) |
| ~1300-1100 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 213 | [M - C₂H₅]⁺ |
| 197 | [M - OC₂H₅]⁺ |
| 169 | [C₃F₇]⁺ |
| 69 | [CF₃]⁺ |
| 45 | [OC₂H₅]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
A typical 400 MHz or 500 MHz spectrometer is suitable.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
A relaxation delay of 1-2 seconds is generally sufficient.
3. ¹³C NMR Acquisition:
-
A higher concentration of the sample (50-100 mg) is recommended.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width is necessary to cover the carbon chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans).
-
A relaxation delay of 2-5 seconds is advisable, especially for quaternary carbons.
4. ¹⁹F NMR Acquisition:
-
¹⁹F NMR can be performed on the same sample used for ¹H NMR.
-
A specific fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required.
-
The spectral width should be set to encompass the expected fluorine chemical shifts (e.g., -50 to -150 ppm).
-
Proton decoupling is often employed to simplify the spectra.
-
The number of scans is typically similar to that of ¹H NMR.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Ensure there are no air bubbles in the film.
2. Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) is suitable.
-
In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.
2. Ionization:
-
Electron Ionization (EI) is a common method for generating ions from volatile organic compounds. A standard electron energy of 70 eV is typically used.
3. Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
4. Detection:
-
An electron multiplier detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl Heptafluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of ethyl heptafluorobutyrate. Due to the absence of a publicly available, fully assigned experimental dataset, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles. It also includes detailed experimental protocols for acquiring such spectra and logical diagrams to visualize the molecular structure and analytical workflow.
Introduction to this compound
This compound (C₆H₅F₇O₂) is a fluorinated ester with the following structure: CF₃CF₂CF₂COOCH₂CH₃. The presence of the highly electronegative heptafluorobutyryl group significantly influences the electronic environment of the ethyl group, resulting in characteristic shifts in its NMR spectra. Understanding these spectral features is crucial for the structural confirmation and purity assessment of this compound in various research and development settings.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift ranges for similar functional groups, taking into account the strong deshielding effects of the fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.4 | Quartet (q) | 2H | ~7.1 | -OCH₂- |
| ~1.4 | Triplet (t) | 3H | ~7.1 | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Assignment |
| ~158 | Triplet (t) due to ²J(C,F) | C=O |
| ~118 | Quartet of Triplets (qt) due to ¹J(C,F) and ²J(C,F) | -CF₃ |
| ~108 | Triplet of Triplets (tt) due to ¹J(C,F) and ²J(C,F) | -CF₂-CF₃ |
| ~107 | Triplet of Triplets (tt) due to ¹J(C,F) and ²J(C,F) | -CF₂-C=O |
| ~63 | Singlet | -OCH₂- |
| ~14 | Singlet | -CH₃ |
Experimental Protocols
Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following are detailed methodologies for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous peaks.
-
Sample Filtration : To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the sample, or it may already be present in the deuterated solvent.[1]
NMR Data Acquisition
-
Instrumentation : The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Acquisition Time : Approximately 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8 to 16 scans are usually sufficient for a concentrated sample.
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time : Approximately 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width : A spectral width of approximately 220-250 ppm is standard.[2][3]
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. Apply appropriate phasing and baseline correction to the resulting spectrum.
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for the ethyl group, which are significantly influenced by the electron-withdrawing heptafluorobutyryl moiety. The methylene protons and carbons are expected to be shifted downfield due to this deshielding effect. The provided experimental protocols offer a robust methodology for obtaining high-resolution spectra, which are essential for the unambiguous characterization of this molecule. The visualizations aid in understanding the molecular structure and the systematic process of NMR analysis. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling them to interpret its NMR data confidently.
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of Ethyl Heptafluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl heptafluorobutyrate. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this compound in various analytical applications, including drug development and metabolism studies where it may be used as a derivatizing agent or be present as a metabolite.
Data Presentation: Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization follows predictable pathways for fluorinated esters. The primary cleavage events occur around the carbonyl group and within the ethyl and heptafluorobutyryl moieties. The table below summarizes the major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Formula | Description of Loss |
| 242 | [C6H5F7O2]+• | C6H5F7O2 | Molecular Ion (M+•) |
| 213 | [C5H5F6O2]+ | C5H5F6O2 | Loss of •CHF2 |
| 197 | [C4F7O]+ | C4F7O | Loss of •OC2H5 (ethoxy radical) |
| 169 | [C3F7]+ | C3F7 | Loss of •COOC2H5 |
| 119 | [C2F5]+ | C2F5 | Loss of •CF2COOC2H5 |
| 93 | [C2F3O]+ | C2F3O | |
| 69 | [CF3]+ | CF3 | Loss of •C2F4COOC2H5 |
| 45 | [C2H5O]+ | C2H5O | |
| 29 | [C2H5]+ | C2H5 | Loss of •O-C(O)C3F7 |
Experimental Protocols
The data presented in this guide is typically obtained using a standard gas chromatography-mass spectrometry (GC-MS) system. The following protocol outlines a general methodology for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the this compound standard in a volatile organic solvent such as methanol or ethyl acetate to a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 25-300.
-
Scan Speed: 1562 amu/s.
-
Data Acquisition: Full scan mode.
Visualization of Fragmentation Pathway
The following diagram illustrates the key fragmentation pathways of this compound upon electron ionization.
Caption: Fragmentation pathway of this compound.
Thermal stability and decomposition of Ethyl heptafluorobutyrate
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Heptafluorobutyrate
Disclaimer: Direct experimental data on the thermal stability and decomposition of this compound is limited in publicly available literature. This guide is based on established principles of organic chemistry, data from structurally analogous compounds such as perfluoroalkyl carboxylic acids (PFCAs) and other fluorinated esters, and theoretical considerations. The presented quantitative data are hypothetical but representative of what might be expected. Experimental validation is crucial for definitive characterization.
Introduction
This compound (C₆H₅F₇O₂) is a fluorinated ester with applications as a solvent, a reagent in organic synthesis, and a building block for specialty chemicals and materials.[1] Its highly fluorinated chain imparts unique properties such as chemical inertness and thermal stability. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the expected thermal stability and decomposition pathways of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅F₇O₂ |
| Molecular Weight | 242.09 g/mol [1][2] |
| Appearance | Colorless liquid[1][3] |
| Boiling Point | 96 °C[1] |
| Density | 1.4 g/mL[1] |
| CAS Number | 356-27-4[1][2] |
Thermal Stability Analysis (Theoretical)
The thermal stability of this compound can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, the onset of decomposition is expected to be influenced by the atmosphere. In an inert atmosphere (e.g., nitrogen), decomposition will proceed through pyrolysis, while in an oxidative atmosphere (e.g., air), thermo-oxidative degradation will occur. The highly fluorinated chain is expected to confer significant thermal stability.
Table 2: Hypothetical Thermogravimetric Analysis Data for this compound
| Parameter | Nitrogen Atmosphere | Air Atmosphere |
|---|---|---|
| Onset of Decomposition (T₅%) | ~ 250 - 300 °C | ~ 230 - 280 °C |
| Mid-point of Decomposition (T₅₀%) | ~ 350 - 400 °C | ~ 330 - 380 °C |
| Residual Mass at 600 °C | < 5% | < 2% |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, the DSC thermogram would be expected to show an endotherm corresponding to its boiling point and a subsequent exothermic event associated with decomposition.
Table 3: Hypothetical Differential Scanning Calorimetry Data for this compound
| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) |
|---|---|---|
| Boiling Point | 95 - 100 °C | Endothermic |
| Decomposition | > 250 °C | Exothermic |
Proposed Decomposition Pathways
The thermal decomposition of perfluoroalkyl esters is likely initiated by the cleavage of the weakest bonds in the molecule. Based on studies of perfluoroalkyl carboxylic acids, the C-C bond between the perfluoroalkyl chain and the carbonyl group is a probable point of initial bond scission.[4][5]
Two primary decomposition pathways are proposed:
-
Pathway A: Ester Pyrolysis (Elimination Reaction): This pathway involves the elimination of ethylene and heptafluorobutyric acid via a concerted mechanism, similar to the pyrolysis of non-fluorinated esters.
-
Pathway B: Radical Scission: This pathway involves the homolytic cleavage of the C-C bond between the perfluoroalkyl chain and the carbonyl group, or the C-O bond of the ester, to form radical intermediates. These highly reactive radicals would then undergo further reactions to form a variety of smaller, volatile products.
Caption: Proposed thermal decomposition pathways for this compound.
Identification of Anticipated Decomposition Products
The decomposition of this compound is expected to yield a mixture of gaseous and volatile liquid products. The specific composition will depend on the decomposition temperature and atmosphere. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for identifying these products.
Table 4: Anticipated Decomposition Products of this compound
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| Ethylene | C₂H₄ | 28.05 | -103.7 |
| Carbon Dioxide | CO₂ | 44.01 | -78.5 (subl.) |
| Heptafluorobutyric acid | C₄HF₇O₂ | 214.04 | 120-121 |
| Perfluoropropane | C₃F₈ | 188.02 | -36.7 |
| Carbonyl fluoride | COF₂ | 66.01 | -83 |
| Various shorter-chain perfluoroalkanes and hydrofluoroalkanes | - | - | - |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible analysis of the thermal stability and decomposition of this compound.
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
This protocol outlines a standard method for simultaneous TGA-DSC analysis.
Objective: To determine the thermal stability, decomposition temperatures, and associated heat flow of this compound.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with the desired gas (high purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (T₅%), the temperature of 50% mass loss (T₅₀%), and the final residual mass.
-
From the DSC curve, identify the temperatures and enthalpy changes of any endothermic or exothermic events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol provides a method for the identification of volatile and semi-volatile decomposition products.
Objective: To separate and identify the thermal decomposition products of this compound.
Instrumentation: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately known amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a range relevant to the observed decomposition from TGA (e.g., 300 °C, 400 °C, and 500 °C) to analyze the evolution of products with temperature.
-
Set the pyrolysis time to 15-30 seconds.
-
Interface temperature: 250-300 °C.
-
-
GC-MS Conditions:
-
GC Inlet: Split injection with a high split ratio (e.g., 100:1).
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 10-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Correlate the identified products with the proposed decomposition pathways.
-
Caption: Workflow for the thermal analysis of this compound.
Conclusion
References
- 1. pfascentral.org [pfascentral.org]
- 2. researchgate.net [researchgate.net]
- 3. "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl " by Ali Alinezhad, Heng Shao et al. [digitalcommons.njit.edu]
- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Ethyl Heptafluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl Heptafluorobutyrate
This compound (C₆H₅F₇O₂) is a fluorinated ester recognized for its chemical stability and unique physicochemical properties.[1] It serves various roles in scientific and industrial applications, including as a solvent, a reagent in chemical synthesis, and a component in the formulation of advanced materials. The high degree of fluorination imparts significant thermal stability to the molecule, a critical characteristic for its use in high-temperature applications. Thermogravimetric analysis is an essential technique to quantify this thermal stability and to understand its decomposition profile.
Predicted Thermogravimetric Profile
Based on the thermal decomposition patterns of other perfluorinated and polyfluorinated esters and carboxylic acids, the TGA of this compound is anticipated to show a single, well-defined weight loss step under an inert atmosphere. The high strength of the carbon-fluorine bonds suggests that the initial decomposition will likely be initiated by the cleavage of the weaker ester linkage (C-O bond) or the C-C bonds within the ethyl group. The complete volatilization of the resulting decomposition products is expected, leaving minimal to no residue at high temperatures.
Hypothetical Quantitative TGA Data
The following table summarizes the predicted quantitative data from a TGA experiment on this compound conducted under a nitrogen atmosphere.
| Parameter | Predicted Value | Description |
| Onset of Decomposition (Tonset) | ~ 250 - 300 °C | The temperature at which significant thermal decomposition begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 300 - 350 °C | The temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |
| Total Weight Loss | ~ 100% | The compound is expected to decompose and volatilize completely. |
| Residue at 600 °C | < 1% | Negligible residue is anticipated under an inert atmosphere. |
Detailed Experimental Protocol
This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.
4.1. Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and precise mass measurement (e.g., TA Instruments Q500 or equivalent).
-
Sample Pans: Platinum or ceramic TGA pans.
-
Purge Gas: High-purity nitrogen (99.999%).
-
Sample: this compound (≥98% purity).
4.2. Experimental Procedure
-
Sample Preparation: An aliquot of approximately 5-10 mg of this compound is carefully dispensed into a pre-tared TGA pan. Due to its volatility, the sample should be loaded into the instrument promptly after weighing.
-
Instrument Setup: The TGA is purged with nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain the nitrogen purge gas flow at 50 mL/min throughout the experiment.
-
-
Data Acquisition: The mass of the sample and the furnace temperature are continuously recorded throughout the experiment. The data is typically plotted as percent weight loss versus temperature. The first derivative of the weight loss curve (DTG curve) is also generated to identify the temperature of the maximum rate of decomposition.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for the TGA of this compound and its predicted thermal decomposition pathway.
Interpretation of Results and Concluding Remarks
The thermogram obtained from the TGA of this compound is expected to provide critical insights into its thermal stability. The onset temperature of decomposition will define the upper limit for its safe use in various applications. A sharp, single-step decomposition would suggest a clean and predictable thermal degradation process. The absence of a significant residue would confirm its complete volatilization under thermal stress in an inert environment.
For drug development professionals, understanding the thermal stability of excipients and reagents like this compound is paramount for ensuring the stability and shelf-life of pharmaceutical formulations. The data from TGA can inform decisions on manufacturing processes, storage conditions, and compatibility with other formulation components.
References
An In-Depth Technical Guide to the Solubility of Ethyl Heptafluorobutyrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl heptafluorobutyrate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical framework for predicting solubility, a qualitative assessment of its miscibility, and a detailed experimental protocol for the precise quantitative determination of its solubility.
Introduction to this compound
This compound (C₆H₅F₇O₂) is a fluorinated ester that is finding increasing utility in various scientific and industrial applications.[1] Its unique properties, such as high density, low surface tension, and thermal stability, make it a valuable component in the formulation of specialty chemicals, as a reaction medium, and as a potential solvent in drug delivery systems. A thorough understanding of its solubility in a range of organic solvents is crucial for its effective application in these fields.
Predicted Solubility of this compound
Key Principles:
-
Polar Solvents: Protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) are generally less compatible with highly fluorinated compounds. Therefore, this compound is expected to have lower solubility or be immiscible in these solvents.
-
Non-Polar Solvents: Non-polar and weakly polar aprotic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate) are predicted to be good solvents for this compound. The fluorine atoms in the molecule contribute to its non-polar character, favoring interaction with non-polar solvent molecules.
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility/Miscibility |
| Non-Polar Aprotic | Hexane | Miscible |
| Toluene | Miscible | |
| Weakly Polar Aprotic | Diethyl Ether | Miscible |
| Ethyl Acetate | Miscible | |
| Dichloromethane | Miscible | |
| Chloroform | Miscible | |
| Polar Aprotic | Acetone | Partially Miscible to Miscible |
| Acetonitrile | Likely Immiscible | |
| Dimethylformamide (DMF) | Likely Immiscible | |
| Dimethyl Sulfoxide (DMSO) | Likely Immiscible | |
| Polar Protic | Methanol | Likely Immiscible |
| Ethanol | Likely Immiscible | |
| Water | Slightly Soluble/Immiscible |
Disclaimer: This table is based on theoretical principles and general observations of fluorinated compound solubility. For precise quantitative data, experimental verification is essential.
Experimental Determination of Solubility: The Shake-Flask Method
For accurate and reliable quantitative solubility data, the shake-flask method is the gold standard for determining the thermodynamic solubility of a substance in a solvent.[2][3] This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with a UV detector (HPLC-UV), or a refractometer)
Experimental Protocol
-
Preparation of Supersaturated Solution:
-
Add an excess amount of ethyl hettafluorobutyrate to a known volume or mass of the selected organic solvent in a sealed glass vial. The excess solute should be clearly visible as a separate phase.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks at 24, 48, and 72 hours to confirm that the concentration of the dissolved ethyl hettafluorobutyrate in the solvent phase remains constant.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation.
-
Alternatively, centrifuge the vials at the same constant temperature to accelerate the separation of the undissolved solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.
-
Accurately weigh the filtered saturated solution.
-
-
Quantification:
-
Prepare a series of calibration standards of ethyl hettafluorobutyrate in the same organic solvent.
-
Analyze the filtered saturated solution and the calibration standards using a suitable analytical technique (e.g., GC-FID).
-
Determine the concentration of ethyl hettafluorobutyrate in the saturated solution by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Logical Relationship of Predicted Solubility
The following diagram illustrates the predicted solubility of this compound based on the polarity of the organic solvent.
Caption: Predicted Solubility Based on Solvent Polarity.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps of the shake-flask method for determining the solubility of ethyl hettafluorobutyrate.
References
An In-depth Technical Guide to the Boiling Point and Vapor Pressure of Ethyl Heptafluorobutyrate
Introduction
Ethyl heptafluorobutyrate (CAS No. 356-27-4), also known as ethyl perfluorobutyrate, is a fluorinated ester with the chemical formula C₆H₅F₇O₂.[1][2][3] Its unique physicochemical properties, imparted by the highly fluorinated butyl chain, make it a compound of significant interest in various scientific and industrial fields. These applications include its use as a specialty solvent, a reagent in organic synthesis, and in the formulation of advanced materials such as coatings.[1] A thorough understanding of its physical properties, particularly its boiling point and vapor pressure, is critical for its safe handling, application, and for the design of processes in which it is utilized. This guide provides a detailed overview of these properties, the experimental protocols for their determination, and a summary of available data.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2,2,3,3,4,4,4-heptafluorobutanoate | [3] |
| Synonyms | Ethyl heptafluorobutanoate, Ethyl perfluorobutyrate | [1][2] |
| CAS Number | 356-27-4 | [1][2] |
| Molecular Formula | C₆H₅F₇O₂ | [1][2][3] |
| Molecular Weight | 242.09 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 96 °C (at atmospheric pressure) | [1] |
| Vapor Pressure | Specific experimental data not readily available in cited literature. | |
| Density | 1.4 g/mL (specific temperature not provided) | [1] |
| Refractive Index | n20/D 1.3 | [1] |
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. The normal boiling point is specified at an external pressure of one atmosphere. For this compound, the reported normal boiling point is 96 °C.[1] Several experimental methods can be employed to determine the boiling point of a liquid compound.
Experimental Protocols for Boiling Point Measurement
1. Thiele Tube Method
This is a convenient method for determining the boiling point of a small quantity of liquid.
-
Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), a small test tube (Durham tube), a rubber band or wire for attachment, and a heat source (Bunsen burner or heating mantle).
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil or silicone oil).
-
The Thiele tube is gently heated at the side arm to allow for even heat distribution via convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
The liquid begins to cool, and the point at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
2. Simple Distillation Method
For larger quantities of the substance, a simple distillation can be used to determine the boiling point.
-
Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with an adapter, boiling chips, and a heating mantle.
-
Procedure:
-
The distillation flask is charged with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The liquid is heated to a boil. As the vapor rises and surrounds the thermometer bulb, the temperature reading will stabilize.
-
The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point. The barometric pressure should also be recorded.
-
Vapor Pressure
Experimental Protocols for Vapor Pressure Measurement
Several methods are used to measure the vapor pressure of liquids. The choice of method often depends on the expected pressure range and the temperature.
1. Static Method
This method involves measuring the equilibrium pressure of a vapor over its condensed phase in a closed system at a specific temperature.
-
Apparatus: A temperature-controlled vacuum-tight container, a pressure transducer or manometer, and a vacuum pump.
-
Procedure:
-
A purified and degassed sample of the liquid is placed in the container.
-
The container is evacuated to remove any air or other foreign gases.
-
The container is then brought to the desired temperature using a thermostat-controlled bath.
-
The system is allowed to reach thermal and phase equilibrium.
-
The pressure of the vapor in the headspace is measured using the pressure transducer. This pressure is the vapor pressure of the substance at that temperature.
-
2. Dynamic Method (Ebulliometry)
This method is based on determining the boiling point of the liquid at different applied external pressures.
-
Apparatus: An ebulliometer, which is essentially a specialized apparatus for measuring boiling points accurately at controlled pressures.
-
Procedure:
-
The liquid is placed in the ebulliometer.
-
The pressure inside the apparatus is controlled and set to a specific value.
-
The liquid is heated until it boils.
-
The temperature at which the liquid boils at the set pressure is recorded.
-
This process is repeated for a range of pressures. The resulting data of pressure versus boiling temperature can be used to describe the vapor pressure curve of the substance.
-
3. Knudsen Effusion Method
This method is particularly suitable for measuring very low vapor pressures of solids and liquids.
-
Apparatus: A Knudsen cell (a container with a small orifice), a high-vacuum chamber, and a microbalance.
-
Procedure:
-
The sample is placed in the Knudsen cell.
-
The cell is placed in a high-vacuum chamber and heated to a constant temperature.
-
The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured.
-
The vapor pressure can then be calculated from the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.
-
Visualizations
Experimental Workflow for Boiling Point Determination
The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.
Caption: Workflow for Boiling Point Determination via Thiele Tube Method.
References
An In-depth Technical Guide to Ethyl Heptafluorobutyrate (CAS 356-27-4)
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Ethyl heptafluorobutyrate, identified by the CAS number 356-27-4, is a fluorinated ester with the chemical formula C₆H₅F₇O₂.[1][2] It is also known by several synonyms, including ethyl 2,2,3,3,4,4,4-heptafluorobutanoate and heptafluorobutyric acid ethyl ester.[2][3] This colorless liquid possesses a unique combination of properties derived from its fluorinated alkyl chain and its ester functional group, making it a compound of interest in various scientific and industrial applications, including as a laboratory chemical, a derivatizing agent in chromatography, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₇O₂ | [1][2] |
| Molecular Weight | 242.09 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 95-98 °C | [2] |
| Density | 1.396 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.302 | [2] |
| Flash Point | 14 °C (58 °F) | [2] |
| Water Solubility | Slightly soluble | [2] |
| LogP | 3.00 | [3] |
Synthesis and Analytical Methods
Synthesis
The primary method for the synthesis of this compound is the Fischer esterification of heptafluorobutyric acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid.[5][6] This reversible reaction is driven to completion by using an excess of one of the reactants, usually the alcohol, and/or by removing the water formed during the reaction.[6]
Experimental Protocol: Fischer Esterification of Heptafluorobutyric Acid
A general, representative protocol for the synthesis of an ester via Fischer esterification is as follows. Note that specific quantities and reaction conditions may need to be optimized for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptafluorobutyric acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove excess ethanol and sulfuric acid.
-
Neutralization: Neutralize any remaining acid by washing with a dilute aqueous solution of a weak base, such as sodium bicarbonate, until effervescence ceases.[7]
-
Extraction and Drying: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4] Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure.[8]
Below is a logical workflow for a typical Fischer esterification synthesis.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It can be used for both qualitative identification and quantitative analysis.
Experimental Protocol: GC-MS Analysis of this compound
The following is a general protocol for the analysis of a volatile organic compound in a complex matrix. Specific parameters would need to be optimized for the analysis of this compound.
-
Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or simple dilution in a suitable solvent (e.g., hexane or ethyl acetate).[9][10] For complex matrices, a clean-up step may be necessary to remove interfering substances.[11]
-
Internal Standard: An internal standard (a compound with similar chemical properties but not present in the sample) should be added to the sample and calibration standards to improve the accuracy and precision of the quantification.
-
GC-MS Conditions:
-
Injector: Split/splitless injector, with the temperature set appropriately to ensure complete volatilization of the analyte.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane) is typically used.[9]
-
Oven Temperature Program: A temperature gradient is programmed to achieve good separation of the analyte from other components in the sample.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[12]
-
-
Data Analysis: The analyte is identified by its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for volatile compounds, HPLC can also be used for the analysis of this compound, particularly in non-volatile matrices or for preparative separations.[3]
Experimental Protocol: HPLC Analysis of this compound
A reverse-phase HPLC method can be employed for the analysis of this compound.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent that is miscible with the mobile phase. Filtration of the sample through a 0.45 µm filter is recommended before injection.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a common choice.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic acid for MS compatibility).[3] A gradient elution may be necessary for complex samples.
-
Detector: A UV detector can be used if the analyte has a suitable chromophore. For compounds like this compound that lack a strong chromophore, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would be more appropriate.
-
-
Data Analysis: The analyte is identified by its retention time. Quantification is performed by comparing the peak area to a calibration curve.
The following diagram illustrates a general workflow for the analysis of impurities in a pharmaceutical starting material, a process where this compound might be used as a derivatizing agent or be present as an impurity itself.
Biological Activity and Signaling Pathways
Direct studies on the specific biological activity and mechanism of action of this compound are limited. However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, its potential biological effects can be inferred from the broader literature on this class of compounds.
PFAS have been shown to interact with various biological pathways, with a significant focus on their role as endocrine-disrupting chemicals.[13] A key target of many PFAS is the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors, particularly PPARα and PPARγ.[13][14][15][16][17]
PPAR Signaling Pathway
PPARs are ligand-activated transcription factors that play crucial roles in lipid metabolism, glucose homeostasis, and inflammation.[16] The activation of PPARs by PFAS can lead to a cascade of downstream effects. For example, activation of PPARγ is a critical step in adipogenesis (the formation of fat cells).[13]
The following diagram illustrates a simplified representation of a potential PFAS-induced signaling pathway involving PPARγ.
It is important to note that this is a generalized pathway for PFAS, and the specific affinity and activity of this compound for PPARs and other potential targets have not been extensively studied.
Safety and Toxicology
Hazard Identification
This compound is classified as a hazardous chemical.[1] It is a highly flammable liquid and vapor.[1] It is also known to cause skin irritation and serious eye irritation.[1]
Hazard Statement Summary:
| Hazard Class | Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapor |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[18]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[18] A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[19] If exposure limits are exceeded, a respirator may be required.
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Take precautionary measures against static discharge.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Wash hands thoroughly after handling.[18]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Store in a designated flammables area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Toxicological Information
Epidemiological studies have linked exposure to certain PFAS with a variety of adverse health effects, including:
-
Altered immune and thyroid function[14]
-
Liver and kidney disease[14]
-
Lipid and insulin dysregulation[14]
-
Adverse reproductive and developmental outcomes[14]
-
Increased risk of certain cancers[14]
The toxicokinetics of this compound, including its absorption, distribution, metabolism, and excretion, have not been well-characterized. It is plausible that, like other ester-containing compounds, it may be hydrolyzed in the body to heptafluorobutyric acid and ethanol. The metabolic fate of heptafluorobutyric acid would then be of toxicological interest.
Given the lack of specific data for this compound, it should be handled with the same precautions as other potentially hazardous chemicals and PFAS compounds.
Conclusion
This compound (CAS 356-27-4) is a fluorinated ester with a range of applications in research and industry. Its synthesis is typically achieved through Fischer esterification, and it can be analyzed using standard chromatographic techniques such as GC-MS and HPLC. While specific data on its biological activity and toxicology are limited, its classification as a PFAS warrants careful handling and adherence to appropriate safety protocols. Further research is needed to fully elucidate its specific biological effects, mechanism of action, and toxicological profile. This guide provides a comprehensive overview of the current knowledge on this compound to assist researchers, scientists, and drug development professionals in its safe and effective use.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. gcms.cz [gcms.cz]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. d-nb.info [d-nb.info]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. researchgate.net [researchgate.net]
- 12. community.wvu.edu [community.wvu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Per- and Polyfluoroalkyl Substances (PFAS) Enhance Cholesterol Accumulation and Dysregulate Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
The Dawn of Fluorinated Esters: A Technical Chronicle of Discovery and Application
For Immediate Release
This in-depth technical guide explores the discovery and historical development of fluorinated esters, from their initial synthesis in the late 19th century to their pivotal role in the development of modern pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational chemistry, experimental protocols, and early applications of this important class of organic compounds.
The Genesis of Organofluorine Chemistry and the First Fluorinated Esters
The journey into the world of fluorinated esters begins with the pioneering work of Belgian chemist Frédéric Swarts. While the first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835, and Alexander Borodin prepared benzoyl fluoride in 1862, it was Swarts who developed the first practical and widely applicable method for introducing fluorine into organic molecules.[1][2]
In 1892, Swarts introduced a halogen exchange reaction, which would later become known as the Swarts reaction . This method utilized inorganic fluorides, such as silver fluoride (AgF) and mercurous fluoride (Hg₂F₂), to replace other halogens (typically chlorine or bromine) in organic compounds.[3][4][5] This breakthrough opened the door to the systematic study of organofluorine chemistry.
Four years later, in his 1896 publication "Sur l'acide fluoracétique" (On Fluoroacetic Acid), Swarts reported the synthesis of the first monofluorinated aliphatic esters.[2] He successfully prepared methyl fluoroacetate by reacting methyl iodoacetate with mercurous fluoride. This seminal work laid the groundwork for the entire field of fluorinated esters.
The Swarts Reaction: A Foundational Experimental Protocol
The Swarts reaction remains a cornerstone of organofluorine chemistry. The following is a generalized experimental protocol for the synthesis of a monofluorinated ester based on Swarts' early work.
Experimental Protocol: Synthesis of Methyl Fluoroacetate via the Swarts Reaction (circa 1896)
Objective: To synthesize methyl fluoroacetate from methyl iodoacetate and mercurous fluoride.
Reactants:
-
Methyl iodoacetate (CH₂ICOOCH₃)
-
Mercurous fluoride (Hg₂F₂)
Procedure:
-
Reaction Setup: A flask equipped with a reflux condenser is charged with methyl iodoacetate.
-
Addition of Fluorinating Agent: A stoichiometric amount of finely powdered mercurous fluoride is added to the flask.
-
Reaction Conditions: The mixture is gently heated. The reaction is a straightforward halogen exchange.[4][6]
-
Work-up and Purification: The reaction mixture is distilled to separate the lower-boiling methyl fluoroacetate from the mercurous iodide byproduct and any unreacted starting material.
Chemical Equation:
2 CH₂ICOOCH₃ + Hg₂F₂ → 2 CH₂FCOOCH₃ + Hg₂I₂[2]
Early Quantitative Data and Physicochemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |
| Methyl Fluoroacetate | FCH₂COOCH₃ | 92.07 | 104.5 | 1.17 | 1.375 |
| Methyl Acetate | CH₃COOCH₃ | 74.08 | 57 | 0.934 | 1.361 |
| Ethyl Fluoroacetate | FCH₂COOC₂H₅ | 106.10 | 117-118 | 1.09 | 1.375 |
| Ethyl Acetate | CH₃COOC₂H₅ | 88.11 | 77 | 0.902 | 1.372 |
| Trifluoroacetic Acid | CF₃COOH | 114.02 | 72.4 | 1.489 | 1.285 |
| Acetic Acid | CH₃COOH | 60.05 | 118 | 1.049 | 1.371 |
Note: Data for fluorinated esters are from modern sources and are provided for reference. Historical data from early syntheses may have varied.
In 1922, Swarts also synthesized trifluoroacetic acid, the strongest known organic acid at the time, by oxidizing 1,1,1-trifluoro-2,3,3-trichloropropene, which was prepared via a modified Swarts reaction.[7][8]
Applications and Biological Impact: From Pesticides to Pharmaceuticals
The unique properties imparted by the fluorine atom, such as high electronegativity and the strength of the carbon-fluorine bond, quickly led to the investigation of fluorinated esters for various applications.
Early Applications as Insecticides and Rodenticides
The interest in monofluorinated esters, particularly fluoroacetates, grew in Germany and the United Kingdom for their potential use as insecticides.[2] During World War II, the toxicity of fluoroacetates was extensively studied. Sodium fluoroacetate, often referred to by its catalogue number "1080," was developed as a potent rodenticide in the 1940s.[9][10]
The high toxicity of fluoroacetates stems from a process known as "lethal synthesis."[11][12] In the body, fluoroacetate is converted to fluoroacetyl-CoA, which then enters the citric acid (Krebs) cycle. The enzyme citrate synthase condenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate. Fluorocitrate then binds to and inhibits the enzyme aconitase, effectively halting the citric acid cycle and leading to cellular energy deprivation and citrate accumulation.[11][12]
Evolution into Agrochemicals and Pharmaceuticals
The development of fluorinated compounds for agriculture continued throughout the 20th century. The introduction of fluorine was found to enhance metabolic stability, lipophilicity, and bioavailability of pesticides.[10]
In the pharmaceutical industry, the incorporation of fluorine into drug molecules has become a common strategy to improve a drug's efficacy and pharmacokinetic profile. The first commercially successful fluorinated drug, fludrocortisone, was introduced in 1954.[12] The strategic placement of fluorine atoms can block metabolic pathways, increase binding affinity to target receptors, and improve membrane permeability. Today, it is estimated that approximately 20% of all pharmaceuticals contain fluorine.[13]
Conclusion
The discovery of fluorinated esters by Frédéric Swarts in 1896 was a pivotal moment in the history of organic chemistry. His development of the Swarts reaction provided the essential tool for the synthesis of a wide range of organofluorine compounds. From their early, and often hazardous, applications as pesticides, the unique properties of fluorinated esters have been harnessed to design and develop safer and more effective agrochemicals and life-saving pharmaceuticals. The legacy of this early work continues to influence modern drug discovery and materials science, demonstrating the profound and lasting impact of fundamental chemical research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. byjus.com [byjus.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Swarts Reaction [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]
- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 9. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 12. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Topic: Heptafluorobutyryl Derivatization for Enhanced GC-MS Analysis of Amphetamines and Related Compounds
An Application Note on Heptafluorobutyrylation for GC-MS Analysis
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of targeted compounds.
Introduction
In gas chromatography, chemical derivatization is a crucial technique used to modify analytes to improve their chromatographic behavior and detection sensitivity.[1] This process converts polar, non-volatile compounds into more volatile, thermally stable derivatives, making them suitable for GC analysis.[1] One common and effective method is acylation, which involves introducing an acyl group into a molecule.
This application note focuses on the use of Heptafluorobutyric Anhydride (HFBA) as a derivatizing agent. HFBA reacts with analytes containing active hydrogens, such as primary and secondary amines and hydroxyl groups, to form stable heptafluorobutyryl (HFB) derivatives. These derivatives, such as ethyl heptafluorobutyrate formed from ethanol, are highly volatile and possess excellent electron-capturing properties, significantly enhancing their detectability by mass spectrometry. This technique is particularly valuable in forensic toxicology and clinical drug analysis for the detection of amphetamine-type stimulants (ATS).[2][3][4]
Principle of Derivatization with HFBA
Heptafluorobutyric anhydride (HFBA) is a powerful acylating agent that reacts with nucleophilic functional groups like primary (-NH2) and secondary (-NH) amines. The reaction involves the substitution of an active hydrogen atom with a heptafluorobutyryl group (-(CO)C3F7).
The primary benefits of this derivatization include:
-
Increased Volatility: The bulky, fluorinated group masks polar functional groups, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.
-
Improved Thermal Stability: The resulting derivatives are more stable at the high temperatures used in the GC injector and column.[5]
-
Enhanced Mass Spectrometric Detection: The presence of multiple fluorine atoms leads to the formation of unique, high molecular weight fragments, which is advantageous for mass spectrometry quantitation and structural elucidation.[5]
-
Improved Chromatography: Derivatization often leads to better peak shapes and reduced tailing for active compounds, resulting in improved resolution and longer column lifetimes.[5]
Below is a diagram illustrating the general reaction of an amine with Heptafluorobutyric Anhydride (HFBA).
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Application Notes and Protocols for the Derivatization of Amino Acids with Ethyl Heptafluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility of amino acids, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC analysis.
This document provides detailed application notes and protocols for the derivatization of amino acids using a two-step process to form N-heptafluorobutyryl (HFB) amino acid ethyl esters. This method involves an initial esterification of the carboxylic acid group with ethanol, followed by acylation of the amino group using heptafluorobutyric anhydride (HFBA). The resulting derivatives are highly fluorinated, which enhances their volatility and detectability by GC-MS, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode.
Experimental Protocols
Protocol 1: Two-Step Derivatization of Amino Acids to N-Heptafluorobutyryl Amino Acid Ethyl Esters
This protocol describes the conversion of amino acids into their corresponding N-heptafluorobutyryl amino acid ethyl esters.
Materials:
-
Amino acid standards or sample hydrolysate
-
Anhydrous ethanol (absolute, ≥99.5%)
-
Acetyl chloride or 3N HCl in ethanol
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (or other suitable organic solvent like undecane)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Heating block or oven
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Microsyringes
Procedure:
Step 1: Esterification (Formation of Amino Acid Ethyl Esters)
-
Sample Preparation: Place 10-100 µg of the amino acid standard mixture or the dried sample residue into a Reacti-Vial™.
-
Acidified Ethanol Preparation: Prepare a 3 M solution of HCl in anhydrous ethanol. This can be done by carefully adding acetyl chloride dropwise to anhydrous ethanol in a fume hood (e.g., 220 µL acetyl chloride to 1 mL of cold ethanol).
-
Reaction: Add 200 µL of the 3 M HCl in ethanol to the vial containing the amino acids.
-
Heating: Securely cap the vial and heat at 100°C for 60 minutes.
-
Drying: After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Step 2: Acylation (Formation of N-Heptafluorobutyryl Derivatives)
-
Reagent Addition: To the dried amino acid ethyl esters, add 100 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Reaction: Tightly cap the vial and heat at 150°C for 15 minutes.[1]
-
Solvent Evaporation: Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried derivatives in a suitable volume of an appropriate organic solvent (e.g., ethyl acetate or undecane) for GC-MS analysis.
-
Drying (Optional): Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
Protocol 2: GC-MS Analysis of N-Heptafluorobutyryl Amino Acid Ethyl Ester Derivatives
This protocol outlines the typical GC-MS parameters for the analysis of the derivatized amino acids.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 200°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Electron Energy: 70 eV (for EI)
-
Mass Scan Range: m/z 50-650
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
Data Presentation
The following table summarizes the quantitative performance data for the analysis of amino acids using heptafluorobutyryl derivatization followed by GC-MS. The data presented is a compilation from various studies and may vary based on the specific instrumentation and experimental conditions.
| Amino Acid | Abbreviation | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Linearity (R²) |
| Alanine | Ala | 0.05 - 1.0 | 0.2 - 3.0 | >0.99 |
| Glycine | Gly | 0.1 - 1.5 | 0.3 - 5.0 | >0.99 |
| Valine | Val | 0.03 - 0.8 | 0.1 - 2.5 | >0.99 |
| Leucine | Leu | 0.03 - 0.7 | 0.1 - 2.0 | >0.99 |
| Isoleucine | Ile | 0.03 - 0.7 | 0.1 - 2.0 | >0.99 |
| Proline | Pro | 0.1 - 2.0 | 0.3 - 6.0 | >0.99 |
| Serine | Ser | 0.2 - 2.5 | 0.6 - 7.5 | >0.99 |
| Threonine | Thr | 0.2 - 2.5 | 0.6 - 7.5 | >0.99 |
| Aspartic Acid | Asp | 0.1 - 1.5 | 0.3 - 4.5 | >0.99 |
| Glutamic Acid | Glu | 0.1 - 1.5 | 0.3 - 4.5 | >0.99 |
| Phenylalanine | Phe | 0.05 - 1.0 | 0.15 - 3.0 | >0.99 |
| Tyrosine | Tyr | 0.05 - 1.2 | 0.15 - 3.6 | >0.99 |
| Methionine | Met | 0.04 - 0.9 | 0.12 - 2.7 | >0.99 |
| Lysine | Lys | 0.2 - 3.0 | 0.6 - 9.0 | >0.99 |
| Histidine | His | 0.5 - 5.0 | 1.5 - 15.0 | >0.98 |
Note: The ranges for LOD and LOQ are compiled from multiple sources and are dependent on the specific analytical method and instrumentation used.
Mandatory Visualization
Workflow for Amino Acid Derivatization and GC-MS Analysis
The following diagram illustrates the logical workflow from sample preparation to data analysis.
References
Application Notes and Protocols for Ethyl Heptafluorobutyrate Derivatization of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of alcohols, particularly volatile short-chain alcohols, by gas chromatography (GC) can be challenging due to their high polarity and potential for poor peak shape and tailing. Derivatization is a chemical modification technique used to convert analytes into products with improved chromatographic properties, such as increased volatility and detectability. This application note provides a detailed protocol for the derivatization of alcohols using heptafluorobutyric anhydride (HFBA) to form their corresponding ethyl heptafluorobutyrate esters. This method is particularly advantageous for trace-level analysis, especially when using an electron capture detector (ECD), due to the introduction of multiple fluorine atoms.
The reaction involves the acylation of the alcohol's hydroxyl group with HFBA, a highly reactive reagent. This process yields stable, volatile derivatives that are well-suited for GC analysis, leading to improved peak symmetry, resolution, and sensitivity.
Signaling Pathway and Logical Relationships
The derivatization of alcohols with heptafluorobutyric anhydride is a chemical transformation rather than a biological signaling pathway. The logical relationship of this process is a straightforward chemical reaction.
Caption: Chemical reaction scheme for the derivatization of an alcohol with HFBA.
Experimental Workflow
The overall experimental workflow for the analysis of alcohols via this compound derivatization involves several key steps from sample preparation to data analysis.
Caption: General experimental workflow for alcohol analysis using HFBA derivatization.
Experimental Protocols
Materials and Reagents
-
Heptafluorobutyric anhydride (HFBA), derivatization grade (≥99%)
-
Anhydrous solvents (e.g., hexane, ethyl acetate, benzene)
-
Pyridine or Triethylamine (as catalyst and acid scavenger)
-
Anhydrous sodium sulfate
-
Deionized water
-
Alcohol standards (e.g., methanol, ethanol, propanol, butanol)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with appropriate detector (FID, MS, or ECD)
Safety Precautions: Heptafluorobutyric anhydride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). All glassware should be thoroughly dried before use.
Standard Preparation
-
Prepare individual stock solutions of each alcohol standard (e.g., 1000 µg/mL) in an appropriate anhydrous solvent.
-
Create a mixed standard solution containing all alcohols of interest at a suitable concentration by diluting the stock solutions.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution.
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications and alcohol concentrations.
-
Sample Preparation: Pipette 100 µL of the alcohol standard or sample into a clean, dry 2 mL reaction vial. If the sample is aqueous, it must be extracted into an organic solvent and dried prior to derivatization.
-
Reagent Addition: In a fume hood, add 200 µL of an anhydrous solvent (e.g., benzene or ethyl acetate).
-
Add 50 µL of a catalyst/acid scavenger such as pyridine or triethylamine.
-
Add 50 µL of heptafluorobutyric anhydride (HFBA) to the vial.
-
Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set to 50-70°C for 15-30 minutes.[1] The optimal time and temperature may vary depending on the alcohol.
-
Reaction Quenching and Byproduct Removal: After the reaction is complete, cool the vial to room temperature. To quench the excess HFBA and remove the acidic byproduct, add 1 mL of deionized water and vortex thoroughly. Some protocols suggest the addition of a dilute aqueous ammonia solution to neutralize the acid.
-
Extraction: Centrifuge the vial to separate the organic and aqueous layers. Carefully transfer the organic (upper) layer containing the derivatized alcohols to a clean vial. For quantitative analysis, a second extraction of the aqueous layer with the organic solvent can be performed to ensure complete recovery.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Quantitative Data
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for HFBA-Derivatized Analytes
| Analyte Class | Matrix | LOD | LOQ | Reference |
| Amphetamines | Oral Fluid | - | 2.5 - 10 ng/mL | [2] |
| Alkylphenol Ethoxylates | Water | 0.01 - 0.20 µg/L | 0.05 - 0.66 µg/L | N/A |
Table 2: Recovery Data for HFBA Derivatization and Extraction
| Analyte Class | Matrix | Recovery (%) | Reference |
| Alkylphenol Ethoxylates | Simulated Water | > 60% | N/A |
Discussion
The derivatization of alcohols with heptafluorobutyric anhydride is a robust method for enhancing their analysis by gas chromatography. The resulting this compound esters are significantly more volatile and less polar than the parent alcohols, leading to improved chromatographic performance. The high degree of fluorination in the derivative makes this method particularly suitable for highly sensitive analysis using an electron capture detector (ECD).
Key considerations for successful derivatization include maintaining anhydrous conditions, as HFBA readily reacts with water. The use of a catalyst and acid scavenger, such as pyridine or triethylamine, is crucial to drive the reaction to completion and to neutralize the heptafluorobutyric acid byproduct, which can be detrimental to the GC column.
While the provided protocol offers a general framework, optimization of reaction conditions (temperature, time, and reagent ratios) is recommended for specific applications to ensure complete derivatization and achieve the desired sensitivity and accuracy. For highly volatile alcohols like methanol and ethanol, direct injection or headspace GC analysis are also common and may be preferred in some contexts due to simpler sample preparation. However, for trace-level analysis or when dealing with complex matrices, HFBA derivatization offers a powerful tool to enhance analytical performance.
References
Application Note: High-Sensitivity GC-MS Analysis of Polar Analytes as Ethyl Heptafluorobutyrate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as alcohols, phenols, amines, and thiols, possess polar functional groups that render them non-volatile and prone to thermal degradation in the GC system.[1][2] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1][3]
This application note details a robust protocol for the derivatization of polar analytes using heptafluorobutyric anhydride (HFBA). Acylation with HFBA replaces active hydrogens on polar functional groups with a heptafluorobutyryl group.[4] This process significantly increases analyte volatility and thermal stability while reducing polarity, leading to improved chromatographic peak shape and resolution.[4] Furthermore, the resulting fluoroacyl derivatives exhibit high electron affinity, which dramatically enhances sensitivity for detectors like electron capture detectors (ECD) and produces characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation.[3]
Experimental Protocols
I. Materials and Reagents
-
Heptafluorobutyric anhydride (HFBA)
-
Base catalyst (e.g., Triethylamine or Pyridine)
-
High-purity solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Analyte standards and internal standards
-
Anhydrous sodium sulfate
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials with inserts
II. Sample Preparation and Derivatization Protocol This protocol provides a general workflow. Optimization may be required based on the specific analytes and sample matrix.
-
Sample Extraction:
-
Isolate the analytes of interest from the sample matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6]
-
For SPE, condition the cartridge according to the manufacturer's instructions, load the sample, wash away interferences, and elute the analytes with an appropriate solvent.[5]
-
-
Drying:
-
Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane).[5]
-
Add 20 µL of a base catalyst, such as triethylamine, to the vial and vortex briefly.[5]
-
Add 50 µL of heptafluorobutyric anhydride (HFBA) to the mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture in a heating block or water bath at 50°C for 30 minutes to ensure complete derivatization.[5]
-
-
Post-Reaction Cleanup:
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water to quench the reaction and wash the sample. Vortex for 30 seconds.
-
Allow the layers to separate. The derivatized analytes will be in the organic (upper) layer.
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation:
-
Transfer the final, dried organic extract into a GC-MS autosampler vial for analysis.
-
III. GC-MS Instrumentation and Parameters The following table outlines typical GC-MS parameters for the analysis of heptafluorobutyrate derivatives. These should serve as a starting point and can be optimized for specific applications.
| Parameter | Setting |
| Gas Chromatograph | |
| System | Agilent 8890 GC System or equivalent[7] |
| Injection Mode | Splitless (1 µL injection volume)[8] |
| Injector Temperature | 280°C[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[7] |
| Oven Program | Initial: 50°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 300°C, hold for 5 min[8] |
| Mass Spectrometer | |
| System | Agilent 7000D MS/MS or equivalent[7] |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230°C[9] |
| Transfer Line Temp. | 280°C[9] |
| Acquisition Mode | Full Scan (m/z 50-600) for identificationSelected Ion Monitoring (SIM) for quantification[10][11] |
Data Presentation
Quantitative data should be compiled for clear comparison. The tables below provide examples of expected results and method performance characteristics.
Table 1: Example GC-MS Quantitative Data for HFB-Derivatized Analytes (Note: Retention times and ions are illustrative and depend on the specific analyte and GC-MS conditions.)
| Analyte Class | Example Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
| Primary Amine | Amphetamine-HFB | 8.52 | 240 | 118, 192 |
| Phenol | Estradiol-diHFB | 15.21 | 664 | 467, 271 |
| Alcohol | Testosterone-HFB | 16.88 | 484 | 469, 269 |
| Carboxylic Acid | Ibuprofen-HFB Ester | 11.45 | 402 | 205, 161 |
Table 2: Typical Method Performance Characteristics (Based on data adapted from published literature for derivatized analytes.)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.20 µg/L[5] |
| Limit of Quantification (LOQ) | 0.05 - 0.66 µg/L[5] |
| Linearity (r²) | > 0.999[6] |
| Recovery | 60 - 110%[5] |
| Precision (%RSD) | < 10%[6] |
Mandatory Visualization
Caption: High-level experimental workflow for GC-MS analysis.
Caption: Logical diagram of the HFBA derivatization reaction.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. jfda-online.com [jfda-online.com]
- 4. gcms.cz [gcms.cz]
- 5. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 9. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note: Analysis of Ethyl Heptafluorobutyrate by High-Performance Liquid Chromatography
Introduction
Ethyl heptafluorobutyrate is a fluorinated organic compound with applications in various fields, including its use as a derivatizing agent in gas chromatography.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, accurate and reliable analytical methods are crucial for its quantification and monitoring.[2][3] While gas chromatography is a common technique for the analysis of this volatile compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when coupled with mass spectrometry.[2][4][5] This application note details a reverse-phase HPLC method for the separation and detection of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Ethyl heptafluorobutanoate, Ethyl perfluorobutanoate, Ethyl perfluorobutyrate, Heptafluorobutyric acid ethyl ester |
| CAS Number | 356-27-4 |
| Molecular Formula | C6H5F7O2 |
| Molecular Weight | 242.09 g/mol [6][7] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 96 °C[1] |
| Density | 1.396 g/mL at 25 °C[8] |
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a reverse-phase HPLC method for the analysis of this compound. The method is based on available literature and is suitable for use with a UV or Mass Spectrometric detector.[6] For Mass Spectrometry (MS) compatible applications, it is recommended to replace phosphoric acid with formic acid in the mobile phase.[6]
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile (MeCN).
-
HPLC grade Water.
-
Phosphoric acid (or Formic acid for MS).
-
This compound standard.
-
Newcrom R1 column (or equivalent C18 reverse-phase column).
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Phosphoric acid (or 0.1% Formic Acid) in Water.
-
Pipette 1.0 mL of phosphoric acid (or formic acid) into a 1 L volumetric flask containing HPLC grade water.
-
Bring to volume with water and mix thoroughly.
-
Degas the mobile phase before use.
-
-
Mobile Phase B: Acetonitrile (MeCN).
3. Preparation of Standard Solution
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve and bring to volume with Acetonitrile.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B) to achieve the desired concentrations for calibration.
-
4. HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid (or 0.1% Formic Acid) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 50% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer (in ESI negative mode) |
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This should include replicate injections of a standard solution to check for reproducibility of retention time, peak area, and other chromatographic parameters.
6. Data Analysis
Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. redalyc.org [redalyc.org]
- 5. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | C6H5F7O2 | CID 9644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 356-27-4 [chemicalbook.com]
Application Notes and Protocols for HPLC Analysis of Ethyl Heptafluorobutyrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of ethyl heptafluorobutyrate using High-Performance Liquid Chromatography (HPLC). Given the compound's limited UV absorbance, methods employing UV detection, as well as more universal detection techniques such as Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD), are presented. These protocols are designed to offer robust and reliable analytical solutions for the quantification of this compound in various sample matrices.
Introduction
This compound is a fluorinated ester with applications in various fields, including as a derivatizing agent and in the synthesis of pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Due to its chemical structure, which lacks a strong chromophore, standard UV-based HPLC detection can be challenging. This application note details a reverse-phase HPLC method suitable for this compound and provides protocols for three different detection systems to accommodate various laboratory setups and sensitivity requirements.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to its HPLC analysis is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₇O₂ | [1] |
| Molecular Weight | 242.09 g/mol | [1] |
| LogP | 3.00 | [1] |
| UV Absorption Maximum (λmax) | Expected to be in the low UV region (~200-210 nm) |
HPLC Methodologies
A reverse-phase HPLC method is recommended for the analysis of ethyl hentafluorobutyrate.[1] The following sections detail the specific conditions for different detection systems.
A Newcrom R1 column is a suitable stationary phase for this analysis.[1] This is a reverse-phase column with low silanol activity, providing good peak shape for a wide range of compounds.
Table 1: Recommended HPLC Column Specifications
| Parameter | Specification |
| Stationary Phase | Newcrom R1 |
| Particle Size | 3 µm or 5 µm |
| Pore Size | 100 Å |
| Dimensions | 4.6 x 150 mm (or similar) |
| pH Range | 1.0 - 10.0 |
The mobile phase consists of a mixture of acetonitrile (ACN) and water, with a small amount of acid to improve peak shape and ensure reproducibility.
Protocol for Mobile Phase Preparation:
-
Use HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).
-
For a 1 L preparation of a 60:40 (v/v) ACN:Water mobile phase with 0.1% phosphoric acid:
-
Measure 600 mL of acetonitrile.
-
Measure 400 mL of water.
-
Add 1 mL of concentrated phosphoric acid to the water.
-
Carefully mix the acetonitrile and acidified water.
-
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
For mass spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[1]
Experimental Protocols
The following are detailed protocols for the HPLC analysis of ethyl hentafluorobutyrate using three different detector types.
Due to the lack of a strong chromophore, UV detection should be performed at a low wavelength. This may result in a higher baseline noise and potential interference from solvents and impurities.
Table 2: HPLC Parameters for UV Detection
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 210 nm |
| Run Time | 10 minutes |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
RID is a universal detector that measures the difference in refractive index between the mobile phase and the eluting analyte. It is suitable for non-chromophoric compounds but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
Table 3: HPLC Parameters for RID Detection
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C (stable) |
| Injection Volume | 20 µL |
| RID Detector | Internal Temperature: 35 °C |
| Run Time | 15 minutes |
Experimental Workflow for HPLC-RID Analysis
Caption: Workflow for HPLC-RID analysis.
ELSD is another universal detector that is compatible with gradient elution and is generally more sensitive than RID. It works by nebulizing the column effluent, evaporating the mobile phase, and detecting the light scattered by the non-volatile analyte particles.
Table 4: HPLC Parameters for ELSD Detection
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| ELSD Detector | Nebulizer Temperature: 40 °CEvaporator Temperature: 60 °CGas Flow (Nitrogen): 1.5 L/min |
| Run Time | 15 minutes |
Logical Relationship for ELSD Detection
Caption: Principle of ELSD detection.
Data Presentation and Analysis
Quantitative data from the HPLC analysis should be summarized in a clear and structured format. An example is provided below.
Table 5: Example Data Summary for HPLC Analysis of this compound
| Method | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| UV Detection | |||
| Standard 1 | 4.2 | 150,000 | 10 |
| Standard 2 | 4.2 | 310,000 | 20 |
| Sample 1 | 4.3 | 225,000 | 15 |
| RID Detection | |||
| Standard 1 | 5.8 | 80,000 | 50 |
| Standard 2 | 5.8 | 165,000 | 100 |
| Sample 1 | 5.9 | 122,000 | 76 |
| ELSD Detection | |||
| Standard 1 | 7.1 | 250,000 | 5 |
| Standard 2 | 7.1 | 510,000 | 10 |
| Sample 1 | 7.2 | 380,000 | 7.5 |
Data Analysis Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the unknown sample(s).
-
Determine the peak area for this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Conclusion
This application note provides comprehensive protocols for the HPLC analysis of this compound. While UV detection at low wavelengths is possible, the use of universal detectors such as RID and ELSD is recommended for improved sensitivity and robustness, particularly for samples where matrix effects could interfere with low-wavelength UV detection. The provided methods and workflows offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical procedures for this compound.
References
Application Notes and Protocols for Ethyl Heptafluorobutyrate as a Non-Polar Solvent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl heptafluorobutyrate (EHFB) is a fluorinated ester that is emerging as a versatile non-polar solvent and reagent in chemical synthesis. Its unique properties, including high density, low polarity, and thermal stability, make it an attractive alternative to traditional non-polar solvents. This document provides detailed application notes and protocols for the use of this compound in synthetic organic chemistry, with a focus on its role as a solvent and a reactant in condensation reactions.
Physical and Chemical Properties
This compound is a colorless liquid with a range of properties that are advantageous in a laboratory setting. A summary of its key physical and chemical data is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₇O₂ | [1] |
| Molecular Weight | 242.09 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 96 °C | [1] |
| Density | 1.396 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.302 | [2] |
| Flash Point | 14 °C | [3] |
| Solubility | Immiscible with water, miscible with many organic solvents. | |
| CAS Number | 356-27-4 | [4] |
Applications in Synthesis
This compound's primary applications in synthesis stem from its fluorinated nature and its role as a non-polar medium. It is particularly useful in:
-
Synthesis of Fluorinated Compounds: It can serve as a solvent for the synthesis of other fluorinated molecules, where its fluorophilic nature can enhance solubility and reaction efficiency.[1]
-
Condensation Reactions: As a reactant, particularly in Claisen condensations, to introduce a heptafluorobutyryl group into a molecule.
-
Polymerization Reactions: As a potential solvent for the polymerization of fluorinated monomers.
-
Drug Development: In the formulation of drug delivery systems and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Experimental Protocols
The following section provides a detailed protocol for a Claisen condensation reaction involving this compound. This reaction highlights its utility as a reactant that can also influence the reaction environment.
Protocol 1: Sodium-Promoted Claisen Condensation of this compound with Ethyl Acetate
This protocol describes the synthesis of ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate, a β-keto ester, via a Claisen condensation reaction.
Reaction Scheme:
Materials:
-
This compound (C₆H₅F₇O₂)
-
Ethyl acetate (C₄H₈O₂)
-
Sodium metal (Na)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium metal (1.0 eq) to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Esters: A mixture of this compound (1.0 eq) and ethyl acetate (1.0 eq) is added dropwise to the stirred suspension of sodium in diethyl ether.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to initiate the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, the mixture is cooled in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of dilute hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate.
Expected Yield:
The reported yield for this reaction using sodium as the promoter is approximately 29%. It has been noted that using sodium ethoxide as the base may provide a better yield for this specific transformation.
Quantitative Data Summary:
Table 2: Claisen Condensation of this compound and Ethyl Acetate
| Reactant 1 | Reactant 2 | Base | Product | Yield |
| This compound | Ethyl acetate | Sodium | Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate | 29% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Claisen condensation protocol described above.
Caption: General workflow for the synthesis of a β-keto ester.
Logical Relationship of Applications
This diagram shows the interconnected applications of this compound in chemical synthesis.
Caption: Applications of this compound.
Safety Precautions
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation.[3][4] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4] For detailed safety information, consult the Safety Data Sheet (SDS) before use.[3][4]
Conclusion
This compound presents a valuable tool for synthetic chemists, offering a unique combination of properties as a non-polar solvent and a fluorinated building block. The provided protocol for the Claisen condensation serves as a practical example of its application. Further research into its use as a solvent for a broader range of reactions is warranted and is expected to expand its utility in the fields of materials science, pharmaceuticals, and agrochemicals.
References
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. sibran.ru [sibran.ru]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl Heptafluorobutyrate in Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the potential use of ethyl heptafluorobutyrate and structurally related compounds in environmental analysis. The primary applications covered are its use as a derivatizing agent for gas chromatography (GC) analysis and as an internal standard for quantitative analysis. While direct protocols for this compound are not widely documented in environmental applications, the following methods are based on the well-established use of a closely related and more reactive derivatizing agent, heptafluorobutyric anhydride (HFBA). The principles and procedures are readily adaptable for this compound, particularly for the derivatization of primary and secondary amines, as well as phenols.
Application Note 1: Derivatization of Amines and Phenols in Environmental Samples for GC-MS Analysis
Introduction
Primary and secondary amines, as well as phenolic compounds, are classes of environmental pollutants that can be challenging to analyze directly by gas chromatography due to their polarity and potential for adsorption within the GC system. Chemical derivatization is a technique used to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2] this compound can serve as a derivatizing agent, introducing a heptafluorobutyryl group onto the analytes. The fluorinated nature of this group also significantly enhances the sensitivity of detection, especially with an electron capture detector (ECD) or mass spectrometry (MS).[2]
A more reactive and commonly used reagent for this purpose is heptafluorobutyric anhydride (HFBA).[3][4][5][6] The protocols detailed below are for HFBA and can be adapted for this compound, likely requiring more stringent reaction conditions (e.g., higher temperatures, longer reaction times, or a more effective catalyst) due to its lower reactivity compared to the anhydride.
Analyte Classes:
-
Primary and Secondary Amines (e.g., amphetamine-type substances, anilines)
-
Phenolic Compounds (e.g., alkylphenols, chlorophenols)
Experimental Protocols
Protocol 1.1: Derivatization of Amines (e.g., Amphetamine-Type Substances) in Water Samples
This protocol is adapted from established methods for the derivatization of amphetamines using HFBA.[3][4][7]
Materials:
-
Heptafluorobutyric anhydride (HFBA) or this compound
-
Anhydrous solvent (e.g., ethyl acetate, toluene)[7]
-
Base/Catalyst: Triethylamine (optional, but recommended to promote reactivity)[8]
-
Internal Standard (IS): Deuterated analog of the target analyte (e.g., Amphetamine-d5)[9][10][11][12][13]
-
Sample extraction solvent (e.g., dichloromethane, n-butyl chloride)[1][4]
-
Alkalinizing agent: 2M KOH / saturated NaHCO₃ solution (50/50, v/v)[7] or 0.1 N NaOH[3]
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation and Extraction:
-
To 1 mL of the aqueous sample (e.g., wastewater effluent), add a known amount of the deuterated internal standard.
-
Alkalinize the sample by adding 100 µL of the KOH/NaHCO₃ solution.
-
Add 2 mL of the extraction solvent (e.g., dichloromethane).
-
Vortex for 1 minute and centrifuge for 5 minutes at 3,500g.
-
Carefully transfer the organic layer to a clean reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA. (If using this compound, a higher concentration and the addition of a catalyst like triethylamine is recommended).
-
Tightly cap the vial and heat at 70°C for 30 minutes.[3]
-
Allow the vial to cool to room temperature.
-
-
Sample Clean-up (if necessary):
-
Add 1 mL of a 5% aqueous ammonia solution and vortex for 5 minutes to neutralize excess reagent.
-
Centrifuge and transfer the organic layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final organic solution into the GC-MS system.
-
Typical GC-MS parameters are provided in Table 2.
-
Protocol 1.2: Derivatization of Phenolic Compounds in Water Samples
This protocol is based on methods for the derivatization of alkylphenols and other phenolic compounds.[5][14][15][16]
Materials:
-
Heptafluorobutyric anhydride (HFBA) or this compound
-
Solvent: Hexane[5]
-
Base/Catalyst: Triethylamine[5]
-
Internal Standard (IS): A deuterated or structurally similar phenol not expected in the sample.
-
Solid Phase Extraction (SPE) cartridges for sample pre-concentration.
Procedure:
-
Sample Preparation and Extraction (SPE):
-
Pass a known volume of the water sample (e.g., 500 mL) through a conditioned SPE cartridge to extract the phenolic compounds.
-
Elute the analytes from the cartridge with an appropriate solvent and concentrate the eluate to a small volume (e.g., 1 mL).
-
Add a known amount of the internal standard.
-
-
Derivatization Reaction:
-
To the concentrated extract, add 100 µL of triethylamine and 50 µL of HFBA.
-
Cap the vial and heat at 50°C for 30 minutes.[5]
-
Cool the reaction mixture to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Refer to Table 2 for typical GC-MS conditions.
-
Data Presentation
Table 1: Derivatization Reaction Conditions
| Parameter | Derivatization of Amines | Derivatization of Phenols |
| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyric anhydride (HFBA) |
| Solvent | Ethyl acetate or Toluene | Hexane |
| Catalyst | Triethylamine (optional) | Triethylamine |
| Temperature | 70°C | 50°C |
| Reaction Time | 30 minutes | 30 minutes |
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Column | Rxi-5Sil MS, 30 m, 0.25 mm ID, 0.25 µm film thickness[1] |
| Injection Mode | Splitless (1 µL) |
| Injector Temperature | 250°C - 280°C[7] |
| Carrier Gas | Helium at 1.0 - 1.5 mL/min[7] |
| Oven Program | Initial 70-80°C (hold 1-2 min), ramp 15°C/min to 280°C (hold 5-10 min)[3][7] |
| MS Transfer Line Temp | 270°C - 280°C[3][7] |
| Ion Source Temp | 200°C - 230°C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
Application Note 2: Use of Fluorinated Esters as Internal Standards in GC-MS Analysis
Introduction
An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The IS should be chemically similar to the analyte but not present in the original sample.[9][10][12] Deuterated analogs of the analytes are often the ideal choice for an internal standard in mass spectrometry.[11][12][13] However, when a deuterated standard is not available, a structurally similar compound with a different mass spectrum can be used.
This compound, due to its volatility and unique mass spectrum (containing characteristic fluorine fragments), could potentially serve as an internal standard for the analysis of other volatile or semi-volatile organic compounds in environmental matrices, particularly other esters or fluorinated compounds.
Experimental Protocol
Protocol 2.1: Quantitative Analysis of a Target Analyte Using an Internal Standard
Materials:
-
This compound (as a potential internal standard)
-
Target analyte(s)
-
Solvent for standards and sample dilution (e.g., hexane, ethyl acetate)
-
Environmental sample matrix (e.g., water extract, soil extract)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the internal standard (this compound) at a known concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards containing known concentrations of the target analyte(s).
-
Add a constant, known amount of the internal standard stock solution to each calibration standard.
-
-
Sample Preparation:
-
Extract the target analyte(s) from the environmental sample using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Add the same constant, known amount of the internal standard stock solution to the sample extract.
-
-
GC-MS Analysis:
-
Analyze the calibration standards and the sample extract using the same GC-MS method.
-
The GC-MS parameters should be optimized to achieve good separation and peak shape for both the analyte(s) and the internal standard.
-
-
Quantification:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Create a calibration curve by plotting this peak area ratio against the concentration of the analyte.
-
Calculate the peak area ratio for the analyte in the environmental sample.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Data Presentation
Table 3: Quantitative Data for Internal Standard Method
| Sample | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| Standard 1 | 10 | 50,000 | 100,000 | 0.50 |
| Standard 2 | 25 | 125,000 | 100,000 | 1.25 |
| Standard 3 | 50 | 250,000 | 100,000 | 2.50 |
| Standard 4 | 100 | 500,000 | 100,000 | 5.00 |
| Environmental Sample | Unknown | 180,000 | 100,000 | 1.80 |
Visualizations
Caption: Workflow for the derivatization of amines in aqueous samples.
Caption: Logical workflow for quantification using the internal standard method.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journal.gnest.org [journal.gnest.org]
Application Notes and Protocols: Ethyl Heptafluorobutyrate as a Potential Refrigerant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hentafluorobutyrate (CAS: 356-27-4) is a fluorinated ester that has been identified for its potential use in the formulation of eco-friendly refrigerants.[1] This document provides a summary of its known properties and outlines a general framework of experimental protocols for the comprehensive evaluation of its performance and suitability as a refrigerant. Due to a lack of publicly available data, this document also serves as a template for the systematic assessment of novel refrigerant candidates.
Properties of Ethyl Heptafluorobutyrate
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₅F₇O₂ | [1][2] |
| Molecular Weight | 242.09 g/mol | [1][3] |
| CAS Number | 356-27-4 | [1][2][4] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 96 °C (205 °F) | [1] |
| Flash Point | 14 °C (57.2 °F) | [4] |
| Synonyms | Ethyl heptafluorobutanoate, Ethyl perfluorobutyrate | [1][3][4] |
Table 2: Safety and Environmental Data for this compound
| Property | Value | Reference |
| Hazards | Flammable liquid and vapor. May cause eye, skin, and respiratory tract irritation. May cause central nervous system depression. | [4][5] |
| Personal Protective Equipment | Safety glasses, chemical resistant gloves, and adequate ventilation are recommended. | [5][6][7] |
| Global Warming Potential (GWP) | Data not available. | |
| Ozone Depletion Potential (ODP) | Data not available. |
Performance as a Refrigerant: A General Evaluation Protocol
A comprehensive evaluation of a potential refrigerant involves the determination of its thermodynamic properties and its performance in a standardized refrigeration cycle. The following protocols outline the necessary experimental procedures.
2.1. Determination of Thermophysical Properties
Accurate thermophysical property data is essential for modeling and predicting the performance of a refrigerant.
Experimental Protocol: Measuring Key Thermophysical Properties
-
Critical Temperature and Pressure Measurement:
-
Utilize a high-pressure, variable-volume view cell.
-
Introduce a known amount of the sample into the cell.
-
Gradually increase the temperature and pressure, observing the phase behavior.
-
The critical point is identified as the temperature and pressure at which the liquid and vapor phases become indistinguishable.
-
-
Vapor Pressure Measurement:
-
Employ a static or dynamic equilibrium apparatus.
-
Measure the pressure of the vapor in equilibrium with the liquid at various temperatures.
-
Ensure the system has reached thermal equilibrium at each measurement point.
-
-
Density, Viscosity, and Thermal Conductivity Measurement:
-
Measure liquid and vapor density using a vibrating tube densimeter over a range of temperatures and pressures.
-
Determine viscosity using a viscometer, such as a falling-piston or rotational viscometer.
-
Measure thermal conductivity using the transient hot-wire or steady-state parallel-plate method.
-
Table 3: Essential Thermophysical Properties for Refrigerant Evaluation (Template)
| Property | Saturated Liquid | Saturated Vapor | Units |
| Temperature | K or °C | ||
| Pressure | kPa | ||
| Density | kg/m ³ | ||
| Specific Enthalpy | kJ/kg | ||
| Specific Entropy | kJ/(kg·K) | ||
| Specific Heat (Cp) | kJ/(kg·K) | ||
| Viscosity | µPa·s | ||
| Thermal Conductivity | W/(m·K) |
2.2. Refrigeration Cycle Performance Testing
The performance of a refrigerant is evaluated in a vapor-compression refrigeration cycle test rig.
Experimental Protocol: Performance Testing in a Vapor-Compression Cycle
-
System Setup:
-
Construct a standard vapor-compression refrigeration loop including a compressor, condenser, expansion valve, and evaporator.
-
Instrument the loop with temperature, pressure, and flow rate sensors at the inlet and outlet of each component.
-
Incorporate a power meter to measure the energy consumption of the compressor.
-
-
Test Procedure:
-
Charge the system with the refrigerant under investigation.
-
Set the desired evaporator and condenser temperatures.
-
Allow the system to reach a steady state of operation.
-
Record all sensor readings at regular intervals.
-
-
Data Analysis:
-
Calculate the refrigerant mass flow rate.
-
Determine the enthalpy at each state point using the measured temperature and pressure and the previously determined thermophysical properties.
-
Calculate the refrigerating effect (cooling capacity), compressor work, and the Coefficient of Performance (COP).
-
Table 4: Refrigeration Performance Metrics (Template)
| Parameter | Symbol | Formula | Units |
| Refrigerating Effect | Q_evap | h_evap,out - h_evap,in | kJ/kg |
| Compressor Work | W_comp | h_comp,out - h_comp,in | kJ/kg |
| Coefficient of Performance | COP | Q_evap / W_comp | - |
| Volumetric Cooling Capacity | VCC | Q_evap * ρ_comp,in | kJ/m³ |
Visualizing Relationships and Workflows
3.1. Logical Relationship of Refrigerant Properties
The suitability of a substance as a refrigerant is determined by a combination of its thermodynamic, safety, and environmental properties.
Caption: Interrelation of key properties for refrigerant evaluation.
3.2. Experimental Workflow for Refrigerant Evaluation
A systematic workflow is crucial for the thorough assessment of a new refrigerant candidate.
Caption: A generalized experimental workflow for new refrigerants.
Conclusion
While this compound is noted for its potential in refrigerant formulations, a comprehensive assessment of its viability as a standalone refrigerant requires extensive experimental investigation. The protocols and frameworks provided in this document offer a systematic approach for researchers to determine the necessary thermodynamic properties and performance characteristics of this and other novel refrigerant candidates. The emphasis on safety and environmental impact assessment is critical in the development of the next generation of sustainable refrigeration technologies.
References
Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using Ethyl Heptafluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable fluorinated compounds utilizing ethyl heptafluorobutyrate as a key building block. The unique properties of fluorinated molecules, such as enhanced metabolic stability and altered physicochemical characteristics, make them highly sought after in pharmaceutical and agrochemical research.[1] this compound serves as a versatile precursor for the introduction of the heptafluoropropyl group or for the construction of more complex fluorinated heterocyclic systems.
Synthesis of 5-(Trifluoromethyl)pyrazoles
One of the primary applications of this compound is in the synthesis of trifluoromethyl-substituted pyrazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The synthesis typically involves a condensation reaction between a β-ketoester derived from this compound and a hydrazine derivative.
In Situ Generation of the β-Ketoester Intermediate
While direct condensation of this compound with hydrazines can be challenging, a common and efficient strategy involves its conversion to a more reactive intermediate, ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate. This intermediate is then readily cyclized with a substituted hydrazine.
Reaction Workflow:
Caption: Workflow for the synthesis of trifluoromethyl-substituted pyrazoles.
Experimental Protocol: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol is adapted from a reported synthesis of trifluoromethyl-substituted pyrazole derivatives.[2]
Materials:
-
(3,5-dichlorophenyl)hydrazine
-
Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate
-
Ethanol
Procedure:
-
To a three-neck flask equipped with a stirrer, condenser, temperature probe, and nitrogen inlet, add (3,5-dichlorophenyl)hydrazine (1 equivalent) dissolved in ethanol.
-
Cautiously add ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) to the stirred solution at 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product as a light-yellow solid.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Yield | Reference |
| Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | (3,5-dichlorophenyl)hydrazine | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol | N/A | [2] |
| 1-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Lithium hydroxide | Ethanol | N/A | [2] |
Note: Specific yield data was not provided in the cited abstract. Further literature review would be required for precise quantitative outcomes.
Claisen Condensation for the Synthesis of Fluorinated β-Ketoesters
This compound can potentially undergo a Claisen condensation reaction to form fluorinated β-ketoesters.[3][4][5][6] These compounds are valuable intermediates in organic synthesis, serving as precursors for a variety of fluorinated heterocycles and other complex molecules. The reaction involves the base-promoted condensation of two ester molecules to form a β-ketoester.
Reaction Pathway:
Caption: General scheme for the Claisen condensation of this compound.
General Experimental Protocol for Claisen Condensation
This is a general protocol for a Claisen condensation and would require optimization for this compound.
Materials:
-
This compound
-
Sodium ethoxide (or another strong base)
-
Anhydrous ethanol (or another suitable solvent)
-
Aqueous acid (for workup)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1 equivalent) in anhydrous ethanol.
-
Add this compound (2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture in an ice bath and acidify with a dilute aqueous acid (e.g., HCl or H₂SO₄) to neutralize the enolate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-ketoester by vacuum distillation or column chromatography.
Expected Product and Potential Challenges
The expected product of the Claisen condensation of this compound would be ethyl 2-(heptafluorobutyryl)-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate. However, the high electrophilicity of the carbonyl carbon due to the electron-withdrawing heptafluoropropyl group might lead to side reactions. Careful control of the reaction conditions, particularly the base and temperature, is crucial for a successful outcome.
Applications in Drug Discovery and Development
The fluorinated pyrazoles and β-ketoesters synthesized from this compound are valuable scaffolds and intermediates in drug discovery. The incorporation of trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[1] For instance, trifluoromethylated pyrazoles have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The development of efficient synthetic routes to these compounds, as outlined in these protocols, is therefore of high importance to the pharmaceutical industry.
Logical Relationship in Drug Discovery:
Caption: Role of this compound in the drug discovery pipeline.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation [organic-chemistry.org]
Application Notes and Protocols for the Analysis of Ethyl Heptafluorobutyrate in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl heptafluorobutyrate is a fluorinated ester that may be encountered in various research and development settings, including as a metabolite of therapeutic agents, a biomarker of exposure to certain fluorinated compounds, or as a derivatizing agent itself in analytical chemistry. Accurate and reliable quantification of this compound in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicological assessments, and metabolic profiling.
These application notes provide detailed protocols for the sample preparation of biological matrices for the analysis of this compound, primarily focusing on techniques compatible with gas chromatography-mass spectrometry (GC-MS), a common analytical platform for such compounds. The protocols described include protein precipitation, liquid-liquid extraction, and solid-phase extraction. Additionally, a protocol for the derivatization of potentially hydrolyzed heptafluorobutyric acid is provided, as the ester bond of this compound may be subject to enzymatic cleavage in biological systems.
Sample Preparation Workflow
The selection of an appropriate sample preparation method is critical and depends on the specific biological matrix, the required limit of quantification, and the analytical instrumentation available. The overall workflow generally involves extraction of the analyte from the bulk of the matrix, followed by a clean-up step to remove interfering substances, and potentially a derivatization step to improve chromatographic performance and detection sensitivity.
Caption: General sample preparation workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation methods. It is important to note that specific values for this compound are not widely published. The data presented here are representative values based on the analysis of structurally similar fluorinated compounds and other small molecules in biological matrices and should be used as a guideline.[1][2][3][4][5][6] Method validation is essential to determine the actual performance characteristics for this compound in your specific application.[7][8][9]
Table 1: Protein Precipitation
| Parameter | Plasma/Serum | Urine | Tissue Homogenate |
| Recovery (%) | 80 - 95 | 85 - 100 | 75 - 90 |
| Matrix Effect (%) | 60 - 130 | 80 - 120 | 50 - 140 |
| LOD (ng/mL) | 1 - 10 | 0.5 - 5 | 5 - 20 |
| LOQ (ng/mL) | 5 - 25 | 1 - 15 | 15 - 50 |
Table 2: Liquid-Liquid Extraction (LLE)
| Parameter | Plasma/Serum | Urine | Tissue Homogenate |
| Recovery (%) | 85 - 105 | 90 - 110 | 80 - 100 |
| Matrix Effect (%) | 70 - 120 | 85 - 115 | 65 - 125 |
| LOD (ng/mL) | 0.5 - 5 | 0.1 - 2 | 1 - 10 |
| LOQ (ng/mL) | 1 - 15 | 0.5 - 10 | 5 - 25 |
Table 3: Solid-Phase Extraction (SPE)
| Parameter | Plasma/Serum | Urine | Tissue Homogenate |
| Recovery (%) | 90 - 110 | 95 - 115 | 85 - 105 |
| Matrix Effect (%) | 85 - 115 | 90 - 110 | 80 - 120 |
| LOD (ng/mL) | 0.1 - 2 | 0.05 - 1 | 0.5 - 5 |
| LOQ (ng/mL) | 0.5 - 5 | 0.1 - 2.5 | 1 - 15 |
Experimental Protocols
Protocol 1: Protein Precipitation (For Plasma/Serum Samples)
This method is rapid and simple, suitable for initial screening or when high-throughput is required.[5]
Materials:
-
Biological plasma or serum sample
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., ethyl acetate)
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of a solvent compatible with GC-MS analysis (e.g., ethyl acetate).
-
Vortex for 15 seconds and transfer to a GC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) (For Plasma, Urine, and Tissue Homogenates)
LLE provides a cleaner extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.[10][11][12][13]
Materials:
-
Biological sample (plasma, urine, or tissue homogenate)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or hexane)
-
pH adjustment solution (e.g., 1 M HCl or 1 M NaOH), if necessary
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pipette 500 µL of the biological sample into a glass tube.
-
For acidic or basic analytes, adjust the pH of the sample to two pH units below the pKa for an acidic analyte or two units above for a basic analyte to ensure it is in its neutral form.[10]
-
Add 2 mL of the selected organic extraction solvent (e.g., MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with a fresh portion of the organic solvent for improved recovery. Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of GC-MS compatible solvent (e.g., 100 µL of ethyl acetate).
Protocol 3: Solid-Phase Extraction (SPE) (For Plasma, Urine, and Tissue Homogenates)
SPE offers high selectivity and can provide the cleanest extracts, making it ideal for achieving low detection limits.[14][15] For fluorinated compounds like this compound, a polymeric reversed-phase sorbent such as polystyrene-divinylbenzene is often a good choice.[16]
Materials:
-
SPE cartridges (e.g., Polystyrene-Divinylbenzene, 30 mg/1 mL)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Deionized water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Biological sample, pre-treated (e.g., diluted 1:1 with water or buffer)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte with 1 mL of elution solvent (e.g., acetonitrile) into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.
Protocol 4: Derivatization of Heptafluorobutyric Acid (HFBA)
If this compound is hydrolyzed to heptafluorobutyric acid in the biological matrix, derivatization is necessary to make the acid sufficiently volatile for GC-MS analysis. Acylation with an anhydride is a common approach.[17]
Materials:
-
Dried sample extract
-
Heptafluorobutyric anhydride (HFBA)
-
Catalyst/Acid scavenger (e.g., Pyridine or Triethylamine)
-
Anhydrous organic solvent (e.g., Toluene or Acetonitrile)
-
Heating block or water bath
Procedure:
-
To the dried sample extract, add 100 µL of anhydrous toluene.
-
Add 20 µL of pyridine (or triethylamine).
-
Add 10 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the reaction mixture at 60-70°C for 30 minutes.[17]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Alternatively, the reaction mixture can be evaporated and reconstituted in a different solvent if needed.
Logical Relationships in Sample Preparation
The choice of sample preparation technique is a balance between the desired level of cleanliness, throughput, and the complexity of the biological matrix.
Caption: Decision logic for selecting a sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Liquid-liquid extraction [scioninstruments.com]
- 11. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction | Center for Devices and Radiological Health [cdrh-rst.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Peak Shape in GC Analysis of Ethyl Heptafluorobutyrate Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the gas chromatography (GC) analysis of ethyl heptafluorobutyrate (EHFB) derivatives. Poor peak shape can compromise resolution, accuracy, and sensitivity. This guide provides structured troubleshooting advice and answers to frequently asked questions to help you achieve sharp, symmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with heptafluorobutyric anhydride (HFBA) necessary for my compounds of interest?
A1: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for GC analysis.[1] For polar compounds containing functional groups like hydroxyls (-OH), amines (-NH), or thiols (-SH), derivatization with HFBA is performed to:
-
Increase Volatility: The addition of the fluorinated group makes the molecule less polar and more volatile, which is essential for passage through the GC column.[2]
-
Improve Thermal Stability: Derivatization can prevent the thermal degradation of sensitive compounds in the hot GC inlet and column.
-
Enhance Peak Shape: By masking polar functional groups, derivatization reduces interactions with active sites in the GC system, minimizing peak tailing.
-
Increase Detector Sensitivity: The presence of fluorine atoms in the EHFB derivative significantly enhances the response of an electron capture detector (ECD).
Q2: What are the most common peak shape problems encountered with EHFB derivatives?
A2: The most common peak shape issues are peak tailing, peak fronting, and broad peaks.
-
Peak Tailing: The peak appears with a "tail" extending from the peak maximum. This is often caused by active sites in the GC system interacting with the analyte.
-
Peak Fronting: The peak has a leading edge that is less steep than the trailing edge, resembling a shark fin. This is commonly a result of column overload.[3]
-
Broad Peaks: Peaks are wider than expected, which can lead to poor resolution and reduced sensitivity. This can be caused by a variety of factors including suboptimal GC conditions or issues with the injection.
Q3: What type of GC column is best suited for analyzing EHFB derivatives?
A3: The choice of GC column is critical for good separation and peak shape. For EHFB derivatives, a non-polar or mid-polarity column is generally recommended. The principle of "like dissolves like" applies, where the polarity of the stationary phase should be matched with the polarity of the analyte.[4]
-
Non-Polar Columns: Phases such as 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) are a good starting point for many applications.
-
Mid-Polarity Columns: In some cases, a slightly more polar phase may provide better selectivity for complex mixtures.
It is important to choose a column with high inertness to minimize interactions with any residual polar sites on the analyte.
Q4: How can I confirm that my derivatization reaction is complete?
A4: Incomplete derivatization can lead to poor peak shape and inaccurate quantification. To confirm the completion of the reaction, you can:
-
Analyze the reaction mixture at different time points: Inject aliquots of the reaction mixture at various times (e.g., 30 min, 60 min, 90 min) and observe the peak area of the EHFB derivative. The reaction is complete when the peak area no longer increases.
-
Look for the peak of the underivatized analyte: If the underivatized compound is amenable to GC analysis, you can monitor for its disappearance.
-
Use a derivatized standard: Compare the peak shape and retention time of your sample to a certified reference standard of the EHFB derivative, if available.
Troubleshooting Guide
This guide addresses common peak shape problems in a question-and-answer format.
Issue 1: Peak Tailing
Q: My EHFB derivative peaks are tailing. What are the likely causes and how can I fix it?
A: Peak tailing is often a result of active sites in the GC system that interact with the analyte. Here are the common causes and solutions in the order you should investigate them:
-
Contaminated or Active Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile residues or have active silanol groups.
-
Solution: Replace the inlet liner with a new, deactivated liner. Regularly scheduled liner replacement is a crucial part of preventative maintenance.[5]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column ends.
-
-
Column Contamination: The front end of the GC column can become contaminated over time.
-
Solution: Trim 10-20 cm from the front of the column. This will remove the contaminated section and provide a fresh, inert surface.
-
-
Active Sites on the Column: Even high-quality columns can develop active sites over time, especially if exposed to oxygen at high temperatures.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced.
-
-
Insufficient Derivatization: If the derivatization reaction is incomplete, the remaining polar functional groups on the analyte will cause tailing.
-
Solution: Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration) to ensure complete conversion to the EHFB derivative.
-
Issue 2: Peak Fronting
Q: My peaks are fronting. What is the cause and what should I do?
A: Peak fronting is most commonly caused by column overload, where too much sample is introduced onto the column.[6]
-
Sample Concentration is Too High:
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you have confirmed that column overload was the issue.
-
-
Injection Volume is Too Large:
-
Solution: Reduce the injection volume.
-
-
Split Ratio is Too Low (for split injections):
-
Solution: Increase the split ratio to reduce the amount of sample reaching the column.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause peak distortion.[6]
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar polarity to the stationary phase.
-
Issue 3: Broad Peaks
Q: My EHFB derivative peaks are broad and poorly resolved. How can I improve them?
A: Broad peaks can result from several factors related to the GC method and system.
-
Suboptimal Oven Temperature Program:
-
Solution: The temperature program has a significant impact on peak width.
-
Initial Temperature: A lower initial temperature can improve the focusing of early-eluting peaks.
-
Ramp Rate: A slower ramp rate generally results in sharper peaks and better resolution, at the cost of a longer analysis time.[4]
-
-
-
Incorrect Carrier Gas Flow Rate:
-
Solution: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen).
-
-
Slow Injection Speed (Manual Injections):
-
Solution: If performing manual injections, ensure the injection is done quickly and smoothly to introduce the sample as a narrow band. An autosampler is highly recommended for reproducibility.
-
-
Large Injection Volume in Splitless Mode:
-
Solution: In splitless injection, a large volume of solvent can lead to broad peaks if not properly focused. Ensure your initial oven temperature is set below the boiling point of the solvent for effective solvent focusing.
-
Quantitative Data Summary
Optimizing GC parameters is key to achieving good peak shape. The following tables provide a summary of how different parameters can affect the analysis of EHFB derivatives. The values for "Mthis compound Derivatives" are provided as a close proxy and a good starting point for method development for EHFB derivatives.
Table 1: Effect of GC Column Parameters on Peak Shape
| Parameter | Setting | Expected Effect on Peak Shape for Fluoroacyl Derivatives |
| Stationary Phase | Non-polar (e.g., 5% Phenyl) vs. Mid-polarity | Non-polar phases often provide good peak shape due to reduced interaction with the polarizable C-F bonds. |
| Column I.D. | 0.32 mm vs. 0.25 mm vs. 0.18 mm | Narrower I.D. columns increase efficiency, leading to sharper peaks, but have lower sample capacity. |
| Film Thickness | 0.25 µm vs. 0.50 µm vs. 1.0 µm | Thinner films lead to sharper peaks for high-boiling compounds. Thicker films increase retention and can improve resolution of volatile compounds. |
| Column Length | 15 m vs. 30 m vs. 60 m | Longer columns provide better resolution but increase analysis time and can lead to broader peaks due to increased diffusion. |
Table 2: Effect of GC Method Parameters on Peak Shape (Mthis compound Derivatives Example)
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Injection Temperature | 250 °C | 280 °C | Higher temperatures can improve vaporization but may cause degradation of some analytes, leading to peak tailing. |
| Oven Ramp Rate | 10 °C/min | 5 °C/min | A slower ramp rate will increase analysis time but generally improves resolution and can lead to sharper peaks. |
| Carrier Gas Flow | 1.0 mL/min (Helium) | 1.5 mL/min (Helium) | Increasing flow rate above the optimum will decrease analysis time but also decrease efficiency, potentially broadening peaks. |
| Split Ratio | 20:1 | 50:1 | A higher split ratio reduces the amount of sample on the column, which can prevent peak fronting due to overload. |
Experimental Protocols
Protocol 1: Derivatization of a Hydroxylated Analyte to its this compound Derivative
This protocol provides a general procedure for the derivatization of a hydroxyl-containing compound using heptafluorobutyric anhydride (HFBA).
Materials:
-
Analyte solution (in a suitable aprotic solvent like ethyl acetate or acetonitrile)
-
Heptafluorobutyric anhydride (HFBA)
-
Pyridine (or another suitable catalyst/base)
-
Reaction vial (e.g., 2 mL autosampler vial with a screw cap)
-
Heating block or oven
Procedure:
-
Pipette 100 µL of the analyte solution into a reaction vial.
-
Add 50 µL of pyridine to the vial.
-
Add 100 µL of HFBA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
Cool the vial to room temperature.
-
The sample is now ready for GC analysis. If necessary, the reaction mixture can be diluted with a suitable solvent before injection.
Protocol 2: GC-MS Analysis of this compound Derivatives
This protocol provides a starting point for the GC-MS analysis of EHFB derivatives. Optimization will be required for specific analytes.
Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
GC Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms or equivalent)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizations
Caption: A logical workflow for troubleshooting common peak shape issues.
Caption: A simplified workflow for the derivatization process.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Heptafluorobutyrate Derivatization
Welcome to the technical support center for ethyl heptafluorobutyrate (EHFB) derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EHFB) derivatization?
A1: this compound (EHFB) derivatization is a chemical modification technique used to enhance the volatility and detectability of analytes for gas chromatography (GC), particularly with electron capture detection (ECD). It involves the reaction of an analyte containing active hydrogen atoms (e.g., in hydroxyl, amino, or thiol groups) with heptafluorobutyric anhydride (HFBA) to form a stable, volatile EHFB derivative.[1] This process improves chromatographic peak shape, reduces analyte adsorption in the GC system, and increases sensitivity.[2]
Q2: What types of compounds can be derivatized with heptafluorobutyric anhydride (HFBA)?
A2: HFBA is a versatile acylation reagent that reacts with a range of functional groups. It is commonly used for the derivatization of:
It is frequently employed in the analysis of drugs of abuse (e.g., amphetamines), steroids, and biogenic amines.[4][6]
Q3: Why are my derivatized samples showing poor peak shapes (e.g., tailing)?
A3: Poor peak shape is often a sign of incomplete derivatization or issues with the chromatographic system. Incomplete derivatization leaves polar functional groups exposed, which can interact with active sites in the GC inlet or column, leading to peak tailing.[7] Ensure your reaction conditions are optimized and that the GC system, particularly the liner, is deactivated.
Q4: Do I need to remove excess HFBA reagent before GC analysis?
A4: Yes, it is highly recommended. HFBA and its acidic byproducts are corrosive and can damage the GC column.[1][2] Excess reagent can also interfere with the analysis. Removal can be achieved by evaporation under a gentle stream of nitrogen or by quenching the reaction with water or a basic solution, followed by liquid-liquid extraction.[4][8]
Q5: How can I improve the stability of my derivatized samples?
A5: The stability of EHFB derivatives can be affected by the presence of moisture, which can hydrolyze the derivative. Ensure all solvents and reagents are anhydrous and store the derivatized samples in a dry environment.[9] For long-term storage, hydrolyzing the excess derivatizing reagent and then drying the sample with an anhydrous salt like sodium sulfate can enhance stability.[10]
Troubleshooting Guide
This guide addresses common problems encountered during EHFB derivatization reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak | 1. Presence of Moisture: HFBA is highly sensitive to moisture, which can consume the reagent.[9] 2. Incorrect Reaction Conditions: Suboptimal temperature or reaction time can lead to an incomplete reaction.[2][11] 3. Degraded Reagent: The derivatizing agent may have degraded due to improper storage. | 1. Use anhydrous solvents and dry glassware. Work in a moisture-free environment (e.g., under a nitrogen atmosphere).[9] 2. Optimize the reaction temperature and time. For many analytes, heating at 60-70°C for 15-30 minutes is effective.[4][5] Monitor the reaction progress by analyzing aliquots at different time points.[2] 3. Use a fresh, high-quality derivatizing agent. |
| Multiple or Unexpected Peaks | 1. Side Reactions: The analyte may have multiple reactive sites leading to different derivatives. 2. Analyte or Derivative Degradation: The analyte or the formed derivative may be unstable under the reaction conditions.[11] 3. Contaminants in the Sample or Reagents: Impurities can also be derivatized, leading to extra peaks. | 1. Adjust reaction conditions (e.g., lower temperature) to favor the desired reaction. 2. Lower the reaction temperature and ensure the removal of acidic byproducts, which can catalyze degradation. 3. Use high-purity solvents and reagents. Perform a blank run with only the solvent and reagents to identify any contaminant peaks. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in temperature, time, or reagent amounts.[5] 2. Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization. | 1. Precisely control all reaction parameters. The use of an autosampler for reagent addition can improve consistency. 2. Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering substances. |
| Reagent Interference | 1. Excess Derivatizing Reagent: Unreacted HFBA can co-elute with or mask analyte peaks.[2] 2. Acidic Byproducts: Heptafluorobutyric acid formed during the reaction can affect the chromatography.[1] | 1. Evaporate the excess reagent under a gentle stream of nitrogen after the reaction is complete.[4] 2. Neutralize the reaction mixture with a base (e.g., pyridine, triethylamine, or an aqueous basic solution) and perform a liquid-liquid extraction to isolate the derivatized analyte.[1][8] |
Experimental Protocols
General Protocol for HFBA Derivatization of Amines (e.g., Amphetamines)
This protocol is a general guideline and may require optimization for specific analytes.
-
Sample Preparation:
-
Derivatization:
-
Work-up:
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
-
General Protocol for HFBA Derivatization of Phenols
This protocol is a general guideline and may require optimization for specific analytes.
-
Sample Preparation:
-
Extract the phenolic compounds from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Ensure the final extract is in a non-polar, anhydrous solvent (e.g., hexane).
-
-
Derivatization:
-
Work-up:
-
Cool the reaction mixture.
-
Quench the reaction by adding a 5% aqueous solution of potassium carbonate or a similar basic solution.[1]
-
Vortex the mixture and allow the layers to separate.
-
Collect the organic phase for GC-MS analysis.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for HFBA derivatization.
Table 1: Reaction Conditions for HFBA Derivatization of Amines
| Analyte Class | Reagent | Solvent | Catalyst/Base | Temperature (°C) | Time (min) | Reference |
| Amphetamines | HFBA | Ethyl Acetate | None specified | 70 | 20-30 | [4][5] |
| Biogenic Amines | HFBA | Not specified | Not specified | 80 | 60 | [6] |
| Synthetic Cathinones | HFBA | Ethyl Acetate | None specified | 55 | 25 | [12] |
Table 2: Reaction Conditions for HFBA Derivatization of Phenols
| Analyte Class | Reagent | Solvent | Catalyst/Base | Temperature (°C) | Time | Reference |
| Alkylphenols | HFBA | Hexane | Sodium Carbonate | 55 | 2 hours | [3] |
| Phenols | HFBA | Benzene | Triethylamine | 50 | 15 min | [1] |
Visualizations
Caption: General experimental workflow for HFBA derivatization.
Caption: Logical troubleshooting guide for HFBA derivatization issues.
Caption: Simplified acylation reaction mechanism for HFBA derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. HFBA derivatization and GC column - Chromatography Forum [chromforum.org]
- 9. HFBI derivatization of alcohols and amines - Chromatography Forum [chromforum.org]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
Optimizing reaction conditions for Ethyl heptafluorobutyrate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl heptafluorobutyrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of heptafluorobutyric acid with ethanol using a strong acid catalyst, typically concentrated sulfuric acid.[1] The reaction is reversible and requires heating to proceed at a reasonable rate.
Q2: How can I drive the Fischer esterification reaction towards the product to improve the yield?
A2: To maximize the yield of this compound, it is essential to shift the reaction equilibrium to the product side. This can be achieved by a few key strategies:
-
Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will drive the reaction forward according to Le Chatelier's principle.[2]
-
Removal of Water: Water is a byproduct of the esterification reaction. Its removal as it forms will prevent the reverse reaction (ester hydrolysis) from occurring. This can be accomplished by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[1]
Q3: What are the typical reaction conditions for the synthesis of this compound via Fischer esterification?
A3: While optimal conditions can vary, a general starting point for the synthesis involves refluxing a mixture of heptafluorobutyric acid and an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid. Reaction times can range from a few hours to overnight, and the temperature is typically the boiling point of the alcohol used (ethanol, ~78 °C).[3] Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal reaction time.
Q4: What are the potential side reactions and impurities I should be aware of?
A4: While the primary reaction is the formation of the ester, several side reactions can occur, leading to impurities. These may include:
-
Ether Formation: Under acidic conditions and at elevated temperatures, ethanol can dehydrate to form diethyl ether.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of residual heptafluorobutyric acid and ethanol in the product mixture.
-
Degradation Products: Depending on the reaction temperature and duration, some degradation of the starting materials or product may occur. In transesterification reactions of similar fluorinated alcohols, byproducts such as ethers and acetic acid (if acetate is present) have been identified.[4]
Q5: How do I purify the crude this compound?
A5: A typical purification protocol involves a multi-step work-up procedure.[5][6]
-
Neutralization: After the reaction is complete, the mixture is cooled and then washed with a basic solution, such as saturated sodium bicarbonate, to neutralize the acidic catalyst and any unreacted heptafluorobutyric acid.[7][8]
-
Extraction: The ester is then extracted into an organic solvent.
-
Washing: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Distillation: The final purification is typically achieved by distillation under reduced pressure to isolate the pure this compound, which has a boiling point of 96 °C.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Reversible reaction equilibrium favoring reactants. 3. Loss of product during work-up. 4. Sub-optimal catalyst concentration. | 1. Increase reaction time and/or temperature. Monitor the reaction progress. 2. Use a larger excess of ethanol or implement a method for water removal (e.g., Dean-Stark trap).[1] 3. Ensure careful separation of layers during extraction and minimize transfers. 4. Optimize the amount of sulfuric acid catalyst. Too little may result in a slow reaction, while too much can promote side reactions. A typical catalytic amount is a few drops to a small percentage of the limiting reagent. |
| Presence of Starting Material in Product | 1. Insufficient reaction time or temperature. 2. Inefficient purification. | 1. Extend the reflux time or cautiously increase the reaction temperature. 2. Ensure thorough washing with sodium bicarbonate solution to remove all acidic starting material. Improve the efficiency of the distillation. |
| Product is Contaminated with a Low-Boiling Impurity | 1. Formation of diethyl ether as a side product. | 1. Carefully monitor the distillation temperature to separate the lower-boiling diethyl ether from the desired product. |
| Cloudy Organic Layer After Extraction | 1. Incomplete removal of water. | 1. Ensure the organic layer is thoroughly dried with an adequate amount of anhydrous drying agent before distillation. A brine wash before drying can also help.[5] |
Data Presentation
Table 1: Reaction Parameters for Fischer Esterification
| Parameter | Recommended Range/Value | Notes |
| Reactants | Heptafluorobutyric Acid, Ethanol | --- |
| Catalyst | Concentrated Sulfuric Acid | A few drops to ~5% (w/w) of the limiting reagent. |
| Reactant Molar Ratio (Ethanol:Acid) | 3:1 to 10:1 | Using excess ethanol drives the equilibrium towards the product.[2] |
| Temperature | Reflux (~78 °C for ethanol) | Higher temperatures can increase the rate but may also promote side reactions.[10] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or GC to determine completion. Reaction time can impact purity and yield.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptafluorobutyric acid (1 equivalent) and absolute ethanol (5-10 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 5 drops for a small-scale reaction) to the stirred mixture.[12]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious as CO2 gas will be evolved.[8]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound (boiling point: 96 °C).[9]
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. brainly.com [brainly.com]
- 11. biotage.com [biotage.com]
- 12. community.wvu.edu [community.wvu.edu]
Technical Support Center: Ethyl Heptafluorobutyrate NMR Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals interpreting the nuclear magnetic resonance (NMR) spectra of ethyl heptafluorobutyrate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the expected ¹H and ¹⁹F NMR spectral data for this compound?
A1: this compound (CF₃CF₂CF₂COOCH₂CH₃) presents a complex spectrum due to spin-spin coupling between protons (¹H-¹H) and across bonds to fluorine (¹H-¹⁹F and ¹⁹F-¹⁹F). The fluorine nucleus is highly sensitive to its environment, resulting in a wide chemical shift range.[1][2] Below are the expected signals and their characteristics.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| -O-CH₂- | ~4.4 | Quartet of Triplets (qt) | ³JHH ≈ 7.1 Hz, ³JHF ≈ 13 Hz | The methylene protons are split by the adjacent methyl protons and the two fluorine atoms on the α-carbon of the butyrate chain. |
| -CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7.1 Hz | The methyl protons are primarily split by the adjacent methylene protons. Long-range coupling to fluorine may cause slight peak broadening. |
Table 2: Predicted ¹⁹F NMR Data for this compound (Referenced to CFCl₃ at 0 ppm)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| α-CF₂- | ~ -118 | Triplet (t) | ³JFF ≈ 5-10 Hz | This signal arises from the CF₂ group adjacent to the carbonyl. It is split by the neighboring β-CF₂ group. It will also exhibit coupling to the -CH₂- protons. |
| β-CF₂- | ~ -125 | Triplet of Quartets (tq) | ³JFF ≈ 5-10 Hz, ³JFF ≈ 2-5 Hz | This CF₂ group is coupled to both the α-CF₂ and the terminal -CF₃ group, resulting in a complex multiplet. |
| -CF₃ | ~ -81 | Triplet (t) | ³JFF ≈ 2-5 Hz | The terminal trifluoromethyl group is split by the two fluorine atoms of the adjacent β-CF₂ group. |
Q2: My ¹H NMR spectrum is very complex and the multiplets are overlapping. What can I do to simplify it?
A2: The complexity in the proton spectrum of this compound is primarily due to ¹H-¹⁹F coupling. The most effective way to simplify the spectrum is to perform a heteronuclear decoupling experiment.[3]
-
¹H{¹⁹F} Decoupling: Run a proton NMR experiment while irradiating at the fluorine resonance frequencies. This will collapse all ¹H-¹⁹F couplings, leaving only the simpler ¹H-¹¹H couplings. The complex quartet of triplets for the -O-CH₂- group will simplify to a clean quartet, and the -CH₃ triplet will become sharper.
Below is a logical workflow for addressing a complex spectrum.
Caption: Troubleshooting workflow for a complex ¹H NMR spectrum.
Q3: I am not observing the expected multiplicities in the ¹⁹F NMR spectrum. What is a likely cause?
A3: Several factors can obscure the expected coupling patterns in a ¹⁹F NMR spectrum:
-
Insufficient Resolution: Long-range ¹⁹F-¹⁹F coupling constants can be small. If the spectrometer's resolution is not high enough, these smaller splittings may not be resolved, leading to broadened signals instead of distinct multiplets.
-
Signal Overlap: While less common due to the wide chemical shift range of ¹⁹F NMR, it is possible for complex multiplets to overlap, especially in lower-field spectrometers.[4]
-
Second-Order Effects: If the chemical shift difference between two coupled fluorine nuclei (in Hz) is not much larger than their coupling constant (J), second-order effects (or "roofing") can distort the multiplets from their expected simple patterns.
Visualization of Molecular Structure and Couplings
The diagram below illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to its complex NMR spectra.
Caption: Spin-spin coupling network in this compound.
Experimental Protocols
Protocol for Acquiring High-Quality NMR Spectra of this compound
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the solvent is free from residual water and other impurities.
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane (TMS) for ¹H; trichlorofluoromethane (CFCl₃) for ¹⁹F).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
Tune and match the proton probe.
-
-
¹H Spectrum Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds. For accurate integration, this should be at least 5 times the longest T₁ relaxation time.[4]
-
Number of Scans: Acquire at least 8 scans for a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to TMS at 0 ppm.
-
-
¹⁹F Spectrum Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Pulse Sequence: Use a standard single-pulse sequence, often with proton decoupling (zgpg30 with ¹H decoupling).
-
Spectral Width: The chemical shift range for fluorine is large.[2] A width of at least 250 ppm is recommended, centered around -100 ppm.
-
Relaxation Delay (d1): A delay of 2-5 seconds is typically sufficient.
-
Number of Scans: Acquire 16 or more scans.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to an external or internal standard like CFCl₃ at 0 ppm.
-
References
Technical Support Center: Identifying Impurities in Ethyl Heptafluorobutyrate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl heptafluorobutyrate and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
Impurities in this compound can originate from three primary sources: the synthesis process, degradation of the final product, and external contamination.
-
Synthesis-Related Impurities: The most common synthesis route is the Fischer esterification of heptafluorobutyric acid with ethanol. Potential impurities from this process include:
-
Unreacted Starting Materials: Heptafluorobutyric acid and ethanol.
-
Side-Reaction Products: Diethyl ether, formed by the acid-catalyzed dehydration of ethanol.
-
-
Degradation Products: this compound can degrade, particularly in the presence of moisture, through hydrolysis to yield the starting materials:
-
Heptafluorobutyric acid
-
Ethanol
-
-
Contaminants: These can be introduced at any stage of production, handling, or analysis. Common contaminants include:
-
Solvents used in purification or sample preparation.
-
Phthalates and other plasticizers from container materials.
-
Siloxanes from GC column bleed.
-
Q2: How do I prepare my this compound sample for GC-MS analysis?
Sample preparation is critical for accurate impurity profiling. A typical procedure involves:
-
Dilution: Dilute the this compound sample in a high-purity, volatile solvent. Suitable solvents include hexane, ethyl acetate, or dichloromethane. The choice of solvent should be based on the solubility of the target impurities and its compatibility with the GC column.
-
Concentration: The final concentration should be optimized to avoid column overload while ensuring that trace impurities are detectable. A starting concentration of 100-1000 µg/mL is often appropriate.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.
-
Blanks: Always prepare and run a solvent blank (the pure solvent used for dilution) to identify any background contamination.
Q3: What type of GC column is best suited for analyzing this compound and its impurities?
A mid-polarity capillary column is generally recommended for the analysis of fluorinated compounds like this compound.[1]
-
Recommended Phases: A 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) or a Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200, DB-210) stationary phase provides good selectivity for both the main component and potential polar and non-polar impurities.
-
Column Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point for most applications.
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of this compound.
Logical Workflow for Troubleshooting Unexpected Peaks
Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in a GC-MS chromatogram.
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or on the column. | - Replace the inlet liner with a new, deactivated liner. - Trim the first 10-20 cm of the GC column. - Condition the column according to the manufacturer's instructions. |
| Column overload. | - Dilute the sample further. - Decrease the injection volume. | |
| Poor Peak Shape (Fronting) | Column overload. | - Dilute the sample further. - Decrease the injection volume. |
| Incompatible injection solvent. | - Ensure the sample solvent is compatible with the stationary phase. | |
| Ghost Peaks (Peaks in Blank Runs) | Contamination from the syringe. | - Thoroughly rinse the syringe with a clean solvent. |
| Carryover from a previous injection. | - Run several solvent blanks between samples. - Increase the injector temperature. | |
| Septum bleed. | - Use high-quality, low-bleed septa. - Replace the septum regularly. | |
| Retention Time Shifts | Changes in carrier gas flow rate. | - Check for leaks in the gas lines. - Verify the pressure and flow settings. |
| Column aging or contamination. | - Trim the column. - If the issue persists, replace the column. | |
| No Peaks or Very Small Peaks | Syringe or injector issue. | - Ensure the syringe is drawing and injecting the sample correctly. - Check for a blocked injector liner. |
| Leak in the system. | - Perform a leak check of the entire GC-MS system. | |
| Incorrect MS settings. | - Verify that the mass spectrometer is in the correct acquisition mode and that the detector is turned on. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for developing a robust GC-MS method for impurity analysis. Optimization may be required based on the specific instrumentation and analytical goals.
GC-MS System and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
Chromatographic Conditions
| Parameter | Value |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 2 minutes - Ramp: 10 °C/min to 280 °C - Hold: 5 minutes at 280 °C |
Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 35 - 400 |
| Solvent Delay | 3 minutes |
Data Analysis
-
Peak Integration: Integrate all peaks in the total ion chromatogram (TIC).
-
Library Search: Perform a NIST library search for each integrated peak to tentatively identify the compounds.
-
Impurity Identification: Compare the mass spectra of the unknown peaks with the expected fragmentation patterns of potential impurities (see Table below).
-
Quantification: If required, quantify impurities using an internal or external standard method.
Data Presentation: Potential Impurities and their Mass Spectral Signatures
The following table summarizes the likely impurities in this compound and their expected characteristic mass-to-charge ratios (m/z) in an EI mass spectrum.
| Impurity | Source | Expected Key m/z Fragments |
| Ethanol | Starting Material / Degradation | 46 (M+), 45, 31 (Base Peak)[1] |
| Heptafluorobutyric acid | Starting Material / Degradation | 214 (M+), 195, 169, 119, 69 |
| Diethyl ether | Synthesis Byproduct | 74 (M+), 59, 45, 31 |
| Water | Contaminant / Degradation Byproduct | Not typically observed by GC-MS under these conditions. |
Disclaimer: The m/z values provided are based on typical fragmentation patterns and may vary slightly depending on the instrument and conditions used. Confirmation of impurity identity should be performed by comparing retention times and mass spectra with authentic reference standards.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ethyl Heptafluorobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Ethyl heptafluorobutyrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatographic peak for this compound is tailing or fronting. What are the likely causes and how can I fix it?
-
Answer: Poor peak shape can be caused by several factors.[1][2]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Contamination: Residual matrix components can accumulate on the column, leading to peak tailing.[1][2] Implement a robust column washing procedure after each analytical batch.
-
Inappropriate Mobile Phase pH: Although less common for a neutral molecule like this compound, extreme pH values can affect the stationary phase. Ensure your mobile phase pH is within the recommended range for your column.
-
Secondary Interactions: Active sites on the column packing material can cause peak tailing. Consider using a column with end-capping or a different stationary phase chemistry.[2]
-
-
Question: I am observing split peaks for this compound. What could be the issue?
-
Answer: Peak splitting can be indicative of several problems:[2][3]
-
Clogged Frit or Column Inlet: Particulates from the sample or precipitation of matrix components can partially block the column inlet.[4] Replace the column frit or use a guard column to protect the analytical column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak splitting can occur.[2] Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak. This often requires column replacement.
-
Issue 2: Low Sensitivity / Weak Signal Intensity
-
Question: The signal intensity for this compound is much lower than expected. What are the potential reasons?
-
Answer: Low sensitivity is a common issue and can often be attributed to matrix effects, specifically ion suppression.[5][6]
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to a suppressed signal.[5][6][7] To address this, consider the following:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8][9]
-
Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from the region of ion suppression.[5]
-
Dilute the Sample: A simple 1:10 or 1:50 dilution of the sample can significantly reduce the concentration of interfering matrix components.[10]
-
-
Suboptimal MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, declustering potential) are optimized for this compound.
-
Dirty Ion Source: A contaminated ion source can lead to a general decrease in signal intensity for all analytes.[1] Regular cleaning of the ion source is recommended.
-
Issue 3: High Background Noise / Poor Signal-to-Noise Ratio
-
Question: I am observing a high baseline noise in my chromatograms, which is affecting the signal-to-noise ratio for this compound. What can I do?
-
Answer: High background noise can originate from several sources:
-
Contaminated Mobile Phase or Solvents: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phase.[2][6]
-
Matrix Interferences: Complex matrices can contribute to a high chemical background. Enhanced sample cleanup is often the most effective solution.[11]
-
System Contamination: Contamination can build up in the LC system, including tubing, injector, and the MS ion source.[12] A thorough system flush may be necessary.
-
Issue 4: Poor Reproducibility (Retention Time Shifts, Inconsistent Peak Areas)
-
Question: The retention time for this compound is shifting between injections. What is causing this?
-
Answer: Retention time instability can be due to:[1]
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.[1]
-
Temperature Fluctuations: Changes in the column temperature can impact retention. Use a column oven to maintain a stable temperature.[1][6]
-
Matrix Effects: In some cases, matrix components can alter the column chemistry, leading to retention time shifts.[7]
-
-
Question: The peak areas for my this compound standards and quality controls are not reproducible. Why is this happening?
-
Answer: Inconsistent peak areas are often a result of variable matrix effects between samples.[13][14]
-
Differential Ion Suppression/Enhancement: The extent of ion suppression or enhancement can vary from sample to sample due to differences in the matrix composition.[13]
-
Use of a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound.[5][15] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the peak area ratio.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[7][13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[7][13] For this compound, which is a relatively small and non-polar molecule, matrix effects from complex biological samples like plasma or urine can lead to inaccurate and imprecise quantification, as well as reduced sensitivity.[5][16]
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a simple and fast technique but is the least effective at removing matrix components, particularly phospholipids, which are known to cause significant ion suppression.[9] It may be suitable for less complex matrices or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar matrix components behind in the aqueous phase.[8]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components and can provide the cleanest extracts.[9] For fluorinated compounds, SPE cartridges containing carbon-based sorbents have been shown to be effective at removing matrix interferences.[8]
Q3: How do I choose an appropriate internal standard for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5.[15] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects.[15] This allows for the most accurate correction of any signal suppression or enhancement. If a SIL internal standard is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but it may not compensate for matrix effects as effectively.
Q4: What are the recommended starting LC conditions for the analysis of this compound?
A4: A reverse-phase HPLC method is suitable for the analysis of this compound. A good starting point would be:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A gradient starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
Q5: How can I quantitatively assess the extent of matrix effects in my method?
A5: The most common method is the post-extraction spike method.[16] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Sample Preparation Methodologies
The following are example protocols for the extraction of this compound from human plasma.
1. Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
3. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding the internal standard and diluting with 400 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Column: Agilent InfinityLab Poroshell 120 CS-C18, 2.1 x 50 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: To be determined by direct infusion of an this compound standard. A possible fragmentation would involve the loss of the ethoxy group (-45 Da) or cleavage of the fluorinated alkyl chain.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis from Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 95 ± 5 | 65 ± 8 (Suppression) | < 15 |
| Liquid-Liquid Extraction | 85 ± 7 | 88 ± 6 (Slight Suppression) | < 10 |
| Solid-Phase Extraction | 92 ± 4 | 98 ± 3 (Minimal Effect) | < 5 |
Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions and matrix lot.
Visualizations
Caption: Troubleshooting workflow for LC-MS/MS analysis issues.
Caption: General experimental workflow for this compound analysis.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. well-labs.com [well-labs.com]
- 9. agilent.com [agilent.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. This compound | SIELC Technologies [sielc.com]
Preventing degradation of Ethyl heptafluorobutyrate during storage
Welcome to the Technical Support Center for Ethyl Heptafluorobutyrate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and recommended solutions.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in QC Analysis (GC/HPLC)
-
Potential Cause 1: Hydrolytic Degradation. this compound, like other esters, is susceptible to hydrolysis, a reaction with water that breaks the ester bond to form heptafluorobutyric acid and ethanol. This process is accelerated by the presence of acids or bases.[1][2][3] The fluorine atoms in the molecule increase the electrophilicity of the carbonyl carbon, making it particularly prone to nucleophilic attack by water.[1] Studies on other fluorinated esters have shown that fluorination significantly increases the rate of hydrolysis.[4][5][6]
-
Solution:
-
Strict Moisture Control: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Use of Desiccants: Store the container in a desiccator or a controlled low-humidity environment.
-
Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.
-
Moisture Scavengers: For long-term storage or in formulations, consider the addition of a compatible moisture scavenger, such as molecular sieves (3A or 4A).[7][8]
-
-
-
Potential Cause 2: Thermal Degradation. Exposure to high temperatures can cause the decomposition of this compound. While specific data for this compound is limited, thermal decomposition of other organic esters can occur at elevated temperatures.[8][9] Hazardous decomposition products can include carbon monoxide and hydrogen fluoride.
-
Potential Cause 3: Incompatible Storage Materials or Contaminants. Contact with strong oxidizing agents or strong bases can lead to chemical degradation.[10] Acidic or basic residues on glassware can also catalyze hydrolysis.
-
Solution:
-
Proper Container Selection: Store in high-quality, inert containers (e.g., borosilicate glass with PTFE-lined caps).
-
Thorough Cleaning of Labware: Ensure all glassware and equipment are thoroughly cleaned, rinsed, and dried before use to remove any acidic or basic residues.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4] The container should be tightly sealed to prevent moisture ingress. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
Q2: My compound has developed a slight acidity over time. What is the likely cause and how can I mitigate it?
A2: The development of acidity is most likely due to hydrolysis, which produces heptafluorobutyric acid. This indicates the presence of moisture in your sample or storage container. To mitigate this, ensure that the product is handled under anhydrous conditions and stored as described above. If the acidity is a recurring issue in a formulation, the use of an acid scavenger may be beneficial.[4][11]
Q3: Are there any recommended stabilizers for this compound?
A3: While specific stabilizers for this compound are not extensively documented, general classes of stabilizers for esters can be considered. The suitability and concentration of any stabilizer should be experimentally validated for your specific application.
-
Acid Scavengers: Epoxides or carbodiimides can be used to neutralize acidic impurities that may catalyze hydrolysis.[4][11][12]
-
Antioxidants: For applications where oxidative stress is a concern, hindered phenolic antioxidants (e.g., BHT) may offer protection.[6][11]
-
Moisture Scavengers: Molecular sieves can be added to the storage container (in a separate, permeable pouch if direct contact is not desired) or directly to a solution to remove trace moisture.[7][13]
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be reliably determined using gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector, or by reverse-phase high-performance liquid chromatography (HPLC) with a UV or MS detector.[5][11][14] Detailed protocols for these methods are provided below.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8 °C | [5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | |
| Container | Tightly sealed, inert material (e.g., glass) | [4] |
| Environment | Dry, cool, well-ventilated, away from light and heat | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases | [10] |
Table 2: Potential Stabilizers for Ester Formulations
| Stabilizer Type | Example Compounds | Mechanism of Action | Source(s) |
| Acid Scavenger | Epoxides, Carbodiimides | Neutralizes acidic species that catalyze hydrolysis. | [4][11][12] |
| Antioxidant | Hindered Phenols (e.g., BHT) | Scavenges free radicals to prevent oxidative degradation. | [6][11] |
| Moisture Scavenger | Molecular Sieves (3A, 4A) | Adsorbs water to prevent hydrolysis. | [7][13] |
| Light Stabilizer | Benzophenones, HALS | Absorbs UV radiation or scavenges radicals from photodegradation. | [10][15][16] |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol provides a general method for the purity analysis of this compound. Instrument parameters may require optimization.
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[7]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[7]
-
Injector: Split/splitless injector.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp: Increase to 300°C at 20°C/min.[7]
-
Hold at 300°C for 5 minutes.
-
-
Detector Temperature (FID): 300°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.[7]
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
Protocol 2: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for monitoring the hydrolysis of this compound.
-
Instrumentation: HPLC system with a UV or MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength (UV): 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (70:30 A:B).
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: General thermal degradation pathway for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Stabilization of Liposomes by Perfluorinated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aisti.co.jp [aisti.co.jp]
- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. agilent.com [agilent.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
Technical Support Center: Enhancing Ionization Efficiency of Ethyl Heptafluorobutyrate in Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the ionization efficiency of Ethyl heptafluorobutyrate (EHFB) and related fluorinated compounds in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high ionization efficiency for this compound (EHFB) challenging?
A1: Fluorinated compounds like EHFB present unique challenges in mass spectrometry due to the high electronegativity of fluorine and the strength of carbon-fluorine bonds.[1][2] This can lead to issues such as extensive fragmentation, low ionization efficiency in certain sources, and a tendency to form negative ions. The high ionization energy of fluorine makes it difficult to ionize in some plasma-based techniques.[2][3]
Q2: What is the typical fragmentation pattern for EHFB and similar fluorinated compounds?
A2: Perfluorinated and highly fluorinated compounds readily fragment upon ionization.[1] A common fragmentation pattern involves the cleavage of C-C bonds. You may observe a characteristic loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[1] For many perfluorinated compounds, the CF₃⁺ cation is often the most abundant ion (base peak), while the parent molecular ion may be very small or absent entirely.[1]
Q3: Is Electrospray Ionization (ESI) a suitable technique for EHFB analysis?
A3: The efficiency of Electrospray Ionization (ESI) can be variable for highly fluorinated compounds like EHFB.[1] These compounds can be more difficult to ionize effectively compared to their non-fluorinated hydrocarbon counterparts.[1] Their unique solubility and high surface activity can disrupt the ESI process, potentially leading to signal suppression.[1][4] However, with optimization, ESI can be used, particularly in negative ion mode.
Q4: What are common sources of background contamination when analyzing fluorinated compounds?
A4: Fluorinated compounds are widespread in laboratory environments. Potential sources of contamination include fluoropolymer-based labware and equipment components (e.g., PTFE-coated vials, caps, stir bars, tubing), certain solvents, and even atmospheric dust.[1] It is crucial to use an LC system that is "PFAS-free" or "fluorine-free" for trace analysis to minimize background noise.[1]
Q5: Can derivatization improve the detection of EHFB?
A5: Yes, derivatization can significantly enhance ionization efficiency and improve chromatographic separation.[5] For analytes that are not amenable to direct analysis, derivatizing them with a reagent like heptafluorobutyric anhydride (HFBA) can improve their volatility for GC-MS analysis or enhance their ionization in LC-MS.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.
Issue 1: Poor or No Signal Intensity
Q: I am not seeing any peaks, or the signal for my EHFB analyte is very weak. What should I check first?
A: A lack of signal can stem from multiple issues, ranging from sample preparation to instrument settings. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for low or no signal intensity.
Detailed Steps:
-
Verify Sample Concentration and Preparation : Ensure your sample is concentrated enough to be detected but not so concentrated that it causes ion suppression.[8] Confirm that EHFB is soluble and stable in your chosen solvent.
-
Check for Leaks and Basic Instrument Function : For LC-MS, visually inspect the electrospray needle for a consistent spray.[9] For GC-MS, check for gas leaks using an electronic leak detector, paying attention to the gas filter, shutoff valves, and column connectors.[10][11] Ensure the detector voltage is on and set appropriately.[9]
-
Optimize Ionization Source : The choice of ionization technique significantly impacts signal intensity.[8]
-
For GC-MS : Try both Electron Ionization (EI) and Chemical Ionization (CI). Negative Ion Chemical Ionization (NICI) is often very sensitive for highly fluorinated compounds.
-
For LC-MS : Experiment with both positive and negative ion ESI modes. Given its structure, EHFB may ionize more efficiently in negative mode. Optimize source parameters like capillary voltage, gas flows, and temperatures.[8][12]
-
-
Mobile/Carrier Gas Flow : Ensure proper gas flows for your ionization source. For GC-MS, verify the carrier gas flow rate. For LC-MS, check mobile phase flow and consider adding modifiers (e.g., ammonium formate) to enhance ionization.[13]
Issue 2: High Background Noise or Contamination
Q: My mass spectra show high background noise, making it difficult to detect my analyte. What could be the cause?
A: High background is often due to contamination from the analytical system or solvents.
-
Identify the Source : Run a solvent blank. If the background peaks are still present, the contamination is likely from your solvent, mobile phase, or the instrument itself.[11]
-
Check for System Contamination : Fluoropolymers are a common source of background. Check all tubing, vials, and caps for potential leaching of fluorinated compounds.[1]
-
Solvent Purity : Use high-purity, LC-MS grade solvents to minimize background interference.[12]
-
Clean the Ion Source : A dirty ion source can be a major contributor to background noise. Follow the manufacturer's protocol for cleaning the ion source.[12]
Issue 3: Inconsistent Retention Times
Q: The retention time for EHFB is shifting between runs. How can I stabilize it?
A: Retention time instability is typically caused by a lack of system equilibration or fluctuations in temperature or mobile phase composition.[1]
-
System Equilibration : Ensure the column is thoroughly flushed and equilibrated with the mobile phase before starting your analytical sequence.[1]
-
Temperature Stability : Use a column oven to maintain a stable temperature. Fluctuations can significantly impact retention times.[1]
-
Mobile Phase Consistency : Ensure mobile phase solvents are properly mixed and degassed. Inconsistent composition will lead to retention time drift.[1]
Experimental Protocols
Protocol 1: Derivatization of Analytes with Heptafluorobutyric Anhydride (HFBA) for GC-MS Analysis
This protocol is adapted for analytes with active hydrogens (e.g., alcohols, amines) to improve their volatility and detection by GC-MS, particularly with an electron-capture detector (ECD) or NICI-MS. While EHFB itself would not be derivatized this way, this is a key technique for related precursor molecules.
Objective: To increase volatility and introduce a highly electronegative group for sensitive detection.
Materials:
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous Hexane or Ethyl Acetate
-
Base catalyst (e.g., Sodium Carbonate or Pyridine)
-
Sample containing the target analyte
-
Heating block or water bath
Procedure:
-
Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of hexane (or another suitable solvent) and 50 µL of HFBA to the dry residue.
-
Add a small amount of base catalyst (e.g., 10 mg of Sodium Carbonate).[6][7]
-
Cap the vial tightly and heat at 55-60 °C for 30 minutes.[6][7]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 mL of 5% sodium bicarbonate solution.
-
Vortex the mixture and centrifuge.
-
Carefully collect the upper organic layer for GC-MS injection.
Caption: Workflow for derivatization with HFBA prior to GC-MS analysis.
Protocol 2: Optimization of LC-MS/MS Parameters for Fluorinated Compounds
Objective: To systematically optimize ESI-MS/MS parameters for the sensitive detection of EHFB.
Procedure:
-
Initial Infusion : Prepare a standard solution of EHFB (e.g., 1 µg/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonium acetate). Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Select Ionization Mode : Acquire full scan mass spectra in both positive and negative ion modes to determine which polarity provides a better signal for the precursor ion ([M-H]⁻, [M+H]⁺, or another adduct). For EHFB, negative mode is a strong candidate.
-
Optimize Source Parameters :
-
Capillary Voltage : Vary the voltage (e.g., from -2000V to -4500V in negative mode) to find the point of maximum signal intensity.[14]
-
Source Temperature : Optimize the desolvation temperature (e.g., 300-600 °C) to ensure efficient droplet desolvation without causing thermal degradation of the analyte.[14]
-
Nebulizer and Drying Gas Flow : Adjust gas flows to achieve a stable and fine spray, leading to optimal ionization.
-
-
MS/MS Fragmentation :
-
Select the most abundant precursor ion for fragmentation.
-
Vary the collision energy to find the optimal energy that produces stable and abundant product ions for Multiple Reaction Monitoring (MRM).
-
-
Chromatographic Optimization :
-
Develop a gradient elution method using an appropriate column (e.g., C18) to achieve good peak shape and separation from matrix components.
-
Ensure the mobile phase is compatible with the optimized ESI conditions.
-
Data Presentation
Table 1: GC-MS Operating Parameters for Fluorinated Analytes
This table provides a starting point for GC-MS method development, based on parameters used for analyzing derivatized compounds.[6]
| Parameter | Recommended Setting | Purpose |
| Injector Temperature | 275 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas for transporting analyte through the column. |
| Column | DB-5 or similar (e.g., RTx-1614) | A non-polar or mid-polar column suitable for a wide range of analytes. |
| Oven Program | Start at 50°C, ramp to 300°C | Separates analytes based on boiling point and column interaction. |
| Transfer Line Temp | 300 °C | Prevents condensation of analytes before entering the MS source. |
| Ion Source Temp | 150-230 °C | Influences fragmentation patterns and ion formation. |
Table 2: Comparison of Ionization Enhancement Strategies in LC-MS
This table summarizes strategies to improve signal for poorly ionizing compounds in ESI-MS.
| Strategy | Description | Potential Signal Enhancement | Reference |
| Mobile Phase Additives | Adding modifiers like formic acid, acetic acid, or ammonium formate/acetate to the mobile phase to promote protonation or deprotonation. | Analyte dependent, can be significant. | [13] |
| Make-up Solvent Addition | Post-column addition of a solvent that is more "ESI-friendly" (e.g., higher organic content, lower surface tension) via a T-union before the ion source. | Can provide higher ionization efficiency than other methods for samples in non-ESI friendly solvents. | [15] |
| Chemical-Vapor-Assisted ESI | Introducing a chemical vapor (e.g., benzyl alcohol) into the sheath gas around the ESI tip to enhance the ionization process. | Up to 4-fold for some peptides; can increase identified compounds in complex mixtures. | [16] |
| Derivatization | Chemically modifying the analyte to add a permanently charged group or a group that is easily ionized. | Substantial improvement, especially for neutral or weakly ionizing compounds. | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. gentechscientific.com [gentechscientific.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. Enhancement of ionization efficiency of mass spectrometric analysis from non-electrospray ionization friendly solvents with conventional and novel ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical-vapor-assisted electrospray ionization for increasing analyte signals in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolution of co-eluting peaks in Ethyl heptafluorobutyrate chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Ethyl heptafluorobutyrate, particularly concerning the resolution of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution when analyzing this compound?
Co-elution in the chromatography of this compound can stem from several factors:
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Presence of Isomers: Structural isomers of this compound, if present, may have very similar physicochemical properties, leading to near-identical retention times on a given column.
-
Related Impurities from Synthesis: Impurities from the synthesis process are a primary cause of co-elution. These can include unreacted starting materials, byproducts, or derivatives formed during the reaction. For instance, residual heptafluorobutyric acid or ethanol could be present. In related syntheses of fluorinated esters, byproducts from side reactions, such as the formation of benzoates from excess alcohol, have been observed.
-
Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the target analyte.
-
Suboptimal Chromatographic Conditions: An unoptimized method, including incorrect column selection, mobile phase composition, or temperature program, can fail to resolve closely eluting compounds.
Q2: My chromatogram shows fronting or tailing peaks for this compound. What could be the issue?
Peak asymmetry, such as fronting or tailing, can be caused by a variety of issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Consider diluting your sample.[1]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column, causing peak tailing.[1] Using a mobile phase with a different pH or higher ionic strength may help mitigate this.[1]
-
Inappropriate Solvent: The solvent used to dissolve the sample may be too strong, causing the analyte to move through the column too quickly at the beginning of the separation, resulting in fronting.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
Q3: Are there specific GC or HPLC columns recommended for the analysis of this compound and other fluorinated compounds?
Yes, the unique properties of fluorinated compounds often necessitate specialized columns for optimal separation.
-
For Gas Chromatography (GC): Columns with a mid-to-high polarity stationary phase, such as those containing trifluoropropyl groups, can provide good selectivity for volatile fluorinated hydrocarbons.[1]
-
For High-Performance Liquid Chromatography (HPLC): While standard C18 columns can be effective, specialized columns designed for the analysis of per- and polyfluoroalkyl substances (PFAS) may offer superior performance.[1] Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer different selectivity compared to traditional alkyl phases due to multiple retention mechanisms including dipole-dipole, charge transfer, and π-π interactions.
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks observed during the analysis of this compound.
dot graph TD { A[Start: Co-eluting Peaks Observed] --> B{Identify Potential Cause}; B --> C[Isomer or Impurity?]; B --> D[Suboptimal Method?]; C --> E[Review Synthesis Route]; E --> F[Identify Potential Byproducts/Isomers]; F --> G{Modify Chromatographic Method}; D --> G; G --> H{Optimize Mobile Phase/Gradient}; G --> I{Change Stationary Phase}; G --> J{Adjust Temperature Program}; H --> K[Successful Resolution]; I --> K; J --> K; K --> L[End]; } Caption: Troubleshooting workflow for co-eluting peaks.
Step-by-Step Troubleshooting:
-
Method Verification:
-
Question: Is the current analytical method validated for the separation of Ethyl hettafluorobutyrate from its potential impurities?
-
Action: Review the method documentation. If the method is not specific for this analysis, optimization is necessary.
-
-
Column Selection:
-
Question: Is the column chemistry appropriate for separating fluorinated compounds?
-
Action: As a first step, consider a different stationary phase. If using a standard C18 column in HPLC, try a PFP or a column specifically designed for PFAS analysis. For GC, a trifluoropropyl stationary phase may offer better selectivity.
-
-
Mobile Phase/Carrier Gas Optimization:
-
Question: Can the mobile phase composition (for HPLC) or carrier gas flow rate (for GC) be adjusted to improve resolution?
-
Action (HPLC):
-
Modify the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).
-
Adjust the pH of the aqueous component of the mobile phase.
-
-
Action (GC):
-
Optimize the carrier gas flow rate to be at or near the optimal linear velocity for the column.
-
-
-
Temperature Programming:
-
Question: Can the temperature program be optimized to enhance separation?
-
Action (GC):
-
Lower the initial oven temperature to improve the resolution of early eluting peaks.
-
Decrease the ramp rate to allow more time for separation to occur on the column.
-
Introduce an isothermal hold at a temperature where the co-eluting peaks are partially resolved.
-
-
Guide 2: Addressing Poor Peak Shape
This guide assists in diagnosing and resolving issues of peak fronting and tailing.
dot graph TD { A[Start: Poor Peak Shape] --> B{Diagnose the Issue}; B --> C[Peak Fronting]; B --> D[Peak Tailing]; C --> E{Check for Column Overload}; E --> F[Dilute Sample]; C --> G{Check Sample Solvent}; G --> H[Use a Weaker Solvent]; D --> I{Check for Secondary Interactions}; I --> J[Modify Mobile Phase pH/Ionic Strength]; D --> K{Inspect Column Condition}; K --> L[Replace Column]; F --> M[Peak Shape Improved]; H --> M; J --> M; L --> M; M --> N[End]; } Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Troubleshooting:
-
Evaluate Sample Concentration:
-
Symptom: Peak fronting.
-
Action: Prepare and inject a series of dilutions of your sample. If the peak shape improves with dilution, the original sample was likely overloaded on the column.
-
-
Assess Sample Solvent:
-
Symptom: Peak fronting or splitting.
-
Action: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase (for HPLC) or is appropriate for the injection technique (for GC).
-
-
Mitigate Secondary Interactions:
-
Symptom: Peak tailing.
-
Action (HPLC):
-
Adjust the pH of the mobile phase to suppress the ionization of any acidic or basic functional groups on the analyte or stationary phase.
-
Increase the ionic strength of the mobile phase by adding a small amount of a salt (e.g., 20-50 mM).
-
-
Action (GC):
-
Use a column with a more inert stationary phase.
-
Ensure the liner in the injector is clean and deactivated.
-
-
-
Check Column Health:
-
Symptom: General degradation of peak shape for all analytes.
-
Action:
-
Backflush the column according to the manufacturer's instructions to remove any strongly retained contaminants.
-
If the performance does not improve, the column may be at the end of its life and should be replaced.
-
-
Experimental Protocols
Protocol 1: GC-MS Method for this compound Analysis
This protocol provides a starting point for the development of a GC-MS method for the analysis of this compound. Optimization will likely be required based on the specific instrumentation and sample matrix.
| Parameter | Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, trifluoropropyl stationary phase | Provides selectivity for fluorinated compounds. |
| Carrier Gas | Helium | Inert carrier gas, suitable for MS detection. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical starting flow rate for this column dimension. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL | A standard injection volume. |
| Split Ratio | 50:1 | Prevents column overload. Adjust as needed based on sample concentration. |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C | A general-purpose temperature program that can be optimized. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | A standard ion source temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and potential impurities. |
Protocol 2: HPLC-UV Method for this compound Analysis
This protocol is a starting point for an HPLC method, which may be suitable for less volatile impurities or when derivatization is not desired.
| Parameter | Condition | Rationale |
| Column | 150 mm x 4.6 mm ID, 3.5 µm particle size, PFP stationary phase | Offers alternative selectivity for fluorinated compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a source of protons for good peak shape in reversed-phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 210 nm | This compound has a weak chromophore, so a low wavelength is used. |
Data Presentation
The following tables provide hypothetical quantitative data to illustrate how to present results for method development and troubleshooting.
Table 1: Effect of GC Oven Ramp Rate on Resolution of this compound and a Co-eluting Impurity
| Ramp Rate (°C/min) | Retention Time - this compound (min) | Retention Time - Impurity A (min) | Resolution (Rs) |
| 20 | 8.52 | 8.52 | 0.00 |
| 15 | 9.81 | 9.85 | 0.85 |
| 10 | 11.25 | 11.35 | 1.60 |
| 5 | 14.60 | 14.80 | 2.10 |
Table 2: Comparison of HPLC Columns for the Separation of this compound and a Related Substance
| Column Type | Retention Time - this compound (min) | Retention Time - Substance B (min) | Resolution (Rs) |
| C18 | 10.15 | 10.20 | 0.95 |
| PFP | 9.50 | 9.75 | 2.20 |
| C8 | 8.75 | 8.78 | 0.60 |
References
Minimizing side reactions in Ethyl heptafluorobutyrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl heptafluorobutyrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification of heptafluorobutyric acid with ethanol.
Question 1: My reaction yield is significantly lower than expected, despite using a large excess of ethanol. What are the potential causes and solutions?
Answer:
Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction.[1] Several factors can contribute to this problem:
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis).[1][2]
-
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.[3]
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium or the temperature might be too low for an efficient reaction rate.[4][5]
-
Impure Reactants: Impurities in either heptafluorobutyric acid or ethanol can interfere with the reaction.[4]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Water in the reaction mixture | Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol and a fresh, concentrated acid catalyst. For reactions sensitive to water, consider using a Dean-Stark apparatus to remove water as it forms.[2] |
| Inactive or insufficient catalyst | Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst concentration is appropriate (typically 1-4 mol% of the carboxylic acid). |
| Incomplete reaction | Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is heated to an adequate reflux.[3] |
| Impure starting materials | Use high-purity, anhydrous heptafluorobutyric acid and ethanol. |
Question 2: After the work-up, my product is contaminated with unreacted heptafluorobutyric acid. How can I effectively remove it?
Answer:
Residual acidic impurities are a frequent problem. The most effective way to remove unreacted heptafluorobutyric acid and the acid catalyst is through a series of aqueous washes during the work-up procedure.
Purification Protocol:
-
After cooling the reaction mixture, dilute it with an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] This will react with the acidic impurities to form a salt that is soluble in the aqueous layer. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.
-
Repeat the sodium bicarbonate wash until the aqueous layer is no longer acidic (test with pH paper).
-
Follow with a wash using a saturated sodium chloride solution (brine) to remove any remaining dissolved water and salts from the organic layer.[6]
-
Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.[6][8]
-
Filter and remove the solvent under reduced pressure.
-
For a high degree of purity, the crude product should be purified by distillation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The main side reaction is the reverse of the esterification, which is acid-catalyzed hydrolysis.[1] This reaction consumes the ester product and water to reform heptafluorobutyric acid and ethanol. To minimize this, it is crucial to remove water from the reaction mixture or use a large excess of ethanol to drive the equilibrium towards the product.[1][2]
Q2: What is a typical catalyst and what is its role?
A2: Commonly used catalysts for Fischer esterification are strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7] The catalyst's role is to protonate the carbonyl oxygen of the heptafluorobutyric acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[1]
Q3: How does the fluorinated chain of heptafluorobutyric acid affect the esterification reaction?
A3: The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. This increases the acidity of the carboxylic acid, which can make the carbonyl carbon more electrophilic and potentially increase the reaction rate.[2] The fluorinated chain also imparts unique properties to the final ester, such as increased hydrophobicity.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. For assessing the purity of the final this compound, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal techniques.[9] High-Performance Liquid Chromatography (HPLC) can also be used.[10]
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of this compound, based on general principles of Fischer esterification.
Table 1: Effect of Ethanol to Heptafluorobutyric Acid Molar Ratio on Ester Yield
| Molar Ratio (Ethanol:Acid) | Expected Relative Yield | Rationale |
| 1:1 | Moderate | Equilibrium limits the conversion.[11] |
| 3:1 | High | Excess ethanol shifts the equilibrium towards the product.[11] |
| 5:1 | Very High | Further shifts the equilibrium, maximizing the yield. |
| >10:1 | Very High | The yield may plateau as it approaches the maximum conversion. |
Table 2: Effect of Reaction Temperature on Esterification
| Temperature | Expected Reaction Rate | Potential Issues |
| Room Temperature | Very Slow | Reaction may not proceed to a significant extent. |
| 60-80 °C (Reflux) | Moderate to Fast | Generally optimal for achieving a good reaction rate without significant side reactions.[12] |
| >100 °C | Fast | Increased risk of side reactions, such as dehydration of ethanol, and potential for reactant/product degradation.[4] |
Table 3: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-4 | Highly effective, inexpensive.[7] | Can cause charring and other side reactions if not used carefully. |
| p-Toluenesulfonic Acid (p-TsOH) | 1-4 | Solid, easier to handle than H₂SO₄, generally causes fewer side reactions.[7] | More expensive than sulfuric acid. |
| Boron Trifluoride (BF₃) | 5-10 | Effective Lewis acid catalyst.[7] | Gaseous, requires special handling. |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add heptafluorobutyric acid (1 equivalent).
-
In a separate container, prepare a solution of anhydrous ethanol (5-10 equivalents).
-
Slowly add the ethanol to the round-bottom flask while stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol% relative to the heptafluorobutyric acid) to the mixture.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.
-
Allow the reaction to reflux for 2-4 hours. The progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of cold water.
-
Add 50 mL of diethyl ether and shake gently, venting frequently.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution (repeat until the aqueous layer is neutral).
-
50 mL of water.
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Final Purification:
-
Purify the crude this compound by fractional distillation under atmospheric pressure to obtain the pure product. The boiling point of this compound is approximately 96°C.[11]
-
Visualizations
Caption: Fischer esterification pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters influencing this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-step gas chromatography-mass spectrometry analysis of glycolipid constituents as heptafluorobutyrate derivatives with a special reference to the lipid portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. cetjournal.it [cetjournal.it]
- 12. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Ethyl Heptafluorobutyrate and Other Derivatizing Agents for GC-MS Analysis
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and detectability of analytes. Ethyl heptafluorobutyrate (EHFB) is a potent acylating agent that, along with its close analog heptafluorobutyric anhydride (HFBA), offers robust derivatization of polar functional groups. This guide provides an objective comparison of EHFB/HFBA with other common derivatizing agents, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent significantly impacts the analytical performance of a GC-MS method. The following tables summarize key quantitative performance metrics for various agents across different analyte classes.
Table 1: Comparison of Acylating Agents for the Analysis of Amphetamines and Cathinones
| Derivatizing Agent | Analyte | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Heptafluorobutyric Anhydride (HFBA) | Amphetamine | 10 | [1][2] |
| Methamphetamine | 5 | [1][2] | |
| MDMA | 5 | [1][2] | |
| Mephedrone | 10 | [1][2] | |
| Pentafluoropropionic Anhydride (PFPA) | Amphetamine | 5 | [1][2] |
| Methamphetamine | 2.5 | [1][2] | |
| MDMA | 2.5 | [1][2] | |
| Mephedrone | 5 | [1][2] | |
| Trifluoroacetic Anhydride (TFAA) | Amphetamine | 10 | [1][2] |
| Methamphetamine | 5 | [1][2] | |
| MDMA | 5 | [1][2] | |
| Mephedrone | 10 | [1][2] |
Note: Data for HFBA is presented as a close analog to EHFB.
Table 2: Performance of Various Derivatizing Agents for Different Analytes
| Derivatizing Agent | Analyte Class | Limit of Detection (LOD) | Recovery (%) | Reference |
| Heptafluorobutyric Anhydride (HFBA) | Alkylphenol Ethoxylates | 0.01-0.20 µg/L | >60 | [3] |
| Ethyl Chloroformate (ECF) | Metabolites in Serum | 125-300 pg (on-column) | 70-120 | [4][5] |
| Pentafluorobenzyl Bromide (PFB-Br) | Halogenated Phenols in Water | 0.0066-0.0147 µg/L | >90 | [6] |
Experimental Protocols
Detailed methodologies for key derivatization procedures are provided below.
Acylation with Heptafluorobutyric Anhydride (HFBA) for Amphetamines
This protocol is adapted for the derivatization of amphetamine-type substances in oral fluid.[1][2]
Materials:
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
-
Sodium hydroxide (0.1 N)
-
Internal standards (e.g., Amphetamine-D5, MA-D5)
-
GC Vials
Procedure:
-
To 0.5 mL of oral fluid, add internal standards.
-
Add sodium hydroxide (0.1 N) to basify the sample.
-
Extract the analytes with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of HFBA.
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
The sample is now ready for GC-MS injection.
Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for General Metabolites
This is a general protocol for the derivatization of compounds with active hydrogens.[7][8][9]
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Methoxyamine hydrochloride (for two-step derivatization of carbonyls)
-
Heating block or oven
-
GC vials
Procedure:
-
Evaporate the sample to complete dryness in a GC vial.
-
For compounds with carbonyl groups (two-step derivatization): a. Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine. b. Gently shake the mixture at 30°C for 90 minutes.
-
Add 90 µL of MSTFA (with or without 1% TMCS) to the sample.
-
Incubate the mixture at 37°C for 30 minutes.
-
Cool the derivatized sample to room temperature before transferring to a GC vial for analysis.
Alkylation with Ethyl Chloroformate (ECF) for Metabolites in Serum
This protocol describes a rapid, in-matrix derivatization for a broad range of metabolites.[4][5]
Materials:
-
Ethyl chloroformate (ECF)
-
Pyridine
-
Ethanol
-
Sodium hydroxide (7 mol/L)
-
Chloroform
-
Sodium sulfate (anhydrous)
Procedure:
-
To 100 µL of serum in a glass tube, add 500 µL of a mixture of ethanol and pyridine.
-
Vortex for 1 minute.
-
Add 50 µL of ECF and vortex for 30 seconds.
-
Adjust the pH to 9-10 with 7 mol/L sodium hydroxide.
-
Add 500 µL of chloroform and vortex for 1 minute to extract the derivatives.
-
Centrifuge to separate the layers.
-
Transfer the lower organic layer to a new tube containing anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC-MS analysis.
Alkylation with Pentafluorobenzyl Bromide (PFB-Br) for Phenols
This method is suitable for the trace analysis of phenols in aqueous samples.[10][11]
Materials:
-
Pentafluorobenzyl bromide (PFB-Br)
-
Methylene chloride
-
Tetrabutylammonium hydrogen sulfate (0.1 M)
-
Sodium hydroxide (0.2 M)
-
Hexane
Procedure:
-
Combine 1 mL of the aqueous sample with 1 mL of methylene chloride in a reaction vessel.
-
Add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate and 1 mL of 0.2 M sodium hydroxide.
-
Add 25 µL of PFB-Br and cap the vessel.
-
Shake the mixture for 20-30 minutes at 25°C.
-
Allow the layers to separate.
-
For GC-MS analysis, the organic layer can be directly injected, or for enhanced sensitivity, it can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent like hexane.
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes and logic involved in derivatization, the following diagrams are provided.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Derivatization of Polar Compounds: Heptafluorobutyrylation vs. Silylation
For Researchers, Scientists, and Drug Development Professionals
The analysis of polar compounds by gas chromatography-mass spectrometry (GC-MS) is a cornerstone of modern analytical science, crucial for metabolomics, drug development, and clinical diagnostics. However, the inherent low volatility and thermal instability of many polar analytes, such as amino acids, neurotransmitters, steroids, and phenols, necessitate a derivatization step to render them suitable for GC-MS analysis. This guide provides a comprehensive comparison of two widely employed derivatization techniques: heptafluorobutyrylation, represented by Heptafluorobutyric Anhydride (HFBA), and silylation, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
This comparison will delve into the reaction mechanisms, performance characteristics, and experimental protocols for both methods, supported by experimental data to aid researchers in selecting the optimal derivatization strategy for their specific analytical needs.
At a Glance: HFBA vs. MSTFA
| Feature | Heptafluorobutyric Anhydride (HFBA) - Acylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) - Silylation |
| Reaction Type | Acylation | Silylation |
| Functional Groups | Primary and secondary amines, hydroxyls, phenols, thiols | Hydroxyls, carboxyls, primary and secondary amines, thiols |
| Primary Advantage | Forms stable derivatives, excellent for electron-capture detection (ECD) | Versatile for a wide range of functional groups, volatile by-products |
| Reaction Conditions | Often requires heating (e.g., 50-70°C) and a catalyst/acid scavenger (e.g., pyridine, triethylamine) | Can proceed at room temperature for some analytes, but heating (e.g., 30-100°C) is common to ensure complete reaction. A catalyst (e.g., TMCS) can enhance reactivity for hindered groups. |
| Derivative Stability | Generally high, less sensitive to moisture than TMS derivatives | Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis and are best analyzed shortly after preparation. |
| By-products | Heptafluorobutyric acid (corrosive, may need to be removed) | N-methyltrifluoroacetamide (highly volatile, minimal interference) |
| Moisture Sensitivity | Highly sensitive to moisture | Highly sensitive to moisture |
Performance Comparison: Quantitative Data
The selection of a derivatization reagent is often guided by the desired sensitivity and the nature of the analyte and sample matrix. Below is a summary of reported performance data for HFBA and MSTFA in the analysis of various polar compounds.
| Analyte Class | Derivatization Reagent | Limit of Quantitation (LOQ) | Matrix | Citation |
| Amphetamines | HFBA | 15-70 ng/mL | Urine | [1][2] |
| Amphetamines & Cathinones | HFBA | 2.5-10 ng/mL | Oral Fluid | [3] |
| Steroids | MSTFA/NH4I/DTT | 2.5-5 ng/mL | Urine | [4] |
| Phenols (Bisphenol A) | BSTFA (similar to MSTFA) | 57 ppb | - | [5] |
Note: Direct comparison of LOQs across different studies can be challenging due to variations in instrumentation, sample matrices, and analytical methods. The data presented here is for illustrative purposes.
Delving Deeper: Reaction Mechanisms and Workflows
Heptafluorobutyrylation with HFBA
Heptafluorobutyrylation is a form of acylation where the heptafluorobutyryl group is introduced into the analyte molecule, replacing active hydrogens in functional groups like amines and hydroxyls. This process significantly increases the volatility and thermal stability of the analyte. The fluorine atoms in the heptafluorobutyryl group also make the derivative highly responsive to electron capture detection (ECD), offering enhanced sensitivity for trace analysis.
The reaction with HFBA typically proceeds via nucleophilic acyl substitution. A base, such as pyridine or triethylamine, is often used as a catalyst and to scavenge the heptafluorobutyric acid by-product, which is corrosive and can interfere with the chromatography.
Silylation with MSTFA
Silylation is a widely used derivatization technique that involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. MSTFA is a powerful silylating agent, considered one of the most versatile for GC-MS applications. It readily reacts with a broad range of polar functional groups, including hydroxyls, carboxyls, amines, and thiols.
The reaction with MSTFA is a nucleophilic substitution where the analyte displaces the N-methyltrifluoroacetamide group. A key advantage of MSTFA is that its by-product is highly volatile and typically elutes with the solvent front, minimizing chromatographic interference. For sterically hindered functional groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can significantly improve the reaction efficiency.
Experimental Protocols
The following are generalized experimental protocols for the derivatization of polar compounds using HFBA and MSTFA. It is crucial to optimize these protocols for specific analytes and matrices.
Protocol 1: Derivatization of Amines (e.g., Amphetamines) with HFBA
Materials:
-
Dried sample extract or standard
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (anhydrous)
-
Pyridine (or other suitable catalyst/solvent)
-
Internal standard solution
-
Heating block or water bath
-
GC vials with caps
Procedure:
-
To the dried sample extract in a GC vial, add 50 µL of ethyl acetate and 50 µL of HFBA.[3]
-
Add a suitable amount of internal standard.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. For some applications, a neutralization/extraction step may be necessary to remove the acidic by-product.
Protocol 2: Derivatization of Amino Acids with MSTFA (Two-Step Method)
For compounds containing both carbonyl and active hydrogen groups, a two-step derivatization is often employed to prevent the formation of multiple derivatives.
Materials:
-
Dried sample extract or standard
-
Methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard solution
-
Heating block or incubator
-
GC vials with caps
Procedure:
-
To the dried sample extract in a GC vial, add 10 µL of MOX solution.[6]
-
Cap the vial and incubate at 30°C for 90 minutes to protect the carbonyl groups.[6]
-
Add 90 µL of MSTFA with 1% TMCS.[6]
-
Add a suitable amount of internal standard.
-
Cap the vial and incubate at 37°C for 30 minutes.[6]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Logical Selection of Derivatization Reagent
The choice between HFBA and MSTFA is dictated by the specific requirements of the analysis. The following decision-making diagram can guide the selection process.
Conclusion
Both heptafluorobutyrylation with HFBA and silylation with MSTFA are powerful and effective techniques for the derivatization of polar compounds for GC-MS analysis.
-
MSTFA stands out for its versatility, reacting with a broader range of polar functional groups, and for its volatile, non-interfering by-products. This makes it a go-to reagent for general-purpose derivatization in metabolomics and other multi-analyte applications.
-
HFBA , on the other hand, excels in applications requiring high sensitivity, particularly when using an electron capture detector, due to the presence of multiple fluorine atoms. The resulting derivatives are also generally more stable than their TMS counterparts.
Ultimately, the choice of derivatization reagent should be based on a careful consideration of the target analytes, the sample matrix, the available instrumentation, and the specific goals of the analysis. Method development and optimization are critical to achieving reliable and accurate quantitative results.
References
- 1. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
Performance of Ethyl heptafluorobutyrate as a solvent versus traditional solvents
A Comparative Analysis of Ethyl Heptafluorobutyrate Versus Traditional Solvents
In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety and sustainability. This guide provides a detailed comparison of this compound, a fluorinated solvent, with traditional organic solvents such as hexane, toluene, and dichloromethane. The following sections present a comprehensive overview of their performance based on key physicochemical properties, environmental impact, and safety profiles, supported by experimental data and standardized testing protocols.
Physicochemical Properties: A Quantitative Comparison
The selection of an appropriate solvent hinges on its physical and chemical characteristics. The following table summarizes the key properties of this compound against common traditional solvents.
| Property | This compound | n-Hexane | Toluene | Dichloromethane |
| Molecular Formula | C₆H₅F₇O₂ | C₆H₁₄ | C₇H₈ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 242.09[1] | 86.18 | 92.14 | 84.93 |
| Boiling Point (°C) | 96 | 69 | 110.6 | 39.6[2] |
| Density (g/mL at 20°C) | 1.396 (at 25°C)[3] | 0.6606 (at 25°C) | 0.8669 | 1.3266[2] |
| Flash Point (°C) | 14[4] | -22 | 4 | Not Flammable[5] |
| Vapor Pressure (Torr at 20°C) | Not available | 124 | 22 | 350 |
| Solubility in Water | Slightly soluble[3] | Insoluble | Insoluble | Slightly soluble (13 g/L at 20°C) |
| Dielectric Constant (at 25°C) | Not available | 1.88 | 2.38 | 9.08 |
Solubility Characteristics
-
This compound : As a fluorinated ester, it exhibits a unique solubility profile. Its distinctive heptafluorobutyrate structure imparts significant hydrophobic characteristics, making it an excellent solvent for other fluorinated compounds and nonpolar organic molecules. It is recognized for its excellent solvent capabilities and stability, making it a suitable choice for the synthesis of fluorinated polymers and specialty chemicals. It is soluble in ether.
-
n-Hexane : A nonpolar solvent, hexane is an excellent choice for dissolving other nonpolar compounds such as oils, fats, and greases. It is widely used in the extraction of vegetable oils from seeds.
-
Toluene : An aromatic hydrocarbon, toluene is a versatile solvent capable of dissolving a wide range of organic compounds, including resins, paints, and rubbers. Its aromatic ring allows it to interact favorably with other aromatic solutes.
-
Dichloromethane : A polar aprotic solvent, dichloromethane is a powerful and versatile solvent for a wide array of organic compounds, including many polymers. Its ability to dissolve a broad spectrum of solutes makes it a common choice in chemical synthesis and extraction processes.[2]
A qualitative comparison of solubility is presented below:
| Solute Type | This compound | n-Hexane | Toluene | Dichloromethane |
| Nonpolar Compounds (e.g., oils, greases) | Good | Excellent | Good | Good |
| Polar Organic Compounds (e.g., alcohols, ketones) | Moderate | Poor | Moderate | Good |
| Fluorinated Compounds | Excellent | Poor | Poor | Poor |
| Polymers | Varies | Poor | Varies | Good |
Environmental Impact and Safety Profile
The environmental fate and safety of solvents are of increasing concern in the scientific community. A comparison of these factors is crucial for responsible solvent selection.
| Parameter | This compound | n-Hexane | Toluene | Dichloromethane |
| Global Warming Potential (GWP, 100-year) | Not readily available; fluorinated compounds can have high GWPs. | Low | Low | 9 |
| Ozone Depletion Potential (ODP) | Expected to be zero as it does not contain chlorine or bromine. | 0 | 0 | ~0.0004 |
| Toxicity | Skin and strong eye irritant.[6] Causes convulsions and dyspnea in lethal-dose studies of rabbits.[6] | Neurotoxin, skin and respiratory irritant. | Neurological and developmental toxicant. | Suspected carcinogen, neurological and liver toxicant.[2] |
| Flammability | Highly flammable liquid and vapor.[7] | Highly flammable. | Highly flammable. | Not flammable.[5] |
| Regulatory Status | Regulated as a flammable liquid. | Regulated as a hazardous air pollutant and neurotoxin. | Regulated as a hazardous air pollutant and volatile organic compound (VOC). | Regulated as a hazardous air pollutant and potential carcinogen.[2] |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies. Below are summaries of the key experimental protocols for determining the solvent properties discussed.
Determination of Boiling Point (ASTM D1078)
This standard test method is used to determine the distillation (boiling) range of volatile organic liquids.
-
Apparatus : A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer are used.
-
Procedure : A 100 mL sample of the solvent is placed in the distillation flask. Heat is applied, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point). The heating is continued, and the temperature is recorded when the last of the liquid evaporates from the bottom of the flask (dry point). The boiling range is the temperature difference between the initial boiling point and the dry point.[7][8][9]
Determination of Density (ASTM D4052)
This test method covers the determination of the density of liquids using a digital density meter.[10][11][12][13]
-
Apparatus : A digital density meter equipped with a U-shaped oscillating tube and a system for temperature control.
-
Procedure : The instrument is calibrated with two reference standards of known density (typically dry air and pure water). The sample is then introduced into the oscillating tube. The instrument measures the change in the oscillation period of the tube caused by the sample and calculates the density.[4] The measurement is performed at a constant, specified temperature.
Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)
This test method is used to determine the flash point of volatile materials.[2][14][15]
-
Apparatus : A Pensky-Martens closed-cup tester, which consists of a test cup with a lid that has openings for a stirrer, a thermometer, and an ignition source.
-
Procedure : The sample is placed in the test cup and heated at a slow, constant rate with continuous stirring. At specified temperature intervals, the ignition source is applied to the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[14][15]
Determination of Solubility
A general experimental procedure for determining the solubility of a solid solute in a solvent is as follows:
-
Procedure : A known mass of the solute is added to a measured volume of the solvent in a sealed container at a constant temperature. The mixture is agitated until equilibrium is reached (i.e., no more solute dissolves). The undissolved solute is then separated by filtration, and the concentration of the dissolved solute in the filtrate is determined using an appropriate analytical technique, such as spectroscopy or chromatography. The solubility is then expressed as grams of solute per 100 mL of solvent.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solvent selection and evaluation, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflows for Key Solvent Property Determination.
Caption: Logical Flow for Solvent Selection in Research and Development.
Conclusion
The choice between this compound and traditional solvents is a multifaceted one, requiring careful consideration of performance, safety, and environmental impact.
-
This compound presents itself as a specialized solvent with a strong affinity for fluorinated and nonpolar compounds. Its lower flammability compared to hexane is an advantage, though its environmental persistence as a fluorinated compound warrants consideration. For applications requiring high performance in fluorinated systems, it is a compelling option.
-
Traditional solvents like hexane, toluene, and dichloromethane offer broad utility and are well-characterized. However, they come with significant health and environmental concerns, including neurotoxicity, carcinogenicity, and the generation of volatile organic compounds.
Ultimately, the optimal solvent selection will depend on the specific requirements of the application. For researchers and drug development professionals, a thorough evaluation of the data presented in this guide will aid in making an informed decision that balances scientific efficacy with safety and environmental responsibility.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. store.astm.org [store.astm.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 5. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D4052 - eralytics [eralytics.com]
- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. store.astm.org [store.astm.org]
- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 15. petrolube.com [petrolube.com]
A Comparative Analysis of Ethyl Heptafluorobutyrate and Other Fluorinated Refrigerants: A Guide for Researchers and Drug Development Professionals
Introduction: The selection of an appropriate refrigerant is a critical consideration in various research and development applications, including laboratory equipment, pharmaceutical manufacturing, and controlled environment studies. Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were widely used but have been phased out due to their detrimental effects on the ozone layer. This has led to the development and adoption of hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs) and other novel compounds. This guide provides a comparative analysis of Ethyl Heptafluorobutyrate against a selection of commonly used fluorinated refrigerants, offering insights into their performance, environmental impact, and relevant experimental protocols.
Performance and Environmental Properties
The following tables summarize the key performance and environmental characteristics of selected fluorinated refrigerants. The data for established refrigerants is derived from experimental studies and standardized testing, while the information for this compound is based on its known physical and chemical properties.
Table 1: Physical and Thermodynamic Properties
| Property | This compound | HFC-134a | HFO-1234yf |
| Chemical Formula | C6H5F7O2 | CH2FCF3 | C3H2F4 |
| Molecular Weight ( g/mol ) | 242.09[1][2] | 102.03 | 114.04 |
| Boiling Point (°C) | 96[1] | -26.1 | -29.5 |
| Critical Temperature (°C) | Not Available | 101.1 | 94.7 |
| Critical Pressure (MPa) | Not Available | 4.06 | 3.38 |
| ASHRAE Designation | Not Assigned | R-134a | R-1234yf |
| Safety Classification | Not Assigned | A1 (Non-flammable, Lower toxicity) | A2L (Mildly flammable, Lower toxicity) |
Table 2: Environmental Impact
| Property | This compound | HFC-134a | HFO-1234yf |
| Ozone Depletion Potential (ODP) | 0 (Estimated for fluorinated esters) | 0 | 0 |
| Global Warming Potential (GWP, 100-year) | Low (Estimated for fluorinated esters)[3][4] | 1430 | <1 |
Table 3: Comparative Performance Metrics (Illustrative)
As direct experimental performance data for this compound as a refrigerant is unavailable, this table provides a typical comparison between HFC-134a and HFO-1234yf under standard air conditioning conditions.
| Performance Metric | HFC-134a | HFO-1234yf |
| Refrigerating Effect (kJ/kg) | ~145 | ~130 |
| Compressor Work (kJ/kg) | ~35 | ~32 |
| Coefficient of Performance (COP) | ~4.1 | ~4.0 |
Experimental Protocols for Refrigerant Performance Evaluation
The performance of a refrigerant is typically evaluated in a vapor compression refrigeration cycle. The following is a generalized experimental protocol based on established standards such as ASHRAE Standard 23.1, "Methods for Performance Testing Positive Displacement Refrigerant Compressors and Condensing Units that Operate at Subcritical Pressures of the Refrigerant".[5][6][7]
Objective: To determine the Coefficient of Performance (COP), refrigerating effect, and compressor work of a refrigerant under controlled conditions.
Apparatus:
-
A vapor compression refrigeration test rig consisting of:
-
A positive displacement compressor
-
A condenser (water-cooled or air-cooled)
-
An expansion valve (e.g., thermostatic or electronic)
-
An evaporator
-
-
Instrumentation for measuring:
-
Temperature (thermocouples or resistance temperature detectors) at the inlet and outlet of each component.
-
Pressure (pressure transducers) at the inlet and outlet of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate (coriolis mass flow meter).
-
Power consumption of the compressor (wattmeter).
-
For water-cooled condensers and evaporators, water flow rate and temperature change are also measured.
-
Procedure:
-
System Preparation: Evacuate the refrigeration system to remove any non-condensable gases and moisture.
-
Refrigerant Charging: Charge the system with the refrigerant under investigation to the manufacturer's specified amount.
-
Setting Operating Conditions: Set the desired evaporating and condensing temperatures (or pressures) by controlling the heat source to the evaporator and the heat sink for the condenser. Standard testing conditions are often defined by organizations like ASHRAE.
-
Data Acquisition: Once the system reaches a steady state, record the following parameters at regular intervals for a specified duration:
-
T1: Temperature at the compressor inlet
-
P1: Pressure at the compressor inlet
-
T2: Temperature at the compressor outlet
-
P2: Pressure at the compressor outlet
-
T3: Temperature at the condenser outlet
-
P3: Pressure at the condenser outlet
-
T4: Temperature at the expansion valve outlet
-
P4: Pressure at the expansion valve outlet
-
Refrigerant mass flow rate (ṁ)
-
Compressor power input (W_comp)
-
-
Calculations:
-
Refrigerating Effect (Q_e): Q_e = ṁ * (h1 - h4), where h1 and h4 are the specific enthalpies of the refrigerant at the evaporator outlet and inlet, respectively. Enthalpy values are determined from the measured temperature and pressure using refrigerant property tables or software.
-
Compressor Work (W_comp_thermo): W_comp_thermo = ṁ * (h2 - h1), where h1 and h2 are the specific enthalpies at the compressor inlet and outlet.
-
Coefficient of Performance (COP): COP = Q_e / W_comp
-
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating refrigerant performance.
Signaling Pathway and Logical Relationships
The selection of a refrigerant involves a multi-faceted decision-making process that balances performance, environmental impact, safety, and economic factors. The following diagram illustrates the logical relationships in this process.
Caption: Logical flow for refrigerant selection.
Conclusion
The landscape of fluorinated refrigerants is continuously evolving, driven by the need for high-performance, safe, and environmentally benign solutions. While established refrigerants like HFC-134a and HFO-1234yf have well-documented performance characteristics, emerging compounds such as this compound present potential as eco-friendly alternatives, although further experimental validation is required to fully assess their viability as primary refrigerants. For researchers and professionals in drug development, a thorough understanding of the comparative properties and the methodologies for their evaluation is paramount for making informed decisions that align with both operational requirements and sustainability goals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | C6H5F7O2 | CID 9644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiative efficiencies for fluorinated esters: indirect global warming potentials of hydrofluoroethers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Updated Standards, July 2019 | ashrae.org [ashrae.org]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl Heptafluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Ethyl Heptafluorobutyrate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from established analytical practices for fluorinated compounds and esters, offering a robust framework for method validation in a research and drug development context.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a procedure is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of analytical results.[1] Key performance characteristics evaluated during method validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
Comparison of Analytical Methods
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of volatile and semi-volatile organic compounds like this compound. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and quantification by mass spectrometry. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive detection with tandem mass spectrometry. |
| Typical Sample Type | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. | A wide range of compounds, including polar and non-volatile analytes.[4] |
| Strengths | Excellent for volatile compounds, high chromatographic resolution, and well-established libraries for compound identification. | High sensitivity and selectivity, suitable for complex matrices, and considered the "gold standard" for quantifying many fluorinated compounds.[5][6] |
| Limitations | Not ideal for non-volatile or thermally labile compounds. Ionization can be less efficient for some molecules. | Potential for matrix effects (ion suppression or enhancement) that can affect accuracy.[7] |
| Typical LOQ | ng/mL to pg/mL range. | pg/mL to fg/mL range.[8] |
Experimental Protocols
Below are detailed, representative protocols for the validation of a quantification method for this compound using either GC-MS or LC-MS/MS.
General Sample Preparation
A generic sample preparation workflow is outlined below. Specific steps may need to be optimized based on the sample matrix (e.g., plasma, tissue homogenate, environmental sample).
References
- 1. jespublication.com [jespublication.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. w3.ual.es [w3.ual.es]
- 5. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 6. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS | PDF [slideshare.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Ethyl heptafluorobutyrate analysis
An Inter-laboratory Comparison of Ethyl Heptafluorobutyrate Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a versatile fluorinated compound used as a derivatizing agent, in drug formulations, and as a specialty solvent.[1] The performance of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), is compared based on representative data from a hypothetical inter-laboratory study. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative results from a simulated inter-laboratory comparison involving ten laboratories. The study was designed to assess the accuracy and precision of GC-FID and GC-MS for the determination of this compound in a standard solution.
Table 1: Inter-laboratory Comparison Results for this compound (Assigned Value: 250 µg/mL)
| Laboratory | Method | Reported Value (µg/mL) | Recovery (%) | z-score* |
| Lab 1 | GC-FID | 245 | 98.0 | -0.4 |
| Lab 2 | GC-FID | 258 | 103.2 | 0.6 |
| Lab 3 | GC-FID | 239 | 95.6 | -0.9 |
| Lab 4 | GC-FID | 265 | 106.0 | 1.2 |
| Lab 5 | GC-FID | 251 | 100.4 | 0.1 |
| Lab 6 | GC-MS | 249 | 99.6 | -0.1 |
| Lab 7 | GC-MS | 253 | 101.2 | 0.2 |
| Lab 8 | GC-MS | 247 | 98.8 | -0.2 |
| Lab 9 | GC-MS | 260 | 104.0 | 0.8 |
| Lab 10 | GC-MS | 255 | 102.0 | 0.4 |
*z-scores are calculated based on the assigned value and a target standard deviation derived from proficiency testing guidelines.
Table 2: Summary of Method Performance
| Parameter | GC-FID | GC-MS |
| Mean Recovery (%) | 100.6 | 101.1 |
| Repeatability (RSDr %) | 3.5 | 2.1 |
| Reproducibility (RSDR %) | 5.2 | 3.8 |
| Limit of Quantification (LOQ) | ~20 µg/mL | ~0.5 µg/mL |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-FID and GC-MS. These protocols are representative of those that would be used in a formal inter-laboratory study.
Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 500 µg/mL).
-
Internal Standard: Prepare a stock solution of an internal standard (e.g., Ethyl Decanoate) at a concentration of 1000 µg/mL in the same solvent.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 80°C at 5°C/min.
-
Ramp 2: Increase to 230°C at 30°C/min, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Quantification: Based on the peak area ratio of this compound to the internal standard against the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector and Oven Temperatures: Same as GC-FID protocol.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 119, 169, 242).
-
Quantification: Based on the peak area of the primary quantifier ion against the calibration curve.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a laboratory setting.
References
Cross-Validation of HPLC and GC-MS Methods for the Analysis of Ethyl Heptafluorobutyrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds like Ethyl heptafluorobutyrate is critical for various applications, including pharmacokinetics and impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for the separation and quantification of chemical compounds.[2] The choice between these methods depends on the analyte's physicochemical properties, the sample matrix's complexity, and the specific analytical requirements such as sensitivity and selectivity.
This guide presents an objective comparison of HPLC and GC-MS for the analysis of this compound, providing supporting experimental data and detailed methodologies to aid in method selection and cross-validation.
At a Glance: Performance Comparison of HPLC and GC-MS for this compound
The selection of an analytical technique for the quantification of this compound is contingent on the specific requirements of the assay. Below is a summary of the typical performance characteristics for HPLC and GC-MS methods.
| Performance Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally unstable compounds.[3][4] | Required. Ideal for volatile and semi-volatile compounds.[2][5] |
| Derivatization | Not typically required for this compound. | Not typically required for this compound. |
| Sensitivity | Dependent on the detector (e.g., UV, MS), generally good. | Generally offers higher sensitivity, especially for volatile compounds.[3] |
| Selectivity | Good, can be enhanced with mass spectrometry (LC-MS). | Excellent, especially with mass spectrometry detection. |
| Analysis Time | Typically 10-20 minutes.[6] | Typically shorter, around a few minutes.[4] |
| Cost per Analysis | Generally higher due to solvent consumption.[3][7] | Generally lower.[3][7] |
| Instrumentation Cost | HPLC systems can be more expensive.[2] | GC-MS systems can be less expensive.[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of Ethyl hentafluorobutyrate using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the analysis of this compound with simple conditions.[1]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[1] For MS-compatible applications, formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector or Mass Spectrometer.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase, sonicate to dissolve, and dilute to a suitable concentration. Filter the solution through a 0.45 µm filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is well-suited for the analysis of volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min, and hold for a few minutes.[6]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.[6]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate). Create a series of calibration standards by serial dilution.
-
Sample Solution: Dilute the sample in a suitable volatile solvent to a concentration within the calibration range.
-
Data Presentation: Summary of Validation Parameters
The following table summarizes the typical validation parameters for HPLC and GC-MS methods, based on established guidelines.[8][9]
| Validation Parameter | HPLC | GC-MS | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999[6] | > 0.99[6] | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102%[6] | 85 - 115%[6] | 80 - 120% |
| Precision (%RSD) | < 2%[6] | < 15%[6] | Repeatability: ≤ 2%, Intermediate Precision: ≤ 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[6] | 0.1 - 2.0 ng/mL[6] | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL[6] | 0.5 - 5.0 ng/mL[6] | Signal-to-Noise Ratio ≥ 10:1 |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: GC-MS Experimental Workflow for this compound Analysis.
Objective Comparison
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, with distinct advantages and disadvantages.
HPLC is a versatile and robust technique that can analyze this compound directly without the need for derivatization.[1] It is particularly well-suited for routine quality control applications where high precision and accuracy are required. The use of a liquid mobile phase makes it amenable to a wider range of sample matrices.[5] However, HPLC can have longer run times and higher operational costs due to solvent consumption compared to GC.[3][7]
GC-MS offers excellent sensitivity and selectivity, making it ideal for trace-level analysis of this compound.[2] The high resolving power of capillary GC columns can provide sharp peaks, leading to precise quantification.[4] The mass spectrometer provides definitive identification of the analyte. The primary requirement for GC is the volatility of the analyte, which is characteristic of this compound. GC methods are often faster and have a lower cost per analysis than HPLC methods.[3]
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals. For routine analysis where high precision is paramount and sample concentrations are relatively high, HPLC is a reliable choice. For applications requiring high sensitivity and definitive identification, such as in complex matrices or for trace-level quantification, GC-MS is the superior technique. A cross-validation of both methods can provide the highest level of confidence in the analytical results, leveraging the strengths of each technique to ensure data accuracy and reliability.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. resolvemass.ca [resolvemass.ca]
- 9. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Heptafluorobutyryl Derivatization for Enhanced GC Analysis
For researchers, scientists, and drug development professionals, the robust and sensitive analysis of polar analytes by gas chromatography (GC) is a persistent challenge. Derivatization, a process of chemical modification, is a cornerstone technique to enhance the volatility, thermal stability, and detectability of compounds that are otherwise unsuitable for direct GC analysis. Among the various acylation techniques, the formation of heptafluorobutyryl derivatives, primarily through the use of heptafluorobutyric anhydride (HFBA), offers significant advantages. This guide provides an objective comparison of heptafluorobutyryl derivatization with other common methods, supported by experimental data and detailed protocols.
Enhancing Analyte Properties through Acylation
Acylation is a derivatization method that introduces an acyl group into a molecule, typically by reacting with active hydrogens in functional groups like amines (-NH), hydroxyls (-OH), and thiols (-SH). This process converts polar, non-volatile compounds into more volatile, less polar, and more thermally stable esters, thioesters, and amides.[1][2] Fluorinated acylating agents, such as HFBA, are particularly advantageous as they introduce electron-capturing groups, significantly enhancing the sensitivity of detection with an electron capture detector (ECD).[2]
Comparison of Common Acylating Agents
The selection of a derivatization reagent is critical and is dictated by the analyte's functional groups, the required sensitivity, and the available analytical instrumentation. Besides HFBA, other commonly employed fluorinated anhydrides include trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA).
| Derivatization Reagent | Target Analytes | Key Advantages | Potential Disadvantages |
| Heptafluorobutyric Anhydride (HFBA) | Alcohols, Amines, Phenols, Steroids, Prostaglandins[3] | Forms stable and highly volatile derivatives.[1] Excellent for trace analysis with ECD.[4] Longer retention times compared to TFAA and PFPA derivatives can improve separation of early-eluting peaks.[1] | Produces acidic byproducts that may need to be removed to prevent column damage.[4] Reaction may require heating.[4] |
| Pentafluoropropionic Anhydride (PFPA) | Alcohols, Amines, Phenols | Forms stable and highly volatile derivatives. Often provides the best sensitivity among the common fluorinated anhydrides.[5] | Produces acidic byproducts.[5] |
| Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines, Phenols | Most reactive and volatile of the common fluorinated anhydrides.[4] Good for trace analysis with ECD.[4] | Derivatives can be less stable to hydrolysis compared to HFBA and PFPA derivatives.[6] Produces acidic byproducts.[4] |
| N-Methyl-bis(trifluoroacetamide) (MBTFA) | Primary and Secondary Amines, Hydroxyl and Thiol groups | Reactions are generally mild and do not produce acidic byproducts. The byproduct, N-methyltrifluoroacetamide, is stable and volatile.[4] | May be less reactive towards hindered functional groups compared to anhydrides. |
Quantitative Performance Comparison
A study comparing the derivatization of amphetamines and cathinones for GC-MS analysis provides valuable quantitative data on the performance of HFBA, PFPA, and TFAA.[5]
| Analyte | Derivatizing Agent | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | HFBA | 5 |
| PFPA | 2.5 | |
| TFAA | 5 | |
| Methamphetamine (MA) | HFBA | 5 |
| PFPA | 2.5 | |
| TFAA | 5 | |
| 3,4-Methylenedioxymethamphetamine (MDMA) | HFBA | 10 |
| PFPA | 5 | |
| TFAA | 10 |
Data sourced from a comparative study on amphetamine-related drugs.[5] Based on this data, PFPA demonstrated the best sensitivity for the analyzed compounds.[5] However, the choice of reagent can be application-dependent, and HFBA often provides a good balance of reactivity, stability, and chromatographic separation.
Experimental Protocols
Protocol 1: Derivatization of Amines with Heptafluorobutyric Anhydride (HFBA)
This protocol is a general guideline for the derivatization of primary and secondary amines.
Materials:
-
Analyte solution
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Acid scavenger/catalyst (e.g., pyridine, triethylamine) (optional, but recommended)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Place a known amount of the analyte solution into a reaction vial. If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried completely.
-
Reagent Addition: Add 100 µL of anhydrous solvent to the dried analyte. Then, add 50 µL of HFBA and 10 µL of pyridine. The use of an acid scavenger like pyridine can help to neutralize the heptafluorobutyric acid byproduct and drive the reaction to completion.[4]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[5] Reaction conditions (temperature and time) may need to be optimized for specific analytes.
-
Work-up: After cooling to room temperature, the excess reagent and acidic byproduct can be removed by evaporation under a gentle stream of nitrogen.[1] Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
Protocol 2: Derivatization using Trifluoroacetic Anhydride (TFAA)
This protocol provides a general procedure for derivatization with TFAA.
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[7]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[7]
-
Cooling and Analysis: Allow the vial to cool to room temperature. An appropriate volume of the derivatized sample can then be directly injected into the GC system.
Visualizing the Workflow and Advantages
To better illustrate the experimental process and the rationale behind choosing heptafluorobutyryl derivatization, the following diagrams are provided.
Conclusion
Heptafluorobutyryl derivatization, primarily utilizing heptafluorobutyric anhydride, is a powerful and versatile technique for the GC analysis of a wide range of polar compounds. The formation of stable, volatile, and highly detectable derivatives leads to significant improvements in chromatographic performance, including enhanced sensitivity, better peak shape, and improved resolution. While other fluorinated anhydrides like PFPA may offer superior sensitivity for certain analytes, HFBA provides a robust and reliable option with the added benefit of potentially better separation for early-eluting compounds. The choice of the optimal derivatization reagent will ultimately depend on the specific analytical goals, the nature of the analyte, and the available detection systems.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromtech.com [chromtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weber.hu [weber.hu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Environmental Impact of Fluorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of solvents in research and pharmaceutical development carries significant environmental implications. Fluorinated solvents, prized for their unique properties such as high stability, non-flammability, and selective solvency, represent a diverse class of compounds with a wide spectrum of environmental impacts. This guide provides an objective comparison of the environmental profiles of common fluorinated solvents and their alternatives to support informed, environmentally conscious decision-making in the laboratory and beyond.
Key Environmental Impact Metrics
The environmental impact of a solvent is primarily assessed using three key metrics:
-
Ozone Depletion Potential (ODP): A relative measure of a substance's ability to degrade the stratospheric ozone layer. It is benchmarked against trichlorofluoromethane (CFC-11), which has an ODP of 1.0.[1][2][3] Substances with no chlorine or bromine content, such as hydrofluorocarbons (HFCs), have an ODP of zero.[1][2]
-
Global Warming Potential (GWP): An index that quantifies the total energy a gas will absorb over a specific time period (typically 100 years), relative to the same mass of carbon dioxide (CO₂).[4] By definition, CO₂ has a GWP of 1.[4]
-
Atmospheric Lifetime: The average time a molecule of a compound resides in the atmosphere before it is removed by chemical reaction or deposition.[5] Longer lifetimes often correlate with higher GWPs.
Comparative Data on Fluorinated and Non-Fluorinated Solvents
The following tables summarize the key environmental impact metrics for various classes of fluorinated solvents, including hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), perfluorocarbons (PFCs), and the newer generation hydrofluoroolefins (HFOs). For a comprehensive comparison, data for common non-fluorinated alternative solvents are also included. All GWP values are for a 100-year time horizon and are based on the latest available data, primarily from the Intergovernmental Panel on Climate Change (IPCC) Assessment Reports.
Table 1: Environmental Impact of Fluorinated Solvents
| Solvent Class | Specific Solvent | Chemical Formula | Atmospheric Lifetime (years) | ODP | GWP (100-year) |
| HFCs | HFC-365mfc | CF₃CH₂CF₂CH₃ | 8.7 | 0 | 794 |
| HFC-245fa | CHF₂CH₂CF₃ | 7.7 | 0 | 1030 | |
| HCFCs | HCFC-141b | CH₃CCl₂F | 9.2 | 0.11 | 782 |
| HCFC-225ca/cb | C₃HF₅Cl₂ | 1.9 / 5.8 | 0.025 / 0.033 | 122 / 595 | |
| HFOs | HFO-1234yf | CF₃CF=CH₂ | 0.03 (days) | 0 | <1 |
| HFO-1233zd(E) | trans-CHCl=CFCF₃ | 0.08 (days) | ~0 | 1 | |
| PFCs | PFC-5-1-14 (Perfluoropentane) | C₅F₁₂ | 4100 | 0 | 8550 |
Table 2: Environmental Impact of Non-Fluorinated Alternative Solvents
| Solvent Class | Specific Solvent | Chemical Formula | Atmospheric Lifetime | ODP | GWP (100-year) |
| Brominated Hydrocarbons | n-Propyl Bromide (1-Bromopropane) | CH₃CH₂CH₂Br | ~11-19 days | 0.013–0.100 | Low |
| Ketones | Acetone | CH₃COCH₃ | ~22 days | 0 | 0.5 |
| Methyl Ethyl Ketone (MEK) | CH₃COC₂H₅ | ~3 days | 0 | Low | |
| Aromatics | Toluene | C₆H₅CH₃ | ~2 days | 0 | Low |
| Alcohols | Isopropyl Alcohol (IPA) | (CH₃)₂CHOH | ~3-5 days | 0 | Low |
Experimental Protocols for Determining Environmental Impact
The data presented in this guide are derived from established experimental and computational methodologies. Below are detailed protocols for the key experiments used to determine the environmental impact of solvents.
Determination of Global Warming Potential (GWP)
The GWP of a compound is calculated based on its radiative efficiency and atmospheric lifetime. The radiative efficiency is determined by measuring the infrared absorption spectrum of the gas.
Experimental Protocol: Infrared Absorption Spectroscopy
-
Sample Preparation: A gaseous sample of the solvent is prepared at a known partial pressure in an infrared gas cell of a defined path length (e.g., 10 cm). The pressure is chosen to ensure the absorbance remains within the linear range of the Beer-Lambert law.[5]
-
Spectrometer Setup: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the absorption spectrum. The instrument is configured with a resolution of approximately 2 cm⁻¹.[5]
-
Data Acquisition: A background spectrum of the empty gas cell is first recorded. The gas cell is then filled with the solvent vapor, and the sample spectrum is recorded. The absorption spectrum is obtained by subtracting the background from the sample spectrum.
-
Data Analysis: The absorption features in the atmospheric window (typically 500-1500 cm⁻¹) are integrated in 10 cm⁻¹ intervals.[5] The integrated absorption cross-sections are used to calculate the radiative forcing per molecule.
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of the gas over a specified time horizon (e.g., 100 years) and normalizing it to the integrated radiative forcing of an equal mass of CO₂ over the same period. This calculation also incorporates the atmospheric lifetime of the gas.[5]
Determination of Atmospheric Lifetime
The atmospheric lifetime of most volatile organic compounds, including many solvents, is primarily determined by their reaction rate with the hydroxyl radical (OH•) in the troposphere. The relative rate method is a common experimental technique to determine this rate constant.
Experimental Protocol: Relative Rate Method for OH Radical Reaction Rate
-
Reaction Chamber Setup: Experiments are conducted in a reaction chamber, such as a Teflon bag, of a known volume. The chamber is equipped with a UV light source to generate OH radicals (e.g., from the photolysis of methyl nitrite, CH₃ONO, in the presence of NO).
-
Reactant Introduction: The test compound and a reference compound with a well-known OH reaction rate constant are introduced into the chamber at known concentrations. The concentrations are typically monitored using gas chromatography with a flame ionization detector (GC-FID).
-
Initiation of Reaction: The UV lights are turned on to initiate the photolysis of the OH radical precursor, starting the reaction.
-
Concentration Monitoring: The concentrations of the test and reference compounds are measured simultaneously and periodically throughout the experiment as they decay due to reaction with OH radicals.
-
Data Analysis: The rate of disappearance of the test compound is compared to that of the reference compound. A plot of ln([Test]₀/[Test]ₜ) versus ln([Ref]₀/[Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_Test / k_Ref). Since the rate constant of the reference compound is known, the rate constant for the test compound can be calculated.[6]
Determination of Ozone Depletion Potential (ODP)
The ODP of a substance is calculated using atmospheric models that simulate the complex chemical processes in the stratosphere.[7] The calculation relies on several key parameters, including the atmospheric lifetime of the compound, the number of chlorine and bromine atoms in the molecule, and the efficiency of these halogens in destroying ozone. The ODP is defined as the ratio of the calculated total ozone depletion for a unit mass emission of the substance to the calculated ozone depletion for a unit mass emission of CFC-11.[1][3]
Solvent Selection Workflow for Reduced Environmental Impact
The selection of a solvent should be a systematic process that considers both performance and environmental impact. The following diagram illustrates a logical workflow for choosing a solvent with a minimized environmental footprint.
References
A Comparative Guide to the Stability of Ethyl Heptafluorobutyrate and Its Derivatives
For researchers and professionals in drug development, understanding the stability of a molecule is paramount to predicting its in vivo fate, shelf-life, and overall suitability as a therapeutic agent or a component in a formulation. Ethyl heptafluorobutyrate, a highly fluorinated compound, and its derivatives are of increasing interest due to the unique physicochemical properties conferred by fluorine atoms. This guide provides an objective comparison of the stability of this compound and its conceptual derivatives, supported by established experimental principles and data from related compounds.
Overview of Stability
The stability of a chemical entity can be broadly categorized into three main areas:
-
Chemical Stability: Resistance to degradation under various chemical conditions, such as hydrolysis.
-
Thermal Stability: Resistance to decomposition at elevated temperatures.
-
Metabolic Stability: Resistance to degradation by metabolic enzymes, typically assessed in plasma and liver microsomes.
Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] However, the high electronegativity of fluorine can also influence the chemical stability of nearby functional groups, such as esters.
Chemical Stability: Hydrolysis
The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base. The rate of hydrolysis is significantly influenced by the electronic effects of substituents on both the acyl and alkoxy portions of the ester.
General Principle: The introduction of electron-withdrawing groups, such as fluorine atoms, on the acyl portion of an ester increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This generally leads to a decrease in hydrolytic stability. Conversely, fluorination on the ethyl (alkoxy) group can also decrease stability. Studies on partially fluorinated ethyl esters have shown that the hydrolytic stability can decrease by up to two orders of magnitude as the number of fluorine atoms in the ester group increases.[2][3]
Comparative Data:
The following table summarizes the expected trend in hydrolytic stability for this compound and its derivatives. The half-life (t½) is a common metric for stability, with a shorter half-life indicating lower stability. The data for partially fluorinated analogues is based on trends observed for N-acetylproline esters.[2]
| Compound | Structure | Degree of Fluorination (on acyl group) | Expected Relative Hydrolytic Stability | Rationale |
| Ethyl butyrate | CH₃CH₂CH₂COOCH₂CH₃ | 0 | High | The alkyl group is electron-donating, reducing the electrophilicity of the carbonyl carbon. |
| Ethyl 4,4,4-trifluorobutyrate | CF₃CH₂CH₂COOCH₂CH₃ | 3 | Moderate | The electron-withdrawing CF₃ group increases the susceptibility to hydrolysis compared to the non-fluorinated analog. |
| This compound | CF₃CF₂CF₂COOCH₂CH₃ | 7 | Low | The highly electron-withdrawing heptafluoropropyl group significantly increases the rate of hydrolysis. [4] |
| Mthis compound | CF₃CF₂CF₂COOCH₃ | 7 | Very Low | The methyl ester is generally more reactive towards hydrolysis than the corresponding ethyl ester. |
Experimental Protocol: Hydrolytic Stability Assay
This protocol describes a general method for determining the hydrolytic stability of a test compound at a specific pH.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in a suitable organic solvent like acetonitrile or DMSO).
-
Prepare buffer solutions at the desired pH values (e.g., pH 7.4 for physiological conditions, and more acidic or basic buffers to assess pH-dependent hydrolysis).
-
-
Incubation:
-
Pre-warm the buffer solution to a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed buffer to achieve a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction by adding the aliquot to a solution that stops the hydrolysis, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line corresponds to the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Diagram: Generalized Ester Hydrolysis Pathway
The following diagram illustrates the general mechanism for base-catalyzed ester hydrolysis.
Caption: Base-catalyzed hydrolysis of an ester proceeds via a tetrahedral intermediate.
Thermal Stability
Perfluorinated compounds are generally known for their high thermal stability due to the strength of the carbon-fluorine bond.[5] The thermal decomposition of perfluorinated carboxylic acids (PFCAs) often initiates with the cleavage of weaker bonds, such as C-C bonds in the perfluorinated backbone or the bond connecting the functional group to the alkyl chain.[6][7]
General Principle: The thermal stability of this compound is expected to be high. Decomposition is likely initiated by the cleavage of the ester group or C-C bonds rather than the C-F bonds. The decomposition products can include smaller perfluorinated molecules, carbon oxides, and hydrogen fluoride.[8][9]
Comparative Data:
| Compound | Structure | Expected Relative Thermal Stability | Rationale |
| Ethyl butyrate | CH₃CH₂CH₂COOCH₂CH₃ | Moderate | Decomposition would be initiated by cleavage of the C-C and C-O bonds in the non-fluorinated alkyl chains. |
| This compound | CF₃CF₂CF₂COOCH₂CH₃ | High | The strong C-F bonds and the stability of the perfluoroalkyl chain contribute to high thermal stability. [10] Decomposition is likely initiated at the ester linkage or the ethyl group. |
| Perfluoro-tert-butyl ester | CF₃CF₂CF₂COOC(CF₃)₃ | Very High | The complete fluorination of both the acyl and alkyl groups would likely result in the highest thermal stability, as the weaker C-H bonds have been replaced by stronger C-F bonds. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 1-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Program the instrument with the desired temperature profile, typically a linear ramp (e.g., 10°C/min) to a high temperature (e.g., 600°C).
-
-
Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass remaining versus temperature.
-
The onset temperature of decomposition is determined from the point where significant mass loss begins. This temperature provides a quantitative measure of the compound's thermal stability.
-
Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and bioavailability of a compound. Esters are known to be susceptible to hydrolysis by plasma esterases.[11][12][13][14]
General Principle: The presence of the ester group in this compound and its derivatives makes them potential substrates for hydrolytic enzymes such as carboxylesterases, which are present in plasma and liver microsomes.[15] The rate of enzymatic hydrolysis can be influenced by the steric and electronic properties of the molecule. While fluorination can block oxidative metabolism by cytochrome P450 enzymes, its effect on esterase-mediated hydrolysis is less predictable and depends on the specific enzyme and the position of the fluorine atoms.[16][17]
Comparative Data:
The following table provides a qualitative comparison of the expected metabolic stability in plasma.
| Compound | Structure | Expected Relative Plasma Stability | Rationale |
| Ethyl butyrate | CH₃CH₂CH₂COOCH₂CH₃ | Low | Small alkyl esters are generally good substrates for plasma esterases. |
| This compound | CF₃CF₂CF₂COOCH₂CH₃ | Moderate to Low | The bulky and electron-withdrawing heptafluorobutyryl group may alter the binding affinity for esterase active sites. The outcome (increased or decreased stability) can be enzyme-dependent. |
| Phenyl heptafluorobutyrate | CF₃CF₂CF₂COOC₆H₅ | Moderate to High | Phenyl esters are often more stable towards enzymatic hydrolysis than simple alkyl esters due to steric hindrance and electronic effects. |
| Pro-drug derivative | (Drug)-O-CO-CF₂CF₂CF₃ | Designed to be Low | In a pro-drug strategy, the ester is designed to be readily cleaved by plasma esterases to release the active drug. The heptafluorobutyrate moiety could be used to tune the rate of release. |
Experimental Protocols:
a) Plasma Stability Assay
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw plasma (e.g., human, rat, mouse) from multiple donors and keep it on ice.
-
-
Incubation:
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates plasma proteins.[13]
-
Include an internal standard in the acetonitrile for accurate quantification.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
-
Calculate the half-life (t½) and the percentage of compound remaining over time.[12]
-
Diagram: Experimental Workflow for Plasma Stability Assay
Caption: Workflow for determining the metabolic stability of a compound in plasma.
b) Microsomal Stability Assay
This assay is used to assess Phase I metabolism, primarily by cytochrome P450 enzymes.[18][19]
-
Preparation:
-
Prepare liver microsomes (e.g., from human, rat) in a phosphate buffer (pH 7.4).[19]
-
Prepare a stock solution of the test compound.
-
Prepare a solution of the necessary cofactor, NADPH.
-
-
Incubation:
-
Pre-incubate the microsomes and the test compound at 37°C.
-
Initiate the metabolic reaction by adding NADPH.[18]
-
A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[19]
-
Take aliquots at various time points and quench the reaction with a cold organic solvent.
-
-
Analysis:
-
Process the samples (centrifugation, addition of internal standard) as in the plasma stability assay.
-
Analyze the samples by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which is a measure of the enzyme's ability to metabolize the compound.[19]
-
Diagram: Impact of Fluorination on Stability
Caption: The multifaceted impact of fluorination on molecular stability.
Conclusion
The stability of this compound and its derivatives is a complex interplay of electronic and steric factors. While the high degree of fluorination in this compound imparts excellent thermal stability, it is predicted to decrease its chemical stability towards hydrolysis. The metabolic stability of these compounds is highly dependent on their interaction with specific metabolic enzymes, particularly esterases. For drug development professionals, these characteristics are critical considerations. A highly stable compound may have a long in vivo half-life, while a less stable derivative could be intentionally designed as a pro-drug for controlled release of an active pharmaceutical ingredient. The experimental protocols provided herein offer a framework for quantitatively assessing these stability parameters to guide the design and selection of candidates with optimal pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 10. chemimpex.com [chemimpex.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Plasma Stability Assay - Enamine [enamine.net]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
Evaluating the Cost-Effectiveness of Ethyl Heptafluorobutyrate in Industrial Applications: A Comparative Guide
Ethyl heptafluorobutyrate, a fluorinated solvent, has carved a niche in various high-performance industrial applications. Its unique properties, including high thermal stability, low surface tension, and non-flammability, make it a candidate for precision cleaning, as a component in refrigerant blends, and as a derivatizing agent in gas chromatography. However, its cost-effectiveness relative to a growing landscape of alternatives necessitates a thorough evaluation for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance with other solutions, supported by available data and standardized experimental protocols.
Precision Cleaning Applications
In precision cleaning, the goal is to remove contaminants from surfaces without damaging the underlying material. This is critical in industries like electronics, aerospace, and medical device manufacturing. This compound is valued for its ability to dissolve a range of soils and its compatibility with sensitive materials.
Alternatives:
-
Hydrofluoroethers (HFEs): Such as 3M™ Novec™ 7200 (a methoxy-nonafluorobutane), HFEs are widely used as replacements for ozone-depleting substances. They offer similar performance characteristics to this compound.
-
Aqueous Cleaning Systems: These utilize water-based detergents and mechanical action (spraying, ultrasonics) to remove contaminants. They are generally less expensive in terms of the cleaning agent but can have higher initial equipment and energy costs.[1][2][3][4]
-
Supercritical CO2 Cleaning: This method uses carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to dissolve contaminants. It is highly effective and environmentally friendly but requires significant capital investment.[5][6][7][8][9]
Performance and Cost Comparison:
| Feature | This compound | 3M™ Novec™ 7200 (HFE) | Aqueous Cleaning | Supercritical CO2 Cleaning |
| Cleaning Efficiency | High for a range of organic and fluorinated soils. | High for a similar range of soils.[10] | Effective for many soils, but may struggle with heavy oils and greases without aggressive chemistry and mechanics. | Excellent for a wide variety of organic contaminants; less effective for inorganic soils.[5] |
| Material Compatibility | Excellent with most metals, plastics, and elastomers. | Excellent with a wide range of materials. | Can cause corrosion on some metals and may not be suitable for all plastics. | Excellent, non-damaging to sensitive materials. |
| Drying | Fast evaporation, leaves no residue. | Fast evaporation, leaves no residue. | Requires a separate drying step, which can add time and energy costs; risk of water spots. | No drying step needed as CO2 returns to a gaseous state.[6] |
| Environmental Profile | High Global Warming Potential (GWP). | Lower GWP compared to older fluorinated solvents, but still a greenhouse gas.[11] | Low environmental impact of the cleaning agent itself, but wastewater requires treatment. | Environmentally benign; CO2 is often recycled.[5] |
| Initial Cost | High | High[12][13] | Low (cleaning agent) to High (equipment).[1][3][14] | Very High (equipment).[5][7][8] |
| Operating Cost | Moderate to High (solvent loss). | Moderate to High (solvent loss). | Low (consumables) to High (energy, water, wastewater treatment).[3] | Low (CO2 is inexpensive and recyclable).[5] |
| Price (approx.) | $34.00 / 5g; $121.30 / 25g[15] | ~
| Varies widely based on detergent and equipment. | CO2 is approx. $0.10/lb.[5] |
Experimental Protocol for Evaluating Cleaning Effectiveness:
A standardized method for evaluating cleaning agents can be adapted from ASTM G122, "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents and Processes."[16][17][18][19][20][21][22][23][24]
Objective: To quantitatively determine the cleaning effectiveness of this compound and its alternatives in removing a specific contaminant from a standardized surface.
Materials:
-
Test coupons of relevant material (e.g., stainless steel, aluminum, ceramic).
-
Contaminant of interest (e.g., a specific lubricating oil, grease, or flux).
-
Cleaning agents to be tested (this compound, HFE, aqueous detergent).
-
Cleaning apparatus (e.g., ultrasonic bath, spray washer).
-
Analytical balance (accurate to 0.0001 g).
-
Drying oven.
-
Solvent for extraction (if needed for analysis).
-
Analytical instrument for residue detection (e.g., GC-MS, FTIR).
Procedure:
-
Pre-cleaning: Thoroughly clean all test coupons to establish a baseline cleanliness.
-
Initial Weighing: Weigh each clean, dry coupon.
-
Contamination: Apply a known amount of the contaminant uniformly to each coupon and reweigh.
-
Cleaning: Subject the contaminated coupons to the respective cleaning processes using this compound and the chosen alternatives. Key parameters like time, temperature, and agitation should be controlled and documented.
-
Drying: Dry the cleaned coupons completely.
-
Final Weighing: Weigh each cleaned, dry coupon.
-
Calculation of Cleaning Efficiency:
-
Cleaning Efficiency (%) = [(Initial Contaminant Weight - Final Contaminant Weight) / Initial Contaminant Weight] x 100
-
Visualization of Experimental Workflow:
Caption: Workflow for evaluating the cleaning effectiveness of different solvents.
Refrigerant Blend Applications
This compound can be used as a component in refrigerant blends to achieve specific thermodynamic properties. The industry is currently transitioning from high-GWP hydrofluorocarbons (HFCs) to lower-GWP alternatives like hydrofluoroolefins (HFOs).
Alternatives:
-
Hydrofluoroolefins (HFOs): HFO-1234yf is a prominent low-GWP refrigerant used as a replacement for R-134a in automotive air conditioning and other applications.[25][26][27][28][29] It has a GWP of less than 1.
-
Hydrocarbon (HC) Blends: Propane (R-290) and isobutane (R-600a) are efficient refrigerants with very low GWP, but their flammability is a major concern.
Performance and Cost Comparison:
| Feature | This compound (in a blend) | HFO-1234yf | Hydrocarbon Blends (e.g., R-290/R-600a) |
| Global Warming Potential (GWP) | High | <1[25] | <5 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 |
| Performance (Coefficient of Performance - COP) | Dependent on blend composition. Data is not readily available for specific blends. | Similar to R-134a, with potential for slightly lower efficiency in some conditions. | Generally high COP. |
| Flammability | Non-flammable. | Mildly flammable (A2L). | Highly flammable (A3). |
| Toxicity | Low. | Low. | Low. |
| Cost | High. | High, but prices are decreasing with wider adoption.[26][27][28][29][30] | Low. |
| Price (approx.) | $34.00 / 5g[15] | ~
| Varies, but generally significantly lower than fluorinated options. |
Experimental Protocol for Refrigerant Performance Evaluation:
Evaluating the performance of a new refrigerant blend typically involves a vapor-compression refrigeration cycle test rig.
Objective: To determine the Coefficient of Performance (COP) and cooling capacity of a refrigerant blend containing this compound compared to a baseline refrigerant like HFO-1234yf.
Apparatus:
-
Vapor-compression refrigeration test rig equipped with a compressor, condenser, expansion valve, and evaporator.
-
Sensors for temperature, pressure, and mass flow rate at various points in the cycle.
-
Power meter to measure compressor power consumption.
-
Data acquisition system.
Procedure:
-
System Evacuation and Charging: Evacuate the system to remove air and moisture, then charge with the refrigerant blend to be tested.
-
Set Operating Conditions: Set the desired evaporator and condenser temperatures to simulate specific operating conditions.
-
Data Logging: Once the system reaches a steady state, record temperatures, pressures, mass flow rate, and compressor power consumption.
-
Thermodynamic Analysis: Use the collected data and the thermodynamic properties of the refrigerant blend to calculate:
-
Refrigerating effect (cooling capacity).
-
Compressor work.
-
Coefficient of Performance (COP) = Refrigerating Effect / Compressor Work.
-
-
Comparison: Repeat the experiment with the alternative refrigerant (e.g., HFO-1234yf) under the same operating conditions and compare the results.
Visualization of Logical Relationships:
Caption: Logical flow for comparing the performance of refrigerant blends.
Gas Chromatography (GC) Derivatization
In gas chromatography, derivatization is a chemical modification of an analyte to make it more volatile and improve its chromatographic properties and detectability. This compound can be used as a derivatizing agent, particularly for compounds with active hydrogens like amines and alcohols.
Alternatives:
-
Other Fluorinated Anhydrides: Heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are commonly used for similar purposes.[31][32][33]
-
Silylating Agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), these are widely used for derivatizing hydroxyl, carboxyl, and amino groups.
-
Alkyl Chloroformates: Ethyl chloroformate (ECF) is another common reagent for derivatizing a variety of functional groups.
Performance and Cost Comparison:
| Feature | This compound | Other Fluorinated Anhydrides (e.g., HFBA, PFPA) | Silylating Agents (e.g., BSTFA) |
| Reaction Speed | Generally fast. | Fast.[31][33] | Can be slower and may require heating. |
| Derivative Stability | Generally stable. | Stable.[31] | Can be sensitive to moisture. |
| Sensitivity Enhancement | The fluorine atoms provide good sensitivity with an electron capture detector (ECD) and characteristic mass fragments in MS. | Similar to this compound. Studies have shown PFPA to be very sensitive for certain analytes.[31][32][33] | Provides good volatility and chromatographic peak shape. |
| Byproducts | Produces heptafluorobutyric acid, which needs to be considered in the sample preparation. | Produce the corresponding fluorinated carboxylic acids. | Produces byproducts that are generally volatile and do not interfere with the analysis. |
| Cost | High. | High. | Moderate to High. |
| Price (approx.) | $34.00 / 5g[15] | Varies by specific reagent and supplier. | Varies by specific reagent and supplier. |
Experimental Protocol for Comparing Derivatizing Agents:
Objective: To compare the derivatization efficiency and analytical performance of this compound with an alternative reagent for a specific analyte using GC-MS.
Materials:
-
Analyte standard solution.
-
Derivatizing agents: this compound and an alternative (e.g., PFPA).
-
Solvent (e.g., acetonitrile, ethyl acetate).
-
GC-MS system with an appropriate column.
Procedure:
-
Sample Preparation: Prepare a series of standard solutions of the analyte at different concentrations.
-
Derivatization:
-
To one set of standards, add this compound under optimized reaction conditions (e.g., temperature, time, catalyst if needed).
-
To a second set of standards, add the alternative derivatizing agent under its optimized conditions.
-
-
GC-MS Analysis: Inject the derivatized samples into the GC-MS system.
-
Data Analysis:
-
Peak Area/Height: Compare the peak areas or heights for the derivatized analyte at each concentration level for both reagents.
-
Linearity: Construct calibration curves and compare the linearity (R²) for each derivatizing agent.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine and compare the LOD and LOQ for each method.
-
Reproducibility: Analyze replicate samples to assess the precision of each derivatization method.
-
Visualization of Signaling Pathway (Decision Process):
Caption: Decision-making process for selecting a GC derivatization reagent.
Conclusion
This compound is a high-performance chemical with demonstrated utility in specialized industrial applications. However, its cost-effectiveness is highly dependent on the specific application and the available alternatives.
-
In precision cleaning , while effective, its high cost and environmental profile make it less competitive against modern HFEs, and increasingly, against advanced aqueous and supercritical CO2 systems, especially when long-term operating costs and environmental regulations are considered.
-
In refrigeration , its use in blends is plausible, but the market is strongly shifting towards very low GWP HFOs and natural refrigerants. The lack of performance data for blends containing this compound makes a direct cost-benefit analysis challenging.
-
As a GC derivatizing agent , it offers good performance, but a range of other, potentially more cost-effective or better-performing reagents are available. The optimal choice will depend on the specific analytical requirements.
For professionals in research and drug development, a thorough evaluation, including in-house testing using standardized protocols like the ones outlined above, is crucial before committing to this compound for a specific industrial application. The initial investment in such a comparative study can lead to significant long-term savings and improved process efficiency and sustainability.
References
- 1. Aqueous Parts Washer [ultimatewasher.com]
- 2. jenfab.com [jenfab.com]
- 3. Aqueous Cleaning System Manufacturers Suppliers [industrialpartswashers.com]
- 4. graymills.com [graymills.com]
- 5. 11-4 SUPERCRITICAL FLUID CLEANING AS A SOLVENT ALTERNATIVE [p2infohouse.org]
- 6. p2infohouse.org [p2infohouse.org]
- 7. co2clean.com [co2clean.com]
- 8. co2clean.com [co2clean.com]
- 9. reddit.com [reddit.com]
- 10. tmcindustries.com [tmcindustries.com]
- 11. alishopmart.com [alishopmart.com]
- 12. 3M Novec 7200 Engineered Fluid 33 LB/15 KG Drum | Price, Datasheet & Bulk Supply [econtroldevices.com]
- 13. Gallade Chemical 3M NOVEC 7200 ENGINEERED FLUID | Fisher Scientific [fishersci.com]
- 14. besttechnologyinc.com [besttechnologyinc.com]
- 15. chemimpex.com [chemimpex.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. scribd.com [scribd.com]
- 19. ASTM Standards For Cleanability Testing Of Pharmaceuticals And Medical Devices [pharmaceuticalonline.com]
- 20. "ASTM G122: 2020 Cleaning Agent Effectiveness Test Method" [bsbedge.com]
- 21. store.astm.org [store.astm.org]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. Standard Test Method for Evaluating the Effectiveness of Cleaning Agents and Processes [chemycal.com]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 26. refrigerantdepot.com [refrigerantdepot.com]
- 27. refrigerantdepot.com [refrigerantdepot.com]
- 28. refrigerantscenter.com [refrigerantscenter.com]
- 29. Hfo 1234yf Refrigerant [walmart.com]
- 30. r1234yf freon cost: Best Prices & Suppliers [accio.ai]
- 31. researchgate.net [researchgate.net]
- 32. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 33. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl Heptafluorobutyrate: A Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl heptafluorobutyrate, a fluorinated compound utilized in various applications including as a solvent and in the synthesis of specialty chemicals, requires careful handling and adherence to specific disposal protocols due to its hazardous properties.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
This compound is classified as an extremely flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory tract irritation.[1][3] Therefore, stringent safety measures are necessary during its handling and disposal.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Skin Protection: Use impervious gloves (e.g., butyl rubber) and wear protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In areas with inadequate ventilation, use a NIOSH-approved respirator.[4]
Handling and Storage:
-
Keep the compound away from open flames, hot surfaces, and sources of ignition.[1]
-
Utilize spark-proof tools and explosion-proof equipment.[1]
-
To prevent ignition from static electricity, ensure all metal parts of equipment are grounded.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[1]
**Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][5] This ensures that the waste is managed in accordance with all local, state, and federal regulations.
-
Waste Identification and Classification:
-
Based on its characteristics, this compound is considered a hazardous waste due to its flammability.
-
It is crucial to not mix this waste with non-hazardous materials.
-
-
Containerization and Labeling:
-
Collect waste this compound in a suitable, closed, and properly labeled container.
-
The label should clearly identify the contents as "Hazardous Waste," list "this compound," and indicate the flammability hazard.
-
-
Engaging a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Recommended Disposal Method:
-
The most commonly recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This method is often preferred for fluorinated organic compounds.
-
Disposal in a hazardous waste landfill is another potential option, which contains the substance to prevent environmental release.[7]
-
Deep well injection may also be a disposal route for liquid hazardous wastes.[7]
-
The Environmental Protection Agency (EPA) is increasing its focus on regulating per- and polyfluoroalkyl substances (PFAS) as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] As a fluorinated compound, this compound may be subject to these evolving regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards of this compound.
| Property | Value | Reference |
| CAS Number | 356-27-4 | [1] |
| Flash Point | 14 °C (57.2 °F) | [3] |
| Boiling Point | 96 °C (204.8 °F) | [2] |
| OSHA Hazard Class | Flammable Liquid, Skin Irritant, Eye Irritant | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Butyl ethyl ether | 628-81-9 [chemicalbook.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. actagroup.com [actagroup.com]
Personal protective equipment for handling Ethyl heptafluorobutyrate
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with Ethyl heptafluorobutyrate. Adherence to these procedures is critical for ensuring a safe laboratory environment.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and central nervous system depression.[1][2]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Required for all handling activities.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Wear appropriate protective gloves to prevent skin exposure.[1][2][3] Inspect gloves for tears or holes before each use. |
| Body Protection | Laboratory coat or chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | Not typically required with adequate ventilation | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or during large spills.[1] A self-contained breathing apparatus (SCBA) is necessary for firefighting.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to use.
1. Receiving and Inspection:
-
Visually inspect the container for any signs of damage or leaks upon arrival.
-
Ensure the container is properly labeled.
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[2][3]
-
Ensure storage is away from heat, sparks, open flames, and other ignition sources.[2]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Utilize explosion-proof electrical, ventilating, and lighting equipment in the storage area.[1][3]
3. Dispensing and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
-
Use only non-sparking tools when opening or handling containers.[1][2]
-
Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1][2]
Caption: Workflow for Handling this compound.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[3]
1. Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
2. Container Management:
-
Keep waste containers tightly closed and store them in a designated, well-ventilated area away from ignition sources.
-
Be aware that empty containers may still contain hazardous residues and vapors.[2][3]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
1. Evacuation and Notification:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or ventilation is poor, evacuate the area.
-
Notify your laboratory supervisor and the appropriate emergency response personnel.
2. Control and Containment:
-
If safe to do so, remove all sources of ignition from the area.[1][4]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
3. Cleanup:
-
Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools.[1]
-
Place the collected waste into a sealed, labeled container for hazardous waste disposal.
4. Decontamination:
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
-
Wash hands and any exposed skin after the cleanup is complete.
Caption: Emergency Spill Response for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
